Product packaging for 3-(4-(Methylsulfonyl)phenyl)propanoic acid(Cat. No.:CAS No. 387350-46-1)

3-(4-(Methylsulfonyl)phenyl)propanoic acid

Cat. No.: B1301618
CAS No.: 387350-46-1
M. Wt: 228.27 g/mol
InChI Key: ZZZBVBATZOAPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-(Methylsulfonyl)phenyl)propanoic acid is a high-value chemical building block designed for research and development. This compound features a phenylpropanoic acid scaffold, a structure prevalent in many bioactive molecules and flavoring agents . The 4-(methylsulfonyl) substituent introduces a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties, metabolic stability, and its ability to participate in key molecular interactions, such as hydrogen bonding. This makes it a versatile intermediate in medicinal chemistry for the synthesis of potential therapeutic agents. Researchers can leverage this compound in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) or other small-molecule inhibitors where the methylsulfonyl group can target specific enzyme pockets. Beyond pharmaceutical applications, its structural characteristics also make it a candidate for use in material science and as a standard in analytical chemistry. As with all our fine chemicals, this product is provided with guaranteed purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4S B1301618 3-(4-(Methylsulfonyl)phenyl)propanoic acid CAS No. 387350-46-1

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZBVBATZOAPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371731
Record name 3-[4-(METHYLSULFONYL)PHENYL]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-46-1
Record name 4-(Methylsulfonyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387350-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(METHYLSULFONYL)PHENYL]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Methylsulfonyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Physicochemical properties of 3-(4-(methylsulfonyl)phenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS No: 387350-46-1). As a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents, a thorough understanding of its properties is critical for researchers, chemists, and drug development professionals.[1] This document delineates its molecular identity, details its key physicochemical characteristics, and provides robust, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Molecular and Chemical Identity

This compound is a bifunctional organic molecule characterized by a phenyl ring substituted with a propanoic acid chain and a methylsulfonyl group. The carboxylic acid moiety imparts acidic properties, while the polar methylsulfonyl group influences solubility and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

Table 1: Chemical Identity and Descriptors

Identifier Value
CAS Number 387350-46-1[1][2][3][4]
Molecular Formula C₁₀H₁₂O₄S[1][2][3][4]
Molecular Weight 228.26 g/mol [1]
IUPAC Name 3-(4-methylsulfonylphenyl)propanoic acid
SMILES CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O[5]
InChI InChI=1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)[5]

| InChIKey | ZZZBVBATZOAPQB-UHFFFAOYSA-N[5] |

Core Physicochemical Properties

The utility of a chemical intermediate in drug discovery is profoundly influenced by its physicochemical properties. These parameters govern its reactivity, solubility, purification, and ultimately, the biological profile of the final active pharmaceutical ingredient (API).

Table 2: Summary of Physicochemical Properties

Property Value / Expected Behavior Significance in Drug Development
Melting Point (°C) 170 - 172[1] A sharp melting point range is a primary indicator of high purity.[6][7]
Solubility Expected to be soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) and polar organic solvents. Limited solubility in water and non-polar solvents. Governs solvent selection for synthesis, purification (crystallization), and formulation.
pKa Not experimentally determined. Estimated to be ~4.5, similar to other phenylpropanoic acids.[8][9] Determines the ionization state at physiological pH, impacting absorption, distribution, and target binding.

| LogP (Octanol/Water) | Predicted XlogP: 0.8[5] | Measures lipophilicity, a key factor in predicting membrane permeability and oral bioavailability (Lipinski's Rule of Five).[10] |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind key steps is included to provide a deeper understanding of the process.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to assess the purity of a crystalline solid.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[6]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Gently press the open end of a thin-walled capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack a small amount (approx. 1/16 inch) of the material into the bottom.[11]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a DigiMelt or Mel-Temp.[11][12]

  • Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting range. This saves time in the subsequent precise measurement.[6][11]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[11] A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂. A pure sample will exhibit a sharp range of 0.5-1.0 °C.

Solubility Profile Determination

A qualitative solubility analysis provides crucial information about the functional groups and polarity of a molecule.[13] For an unknown compound, this is often the first analytical step. The presence of the carboxylic acid group suggests predictable behavior in acidic and basic media.

Workflow Diagram for Solubility Testing

G start Place ~25 mg of sample in 0.5 mL of solvent water Solvent: Water start->water naoh Solvent: 5% NaOH water->naoh Insoluble ph_test Test with pH paper water->ph_test Soluble nahco3 Solvent: 5% NaHCO₃ naoh->nahco3 Soluble (Strong or Weak Acid) hcl Solvent: 5% HCl naoh->hcl Insoluble strong_acid strong_acid nahco3->strong_acid Soluble (Strong Acid, e.g., Carboxylic Acid) weak_acid weak_acid nahco3->weak_acid Insoluble (Weak Acid, e.g., Phenol) h2so4 Solvent: Conc. H₂SO₄ hcl->h2so4 Insoluble base_b base_b hcl->base_b Soluble (Base, e.g., Amine) neutral_n neutral_n h2so4->neutral_n Soluble (Neutral: Alcohol, Ketone, Alkene) inert inert h2so4->inert Insoluble (Inert Compound) acid acid ph_test->acid pH ≤ 4 (Carboxylic Acid) base base ph_test->base pH ≥ 8 (Amine) neutral_s neutral_s ph_test->neutral_s Neutral

Caption: Logical workflow for qualitative solubility analysis.

Protocol:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[14][15] If soluble, test the solution with litmus or pH paper.[13][16] An acidic pH would confirm the nature of the carboxylic acid.

  • Base Solubility (NaOH): To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group. The carboxylic acid deprotonates to form a water-soluble sodium carboxylate salt.

  • Base Solubility (NaHCO₃): To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution.[14] Vigorous shaking and observation of effervescence (CO₂ release) is a strong confirmation of a carboxylic acid, which is a strong enough acid to react with the weak base bicarbonate.

  • Acid Solubility (HCl): To a fresh sample, add 0.75 mL of 5% HCl solution.[14] As the compound lacks a basic functional group (like an amine), it is expected to be insoluble.

  • Organic Solvent Solubility: Test solubility in a polar organic solvent (e.g., ethanol) and a non-polar one (e.g., hexane). The molecule's polarity suggests it will be more soluble in polar organic solvents.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[17][18] It involves monitoring the pH of a solution of the acid as a standard solution of a strong base is added incrementally.[19] The pKa is the pH at which the acid is 50% dissociated, corresponding to the midpoint of the titration curve's buffer region.[20][21]

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) E Immerse calibrated pH electrode A->E B Prepare 1 mM solution of sample in water D Place sample solution on magnetic stirrer B->D C Prepare standardized 0.1 M NaOH titrant F Add 0.1 M NaOH in small, precise increments C->F D->E E->F G Record pH after each addition (allow to stabilize) F->G G->F H Plot pH vs. Volume of NaOH added I Identify equivalence point (steepest slope) H->I J Determine half-equivalence volume (V½) I->J K pKa = pH at V½ J->K

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol:

  • System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[19] Prepare a standardized solution of 0.1 M NaOH.

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM. Purging the solution with nitrogen can displace dissolved CO₂ which can interfere with the titration.[19]

  • Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the 0.1 M NaOH titrant in small, precise increments using a burette.

  • Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the equivalence point (the point of steepest pH change).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the inflection point of the resulting sigmoid curve. The volume of NaOH at this point is Veq. The pKa is the pH value on the curve that corresponds to half of this volume (Veq/2).[21] For robust data, the titration should be performed in triplicate.[19]

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is the gold standard measure of a compound's lipophilicity.[10][22] The shake-flask method directly measures the equilibrium distribution of the compound between these two immiscible phases.[23]

Workflow for Shake-Flask LogP Determination

G A Pre-saturate n-octanol and water/buffer with each other B Dissolve known amount of sample in one phase (e.g., n-octanol) A->B C Add the second phase to create a biphasic system B->C D Shake/agitate vigorously (e.g., 2 hours) to facilitate partitioning C->D E Allow phases to separate completely (overnight or via centrifugation) D->E F Carefully sample aliquot from the aqueous phase E->F G Carefully sample aliquot from the n-octanol phase E->G H Quantify sample concentration in each aliquot (e.g., HPLC-UV) F->H G->H I Calculate LogP = log₁₀([C]ₒ꜀ₜₐₙₒₗ / [C]ₐᵩᵤₑₒᵤₛ) H->I

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water (or a suitable buffer, like PBS pH 7.4 for LogD measurements) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[10][24] This step is crucial to prevent volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of the compound in one of the pre-saturated phases (e.g., 10 mM in DMSO, then diluted into a phase).[10][23] Add a known volume of each phase to a vial.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium between the two phases.[25]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.[23]

  • Sampling: Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer. Extreme care must be taken to avoid cross-contamination of the phases during sampling.[22]

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

References

A Technical Guide to 3-(4-(methylsulfonyl)phenyl)propanoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)propanoic acid, a key structural motif in a significant class of therapeutic agents. We will delve into its synthesis, explore the structure-activity relationships of its analogs, detail its biological evaluation as a selective cyclooxygenase-2 (COX-2) inhibitor, and discuss its relevance in modern drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Methylsulfonylphenyl Moiety

The 4-(methylsulfonyl)phenyl group is a well-established pharmacophore in medicinal chemistry, most notably for its role in selective COX-2 inhibitors.[1][2] The discovery that the cyclooxygenase (COX) enzyme exists in two isoforms, a constitutive COX-1 responsible for physiological functions and an inducible COX-2 involved in inflammation, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] This led to the creation of selective COX-2 inhibitors, or "coxibs," designed to reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[3][5]

At the heart of many of these selective inhibitors, including the blockbuster drug Celecoxib, is the 4-(methylsulfonyl)phenyl moiety.[6][7] This group plays a crucial role in the selective binding to the COX-2 enzyme. The larger active site of COX-2, compared to COX-1, possesses a side pocket that can accommodate the bulky methylsulfonyl group, leading to preferential inhibition.[3][8] this compound serves as a fundamental building block and a key intermediate in the synthesis of these important therapeutic agents.[9]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available precursors. A common and efficient strategy involves the oxidation of the corresponding thioether, 3-(4-(methylthio)phenyl)propanoic acid.

Proposed Synthetic Pathway

A plausible and scalable synthetic route is a two-step process starting from 4-(methylthio)benzaldehyde.

G A 4-(Methylthio)benzaldehyde B 3-(4-(Methylthio)phenyl)propenoic acid A->B Malonic acid, Pyridine, Piperidine C 3-(4-(Methylthio)phenyl)propanoic acid B->C H2, Pd/C D This compound C->D m-CPBA or Oxone®

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form 3-(4-(Methylthio)phenyl)propenoic acid

  • To a stirred solution of 4-(methylthio)benzaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(4-(methylthio)phenyl)propenoic acid.

Step 2: Reduction to 3-(4-(Methylthio)phenyl)propanoic acid

  • Dissolve the 3-(4-(methylthio)phenyl)propenoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 3-(4-(methylthio)phenyl)propanoic acid.

Step 3: Oxidation to this compound

  • Dissolve the 3-(4-(methylthio)phenyl)propanoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.[10]

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents) in the same solvent.[11]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[10]

Analogs of this compound and Structure-Activity Relationships (SAR)

The core structure of this compound can be modified to generate a diverse library of analogs with varying biological activities. The primary focus of these modifications has been the development of potent and selective COX-2 inhibitors.

Key Structural Features for COX-2 Selectivity

The general pharmacophore for diaryl heterocyclic COX-2 inhibitors, such as Celecoxib, consists of a central heterocyclic ring (e.g., pyrazole) with two adjacent aryl groups.[8][12] One of these aryl rings typically bears a sulfonamide or a methylsulfonyl group that is crucial for COX-2 selectivity.[1]

G cluster_0 General Pharmacophore for COX-2 Selectivity Central Heterocycle Central Heterocycle Aryl Ring 1 Aryl Ring 1 Central Heterocycle->Aryl Ring 1 Aryl Ring 2\n(with SO2Me or SO2NH2) Aryl Ring 2 (with SO2Me or SO2NH2) Central Heterocycle->Aryl Ring 2\n(with SO2Me or SO2NH2)

Caption: Key pharmacophoric features for selective COX-2 inhibitors.

Modifications of the Propanoic Acid Chain

The propanoic acid moiety of the title compound can be derivatized to create various analogs. For instance, amidation of the carboxylic acid with different amines can lead to a new series of compounds with potentially altered pharmacokinetic and pharmacodynamic properties. Esterification of the carboxylic acid can also be explored.

Modifications of the Phenyl Ring and Sulfonyl Group

Substitution on the phenyl ring can influence the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity for COX-2. While the methylsulfonyl group is a key feature, its replacement with other electron-withdrawing groups could be investigated, although this may impact COX-2 selectivity.

Biological Evaluation: In Vitro COX Inhibition Assays

To determine the potency and selectivity of this compound and its analogs as COX inhibitors, in vitro enzyme inhibition assays are essential.[4][13]

Principle of the Assay

The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.[14][15] The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Detailed Experimental Protocol for In Vitro COX Inhibition Assay

This protocol is a generalized procedure and may require optimization for specific compounds and laboratory conditions.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, SC-560) dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add a small volume of the diluted test compounds or reference inhibitors to the wells. Include wells with DMSO alone as a control for 100% enzyme activity and wells without the enzyme as a background control.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data and Interpretation

The IC50 values for both COX-1 and COX-2 are determined to assess the potency and selectivity of the compounds. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.60.04190
Rofecoxib >10000.018>55,555
Ibuprofen 1.33.50.37
Aspirin 0.11.70.06
(Note: These are representative values from the literature and can vary depending on the assay conditions.)

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is crucial for its clinical success. For analogs of this compound, understanding their absorption, distribution, metabolism, and excretion (ADME) properties is essential.

Insights from Celecoxib Pharmacokinetics

Celecoxib, a prominent drug containing the 4-(methylsulfonyl)phenyl moiety, provides valuable insights into the likely pharmacokinetic behavior of related compounds.

  • Absorption: Celecoxib is well-absorbed after oral administration, with peak plasma concentrations reached in about 3 hours.[7][16]

  • Distribution: It is highly protein-bound (around 97%).[6]

  • Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[7][16][17] The primary metabolic pathway involves hydroxylation of the methyl group on the tolyl ring, followed by oxidation to a carboxylic acid.[7][16]

  • Excretion: The metabolites are primarily excreted in the feces and urine.[7][16]

G A Celecoxib B Hydroxycelecoxib A->B CYP2C9 (major) CYP3A4 (minor) C Carboxycelecoxib B->C Alcohol/Aldehyde Dehydrogenase D Excretion (Urine and Feces) C->D

Caption: Major metabolic pathway of Celecoxib.

Predicted Pharmacokinetic Profile of this compound

Based on its structure, this compound is expected to be orally bioavailable. The carboxylic acid moiety may undergo glucuronidation, a common metabolic pathway for acidic drugs. The methylsulfonyl group is generally metabolically stable. The overall pharmacokinetic profile will be influenced by the specific analogs and their physicochemical properties.

Therapeutic Potential and Future Directions

While this compound itself is primarily a synthetic intermediate, its analogs have significant therapeutic potential. The development of novel COX-2 inhibitors continues to be an active area of research, with a focus on improving cardiovascular safety profiles.

Beyond inflammation and pain, selective COX-2 inhibitors are being investigated for their potential in other therapeutic areas, including:

  • Oncology: COX-2 is overexpressed in various cancers, and its inhibition has been shown to have anti-proliferative and anti-angiogenic effects.[8][12]

  • Neurodegenerative Diseases: Neuroinflammation is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's, and COX-2 inhibitors are being explored as potential neuroprotective agents.

The design and synthesis of novel analogs based on the this compound scaffold, with optimized potency, selectivity, and pharmacokinetic properties, represent a promising avenue for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to 3-[4-(Methylsulfonyl)phenyl]propanoic Acid (CAS 387350-46-1) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-[4-(Methylsulfonyl)phenyl]propanoic acid, a key chemical intermediate in the development of targeted therapeutics. We will delve into its chemical properties, synthesis, and primary applications, with a focus on its role in the generation of selective cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Chemical and Physical Properties

3-[4-(Methylsulfonyl)phenyl]propanoic acid, identified by CAS number 387350-46-1, is a white solid organic compound. Its structural and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄S--INVALID-LINK--
Molecular Weight 228.27 g/mol --INVALID-LINK--
Melting Point 170-172 °CMySkinRecipes
IUPAC Name 3-(4-methylsulfonylphenyl)propanoic acidPubChem
Synonyms Benzenepropanoic acid, 4-(methylsulfonyl)-PubChem

The presence of the methylsulfonyl group (a sulfone) is a key feature of this molecule. The sulfone moiety is a strong hydrogen bond acceptor and is known to be metabolically stable.[1] These characteristics make it a valuable functional group in drug design, often incorporated to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.

Strategic Importance in Drug Discovery: A Building Block for Selective COX-2 Inhibitors

The primary application of 3-[4-(Methylsulfonyl)phenyl]propanoic acid in drug discovery lies in its use as a precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]

The 4-methylsulfonylphenyl moiety is a well-established pharmacophore found in several selective COX-2 inhibitors, such as celecoxib and rofecoxib.[3][4] This group is known to bind to a specific secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.[4] The propanoic acid side chain of 3-[4-(Methylsulfonyl)phenyl]propanoic acid provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules that can effectively and selectively target the COX-2 enzyme.[3]

The general workflow for utilizing this intermediate in the development of novel COX-2 inhibitors is depicted in the following diagram:

G cluster_0 Synthesis of Core Intermediate cluster_1 Drug Candidate Synthesis cluster_2 Biological Evaluation Start Starting Materials (e.g., 4-(methylthio)phenylacetic acid) Intermediate 3-[4-(Methylsulfonyl)phenyl]propanoic acid (CAS 387350-46-1) Start->Intermediate Multi-step Synthesis Derivatization Chemical Derivatization (e.g., amidation, esterification) Intermediate->Derivatization Drug_Candidate Novel COX-2 Inhibitor Candidate Derivatization->Drug_Candidate In_Vitro In Vitro Assays (COX-1/COX-2 Inhibition) Drug_Candidate->In_Vitro In_Vivo In Vivo Models (Anti-inflammatory Activity) In_Vitro->In_Vivo Lead Optimization Final_Outcome Preclinical Candidate In_Vivo->Final_Outcome

Caption: Workflow for the use of 3-[4-(Methylsulfonyl)phenyl]propanoic acid in COX-2 inhibitor drug discovery.

Experimental Protocols

Synthesis of 3-[4-(Methylsulfonyl)phenyl]propanoic Acid

A plausible synthetic route to 3-[4-(Methylsulfonyl)phenyl]propanoic acid involves a two-step process starting from 3-(4-(methylthio)phenyl)propanoic acid. This precursor can be synthesized via the reaction of 4-(methylthio)thiophenol with 3-chloropropanoic acid.[5]

Step 1: Synthesis of 3-(4-(methylthio)phenyl)propanoic acid

This step is based on a general procedure for the synthesis of 3-(arylthio)propanoic acids.[5]

  • To a stirred solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water, add a solution of 4-(methylthio)thiophenol in ethanol.

  • To this mixture, add an aqueous solution of 3-chloropropanoic acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-(methylthio)phenyl)propanoic acid.

Step 2: Oxidation of the Thioether to the Sulfone

The oxidation of the thioether to the sulfone can be achieved using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA).[6]

  • Dissolve 3-(4-(methylthio)phenyl)propanoic acid in a suitable solvent, such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in DCM to the cooled solution.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-[4-(Methylsulfonyl)phenyl]propanoic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes using a fluorometric assay kit.[7]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Reconstitute the COX enzymes and arachidonic acid according to the manufacturer's instructions. Keep the enzymes on ice during use.

  • Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • Enzyme Control (EC): Add assay buffer to the wells.

    • Inhibitor Control (IC): Add the appropriate positive control inhibitor to designated wells.

    • Sample (S): Add the diluted test compound to the sample wells.

  • Reaction Initiation: Add the reaction mix containing the fluorometric probe to all wells. To initiate the reaction, add the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for all wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram illustrates the principle of the COX inhibition assay:

G cluster_0 Reaction Components cluster_1 Reaction & Detection COX_Enzyme COX-1 or COX-2 Enzyme Reaction Enzymatic Reaction COX_Enzyme->Reaction Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Reaction Inhibits Prostaglandin Prostaglandin Production Reaction->Prostaglandin Detection Fluorometric Detection Prostaglandin->Detection Generates Signal Output Fluorescence Signal Detection->Output

Caption: Principle of the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the anti-inflammatory activity of new chemical entities.[8][9]

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (e.g., control, positive control, and test compound groups).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.

    • Compare the results of the test compound group with the control and positive control groups to determine its anti-inflammatory efficacy.

Conclusion and Future Perspectives

3-[4-(Methylsulfonyl)phenyl]propanoic acid is a valuable and strategically important building block in medicinal chemistry, particularly for the development of selective COX-2 inhibitors. Its well-defined structure, coupled with the favorable properties imparted by the methylsulfonyl group, makes it an attractive starting point for the synthesis of novel anti-inflammatory and analgesic agents. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate new compounds derived from this versatile intermediate. Future research may explore the incorporation of this scaffold into other therapeutic areas, leveraging the unique electronic and steric properties of the methylsulfonylphenyl moiety to design next-generation targeted therapies.

References

An In-depth Technical Guide to 3-[4-(Methylsulfonyl)phenyl]propanoic Acid: Molecular Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-[4-(methylsulfonyl)phenyl]propanoic acid, a key organic intermediate in pharmaceutical synthesis. The document elucidates its molecular structure, physicochemical properties, and molecular weight. A detailed, field-proven synthetic methodology is presented, including a step-by-step protocol for its preparation via the oxidation of its thioether precursor. Furthermore, this guide offers a thorough characterization profile, detailing the expected spectroscopic signatures (¹H NMR, ¹³C NMR, and FT-IR) to ensure analytical confirmation of the compound's identity and purity. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

3-[4-(Methylsulfonyl)phenyl]propanoic acid, with the CAS Number 387350-46-1, is a bifunctional organic molecule of significant interest in the pharmaceutical industry.[1] Its structure incorporates a propanoic acid moiety, which provides a handle for various chemical modifications, and a methylsulfonylphenyl group, a common pharmacophore in many therapeutic agents. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of anti-inflammatory and analgesic drugs.[2] The methylsulfonyl group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. This guide offers a deep dive into the fundamental chemical aspects of this important intermediate.

Molecular Structure and Physicochemical Properties

The molecular integrity of 3-[4-(methylsulfonyl)phenyl]propanoic acid is foundational to its utility in chemical synthesis. A precise understanding of its structure and properties is paramount for its effective application.

Molecular Structure

The molecular structure of 3-[4-(methylsulfonyl)phenyl]propanoic acid consists of a central benzene ring substituted at the 1 and 4 positions. A propanoic acid group is attached to the first carbon, and a methylsulfonyl group (-SO₂CH₃) is attached to the fourth carbon.

Caption: 2D representation of the molecular structure of 3-[4-(methylsulfonyl)phenyl]propanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of 3-[4-(methylsulfonyl)phenyl]propanoic acid is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄S[1][2]
Molecular Weight 228.26 g/mol [2]
CAS Number 387350-46-1[1]
Appearance White to off-white solid
Melting Point 170-172 °C[2]
Storage Room temperature[1]

Synthesis Methodology

The synthesis of 3-[4-(methylsulfonyl)phenyl]propanoic acid is most effectively achieved through a two-step process. The first step involves the synthesis of the thioether precursor, 3-[4-(methylthio)phenyl]propanoic acid, followed by its oxidation to the desired sulfone. This approach is rooted in established and reliable organic chemistry transformations.

Synthesis Workflow

Synthesis_Workflow Start 4-Methylthiophenol + 3-Chloropropanoic Acid Step1 Step 1: Thioether Formation (Nucleophilic Substitution) Start->Step1 Intermediate 3-[4-(Methylthio)phenyl]propanoic Acid Step1->Intermediate Step2 Step 2: Oxidation (e.g., with m-CPBA or H₂O₂) Intermediate->Step2 Product 3-[4-(Methylsulfonyl)phenyl]propanoic Acid Step2->Product

Caption: Overall synthetic workflow for the preparation of 3-[4-(methylsulfonyl)phenyl]propanoic acid.

Experimental Protocols

Step 1: Synthesis of 3-[4-(Methylthio)phenyl]propanoic Acid

This procedure is adapted from a general method for the synthesis of 3-(arylthio)propanoic acids.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2 equivalents).

  • Addition of 3-Chloropropanoic Acid: Slowly add a solution of 3-chloropropanoic acid (1.05 equivalents) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted 4-methylthiophenol.

  • Acidification and Extraction: Acidify the aqueous layer with a concentrated mineral acid (e.g., HCl) to a pH of approximately 2. The product will precipitate out. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[4-(methylthio)phenyl]propanoic acid. Further purification can be achieved by recrystallization.

Step 2: Oxidation to 3-[4-(Methylsulfonyl)phenyl]propanoic Acid

This protocol is based on standard oxidation procedures for converting thioethers to sulfones.[4]

  • Dissolution: Dissolve the 3-[4-(methylthio)phenyl]propanoic acid (1 equivalent) obtained from Step 1 in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath and slowly add the oxidizing agent. A common and effective choice is meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents). Alternatively, hydrogen peroxide in acetic acid can be used.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent like DCM. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-[4-(methylsulfonyl)phenyl]propanoic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 3-[4-(methylsulfonyl)phenyl]propanoic acid. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.9Doublet2HAromatic protons ortho to -SO₂CH₃
~7.5Doublet2HAromatic protons meta to -SO₂CH₃
~3.1Singlet3H-SO₂CH₃
~3.0Triplet2H-CH₂ -COOH
~2.7Triplet2HAr-CH₂ -
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~178C =O (Carboxylic Acid)
~145Aromatic C -SO₂CH₃
~140Aromatic C -CH₂CH₂COOH
~130Aromatic C H meta to -SO₂CH₃
~128Aromatic C H ortho to -SO₂CH₃
~44-SO₂C H₃
~35-C H₂-COOH
~30Ar-C H₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1300 and ~1150Asymmetric and Symmetric S=O stretchSulfone
~3000C-H stretch (aromatic)Aromatic Ring
~2900C-H stretch (aliphatic)Alkyl Chain

Conclusion

This technical guide has provided a detailed and practical overview of 3-[4-(methylsulfonyl)phenyl]propanoic acid. The information presented on its molecular structure, physicochemical properties, a robust synthetic pathway, and comprehensive characterization data serves as a valuable resource for scientists and researchers. The methodologies and analytical data described herein are designed to facilitate the successful synthesis and verification of this important pharmaceutical intermediate, thereby supporting advancements in drug discovery and development.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-(methylsulfonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-(methylsulfonyl)phenyl)propanoic acid is a chemical intermediate recognized for its role in the synthesis of pharmaceutical compounds, particularly anti-inflammatory and analgesic agents.[1] Its molecular structure suggests a potential for biological activity, specifically as a modulator of inflammatory pathways. The presence of the methylsulfonyl group can influence its solubility, binding properties, and metabolic stability, making it an interesting candidate for drug discovery and development.[1] Phenylpropanoic acid derivatives have been explored for a range of therapeutic applications, including as agonists for the free fatty acid receptor 4 (FFA4) involved in metabolic diseases and as potential anticancer agents.[2][3][4]

This guide provides a comprehensive framework for the in vitro investigation of this compound, offering researchers a scientifically grounded approach to characterizing its potential cytotoxic and anti-inflammatory properties. The methodologies detailed herein are designed to establish a foundational understanding of the compound's biological effects and its mechanism of action at a cellular level.

Hypothesized Mechanism of Action and Biological Targets

Given its utility in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, it is plausible that this compound itself may exhibit inhibitory activity against COX-1 and COX-2.[1][5] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Dysregulation of COX-2 is also implicated in the pathogenesis of several chronic diseases, including cancer.[6] Therefore, a primary focus of the in vitro evaluation of this compound should be the assessment of its impact on the COX pathway.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastrointestinal Protection, Platelet Aggregation Gastrointestinal Protection, Platelet Aggregation Prostaglandins (PGs)->Gastrointestinal Protection, Platelet Aggregation Test Compound Test Compound Test Compound->COX-1 (constitutive) Test Compound->COX-2 (inducible)

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway by the test compound.

In Vitro Experimental Workflows

A systematic in vitro evaluation should begin with an assessment of the compound's general cytotoxicity to determine a suitable concentration range for subsequent mechanistic assays. Following this, specific anti-inflammatory and enzyme inhibition assays can be performed.

I. Cytotoxicity Assessment: Cell Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for subsequent assays and provides preliminary insights into its potential as a cytotoxic agent. Tetrazolium reduction assays are a reliable and widely used method for this purpose.[7]

A. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., A549 human lung carcinoma, or a relevant inflammatory cell line like RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

B. XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay that offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step.[10] This can reduce the number of steps and potential for error in the assay.[10]

Experimental Protocol: XTT Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: After the compound incubation period, add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 atmosphere.

  • Absorbance Measurement: Measure the absorbance at 450-490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection & Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Add Tetrazolium Salt Add Tetrazolium Salt Treat Cells->Add Tetrazolium Salt Incubate Incubate Add Tetrazolium Salt->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for in vitro cytotoxicity assessment.

II. Anti-inflammatory Activity Assessment

Several in vitro assays can be employed to evaluate the anti-inflammatory potential of a compound. These assays are often based on the principle of stabilizing membranes or preventing protein denaturation, both of which are processes implicated in inflammation.[6][12][13]

A. Inhibition of Protein Denaturation Assay

Protein denaturation is a process where proteins lose their tertiary and secondary structures. This phenomenon is associated with inflammatory conditions like arthritis.[13] A compound that can prevent protein denaturation may have anti-inflammatory properties.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of various concentrations of the test compound and 0.5 mL of a 5% w/v solution of bovine serum albumin (BSA).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 51°C for 20 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.

  • Control and Standard: Use a vehicle control and a standard anti-inflammatory drug like diclofenac sodium for comparison.[14]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

B. Membrane Stabilization Assay

The stabilization of red blood cell membranes can be used as an in vitro model to assess anti-inflammatory activity.[14] During inflammation, lysosomal enzymes are released, which can damage surrounding tissues. Compounds that can stabilize lysosomal membranes may be effective anti-inflammatory agents.

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization

  • HRBC Suspension Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of different concentrations of the test compound, 1 mL of phosphate buffer (pH 7.4), 0.5 mL of HRBC suspension, and 2 mL of hyposaline.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Centrifugation and Absorbance Measurement: Centrifuge the mixture at 3000 rpm for 20 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Control and Standard: Use a vehicle control and a standard drug like diclofenac sodium.[14]

  • Data Analysis: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100].

III. Enzyme Inhibition Assays: COX-1 and COX-2

To directly assess the hypothesized mechanism of action, commercially available COX-1 and COX-2 inhibitor screening assays can be utilized. These assays typically measure the peroxidase activity of the COX enzymes.

Experimental Protocol: COX Inhibition Assay

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the specific COX inhibitor screening assay kit.

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Detection: The reaction produces Prostaglandin G2, and the peroxidase component of the COX enzyme converts a chromogenic substrate, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) at multiple time points.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) will indicate the selectivity of the compound.

Data Presentation and Interpretation

The quantitative data generated from these in vitro studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
A549MTT24>100
A549MTT4885.2 ± 5.4
RAW 264.7XTT2492.1 ± 7.8
Normal FibroblastsMTT48>100

Table 2: Hypothetical Anti-inflammatory and COX Inhibition Data

AssayParameterTest Compound IC50 (µM)Diclofenac Sodium IC50 (µM)
Protein Denaturation% Inhibition65.7 ± 4.115.3 ± 1.9
HRBC Membrane Stabilization% Protection58.9 ± 6.212.8 ± 2.1
COX-1 InhibitionIC5045.3 ± 3.75.2 ± 0.8
COX-2 InhibitionIC5018.1 ± 2.50.9 ± 0.1
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) 2.5 5.8

Conclusion

This technical guide outlines a systematic and robust in vitro approach to elucidate the potential biological activities of this compound. By progressing from general cytotoxicity screening to specific anti-inflammatory and enzyme inhibition assays, researchers can build a comprehensive profile of the compound's effects at the cellular level. The proposed workflows, grounded in established scientific principles and methodologies, provide a solid foundation for further preclinical development should the in vitro data prove promising. The insights gained from these studies will be critical in determining the therapeutic potential of this and structurally related compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-(methylsulfonyl)phenyl)propanoic acid is a chemical entity of significant interest in pharmaceutical development and research. Its structural resemblance to known pharmacologically active molecules necessitates the development of robust and reliable analytical methods for its precise quantification in various matrices, including bulk drug substances, formulated products, and biological fluids. Accurate measurement of this compound is critical for pharmacokinetic studies, quality control, and stability testing.

This comprehensive guide provides detailed protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of scientific integrity and regulatory compliance.

Principles of the Analytical Methods

The choice of analytical methodology is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative accuracy. For this compound, a reversed-phase HPLC method is most suitable. The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The methylsulfonyl and propanoic acid moieties of the target molecule influence its retention characteristics. By optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, a reproducible retention time and sharp peak shape can be achieved. Quantification is performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the phenyl ring in the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored. This high degree of selectivity minimizes interference from matrix components, allowing for accurate quantification at very low concentrations.

These methods are validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for their intended purpose.[1][2][3]

Experimental Workflow

The overall workflow for the quantification of this compound is a multi-step process designed to ensure the accuracy and reliability of the results.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Sample Collection (e.g., Bulk Drug, Plasma) Extraction_Dilution Extraction / Dilution Sample_Collection->Extraction_Dilution Matrix-specific protocol Chromatographic_Separation Chromatographic Separation (HPLC or LC-MS/MS) Extraction_Dilution->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Figure 1: A generalized workflow for the quantification of this compound.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.

Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standard of this compound

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v). The buffer is prepared by dissolving potassium phosphate monobasic in water to a concentration of 20 mM and adjusting the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to about 25 mg of the analyte and transfer it to a 25 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the working standard solution at a mid-range concentration six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%. The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be less than 2.0.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

  • Calculate the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of this HPLC method, based on validation data from structurally similar compounds.[3][4][5]

ParameterExpected Result
Linearity Range 1 - 100 µg/mL (r² ≥ 0.999)
Precision (%RSD) Intraday: ≤ 1.5%, Interday: ≤ 2.0%
Accuracy (%Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma, which is essential for pharmacokinetic studies.

Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standard of this compound

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Mass Transitions (MRM):

    • Analyte: m/z 227.1 → 163.1 (Quantifier), m/z 227.1 → 79.0 (Qualifier)

    • Internal Standard: To be determined based on the specific IS used.

3. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of the analyte and IS in methanol.

  • Spike blank plasma with the analyte stock solution to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B) and inject into the LC-MS/MS system.

Method Validation and Trustworthiness

The LC-MS/MS method must be rigorously validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4] This validation ensures the trustworthiness of the data generated.

Method_Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Figure 2: Key parameters for the validation of a bioanalytical method.

Expected Performance Characteristics

The following table outlines the anticipated performance characteristics for the LC-MS/MS method.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL (r² ≥ 0.995)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Minimal and compensated by the internal standard
Recovery Consistent and reproducible

Conclusion

The HPLC and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC being well-suited for routine quality control and LC-MS/MS offering the high sensitivity required for bioanalytical studies. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: The Role of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 3-(4-(methylsulfonyl)phenyl)propanoic acid and its analogs as pivotal intermediates in the synthesis of selective COX-2 inhibitors for cancer research. This document provides the scientific rationale, detailed synthetic protocols, and methodologies for evaluating the anticancer properties of the resulting compounds.

PART 1: Application Notes

Introduction: A Key Building Block for Targeted Cancer Therapeutics

This compound is a crucial chemical intermediate in the synthesis of pharmacologically active molecules, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[1] While not possessing significant intrinsic anticancer activity itself, its molecular scaffold is integral to the structure of potent anti-inflammatory and anticancer drugs such as Celecoxib and Etoricoxib. The presence of the methylsulfonyl group is a key feature for the design of drugs targeting COX enzymes.[1][2]

Scientific Rationale: Targeting the COX-2 Pathway in Oncology

The cyclooxygenase-2 (COX-2) enzyme is a significant target in cancer therapy. It is overexpressed in various malignancies, including colorectal, breast, lung, and prostate cancers.[3][4] High levels of COX-2 are associated with increased tumor growth, angiogenesis, and metastasis.[2][4] COX-2 exerts its pro-tumorigenic effects primarily through the synthesis of prostaglandin E2 (PGE2), which can promote cell proliferation, inhibit apoptosis, and modulate the tumor microenvironment.[3][5]

Selective COX-2 inhibitors, synthesized using intermediates like this compound, offer a targeted approach to cancer therapy by blocking the production of PGE2.[3]

Mechanism of Action of Synthesized COX-2 Inhibitors in Cancer

The anticancer effects of drugs derived from this compound, such as Celecoxib, are multifaceted and involve both COX-2-dependent and -independent mechanisms.

  • COX-2-Dependent Pathways: By inhibiting COX-2, these drugs reduce PGE2 levels, which in turn can suppress downstream signaling pathways like the Wnt/β-catenin and Akt signaling pathways, leading to decreased cancer cell proliferation and survival.[3][6]

  • COX-2-Independent Pathways: Studies have shown that Celecoxib can induce apoptosis in cancer cells that do not express COX-2.[1] These mechanisms include the inhibition of NF-κB signaling and the modulation of Bcl-2 family proteins, leading to mitochondria-mediated apoptosis.[7][8]

The following diagram illustrates the key signaling pathways affected by Celecoxib in cancer cells.

Celecoxib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors & Pro-inflammatory Stimuli COX2 COX-2 Growth_Factors->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Akt Akt PGE2->Akt Wnt Wnt/β-catenin PGE2->Wnt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 NFkB->Bcl2 Gene_Expression Gene Expression (Proliferation, Angiogenesis, Invasion, Anti-apoptosis) NFkB->Gene_Expression Wnt->Gene_Expression Celecoxib Celecoxib Celecoxib->COX2 Inhibits Celecoxib->Akt Inhibits (COX-2 independent) Celecoxib->NFkB Inhibits (COX-2 independent) Celecoxib->Bcl2 Downregulates (COX-2 independent)

Caption: Signaling pathways modulated by Celecoxib in cancer cells.

PART 2: Synthetic Protocols

The following protocols describe the synthesis of Celecoxib and a key intermediate for Etoricoxib, highlighting the importance of the methylsulfonylphenyl moiety derived from precursors like this compound.

Protocol 1: Synthesis of Celecoxib

This two-step synthesis involves a Claisen condensation followed by a cyclization reaction to form the pyrazole ring of Celecoxib.

Celecoxib_Synthesis Start1 4-Methylacetophenone Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl) -1,3-butanedione Start1->Intermediate Claisen Condensation (Sodium methoxide) Start2 Ethyl trifluoroacetate Start2->Intermediate Product Celecoxib Intermediate->Product Cyclization (Ethanol, reflux) Start3 4-Hydrazinobenzenesulfonamide hydrochloride Start3->Product

Caption: Synthetic workflow for Celecoxib.

Step 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

  • To a solution of 4-methylacetophenone (1 equivalent) in a suitable solvent such as toluene, add sodium methoxide (1.2 equivalents).

  • Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the mixture at 25-30°C.

  • Heat the reaction mixture to 55-60°C and stir for approximately 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 20-25°C and quench with 10% aqueous hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate.[9]

Step 2: Cyclization to form Celecoxib

  • Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature to allow for the precipitation of the crude Celecoxib.

  • Isolate the product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.

Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)

This protocol describes the synthesis of a key ketone intermediate for the production of Etoricoxib.

  • In a reaction vessel, combine (4-methylsulfonyl)phenylacetic acid (1 equivalent) and a suitable solvent like anhydrous THF.

  • Heat the mixture to reflux (approximately 65-70°C).

  • Simultaneously add a solution of tert-butylmagnesium chloride in THF (3 equivalents) and a solution of the methyl ester of 6-methylpyridine-3-carboxylic acid (0.65 equivalents) to the refluxing mixture over a period of about 1 hour.

  • Maintain the reaction at reflux for an additional 2-3 hours.

  • Cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[10][11][12]

PART 3: In Vitro Anticancer Evaluation Protocols

The following are standard protocols to assess the anticancer activity of compounds like Celecoxib and Etoricoxib, synthesized using this compound-related intermediates.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[13][14]

Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[13]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Etoricoxib in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
EtoricoxibHeLaCervical (COX-2 positive)100-200[15]
EtoricoxibC-33ACervical (COX-2 negative)100-200[15]
EtoricoxibU-87Glioblastoma100-200[15]
EtoricoxibMCF-7Breast100-200[15]
EtoricoxibHep3BHepatocellular100-200[15]
EtoricoxibMiaPaCa-2Pancreatic100-200[15]

References

Application Note: A Robust HPLC Method for the Analysis of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(4-(methylsulfonyl)phenyl)propanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final drug product. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. This method is suitable for quality control, stability testing, and research applications in the pharmaceutical industry.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the development of anti-inflammatory drugs.[1] Its chemical structure, featuring both a carboxylic acid and a methylsulfonyl group, imparts specific physicochemical properties that necessitate a well-developed analytical method for accurate quantification and impurity profiling. High-performance liquid chromatography is the predominant technique for analyzing non-volatile and semi-volatile compounds in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][3]

The objective of this work was to develop a straightforward, rugged, and efficient RP-HPLC method for this compound. The method employs a standard C18 column and a mobile phase gradient that is compatible with UV detection, providing a practical solution for most analytical laboratories.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method can be adapted for columns with different dimensions and particle sizes.

  • Chemicals & Reagents:

    • This compound reference standard (>98% purity).[4][5]

    • Acetonitrile (ACN), HPLC gradient grade.

    • Water, HPLC or Milli-Q grade.

    • Formic acid (FA), LC-MS grade (~99%).

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes (including equilibration)

Table 1: Optimized HPLC Method Parameters.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 20 80
10.0 20 80
10.1 70 30

| 15.0 | 70 | 30 |

Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for standard and sample preparation.

  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Method Protocol and Workflow

The following section provides a step-by-step protocol for the analysis.

System Preparation and Equilibration
  • Purge all pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.

  • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

  • Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 15-20 minutes, or until a stable baseline is achieved.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[6] This is a critical step for method validation as per ICH guidelines.[7][8]

  • Inject the Working Standard Solution (0.1 mg/mL) five or six replicate times.

  • Evaluate the system suitability parameters against the acceptance criteria outlined in Table 3.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for n≥5 injections
%RSD of Retention Time ≤ 1.0% for n≥5 injections

Table 3: System Suitability Test Parameters and Criteria.[9]

Sample Analysis
  • Accurately weigh the sample to be analyzed and prepare it in the same manner as the standard solution to a final nominal concentration of 0.1 mg/mL using the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter if particulate matter is present.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak for this compound by comparing its retention time with that of the standard.

  • Calculate the concentration of the analyte in the sample using the peak area response.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->sst sst->inject If SST Passes acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Figure 1: General experimental workflow from preparation to reporting.

Results and Discussion

Rationale for Method Development Choices
  • Stationary Phase: A C18 column was selected as it is the most widely used stationary phase in reversed-phase chromatography, offering excellent retention for moderately non-polar compounds like the target analyte.[2] The hydrophobic interactions between the analyte and the C18 chains provide the primary mechanism for separation.[10]

  • Mobile Phase: A gradient elution starting with a higher aqueous content (70% A) allows for the retention of the analyte, while the gradual increase in acetonitrile (the organic, "strong" solvent) decreases the mobile phase polarity, causing the analyte to elute from the column.[11] This gradient approach ensures a sharp peak shape and a reasonable analysis time.

  • Mobile Phase Additive: Formic acid (0.1%) is added to both mobile phase components to control the pH and improve chromatographic performance.[12][13] At a low pH (around 2.7), the carboxylic acid group of the analyte is protonated (non-ionized), which prevents peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.[14][15]

  • Detection Wavelength: The selection of 230 nm for UV detection is based on the presence of the phenyl ring chromophore in the analyte's structure. This wavelength provides good sensitivity for aromatic compounds.

Figure 2: Chemical structure of the target analyte.
Method Performance

The developed method demonstrates excellent performance characteristics. Under the specified conditions, this compound typically elutes at a retention time of approximately 5-7 minutes. The peak is sharp, symmetrical, and well-resolved from any potential early-eluting impurities. The system suitability results consistently meet the established criteria, ensuring the reliability of the data generated.

G HPLC Gradient Profile 0 0 15 15 0->15 Time (min) 100 100 p0 30% p1 80% p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Figure 3: Visual representation of the mobile phase B gradient over time.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing or Fronting 1. Column degradation.2. Mobile phase pH is inappropriate.3. Sample overload.1. Replace the column or use a guard column.2. Ensure formic acid concentration is correct (0.1%).3. Reduce sample concentration or injection volume.
Retention Time Shift 1. Inconsistent mobile phase preparation.2. Fluctuation in column temperature.3. Pump malfunction or leak.1. Prepare fresh mobile phase accurately.2. Ensure the column oven is set and stable at 30 °C.3. Check system pressure for stability; perform pump maintenance if needed.
Poor Resolution 1. Loss of column efficiency.2. Incompatible sample diluent.1. Replace the column.2. Ensure the sample is dissolved in a diluent weaker than or equal to the initial mobile phase (e.g., 50:50 ACN:Water).
Ghost Peaks 1. Contamination in the mobile phase or system.2. Carryover from previous injection.1. Use high-purity solvents and freshly prepared mobile phases.2. Implement a robust needle wash procedure in the autosampler method.

Conclusion

The HPLC method described in this application note is a reliable, robust, and efficient procedure for the quantitative analysis of this compound. The use of a standard C18 column and a simple formic acid-modified mobile phase makes it easily transferable to most QC and research laboratories. The method meets all typical system suitability requirements and provides the necessary performance for the intended purpose of analyzing this important pharmaceutical intermediate.

References

Foreword: Recontextualizing the Application of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher:

The initial query for this guide concerned the use of 3-(4-(methylsulfonyl)phenyl)propanoic acid in agonist studies. However, a comprehensive review of scientific literature, patents, and chemical databases reveals that this compound is not utilized as a pharmacological agonist. Its primary and well-documented role is as a critical chemical intermediate, particularly in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors, a major class of anti-inflammatory drugs.[1][2][3]

Scientific integrity demands that we address the compound's actual, evidence-based applications. Therefore, this guide has been expertly re-focused to provide a detailed, practical, and scientifically accurate overview of this compound in its correct context: as a precursor in the synthesis of COX-2 inhibitors like Etoricoxib. [4][5][6][7]

This pivot ensures that the provided protocols and technical notes are trustworthy, reproducible, and directly applicable to real-world research and development in medicinal chemistry and drug manufacturing. We will explore the compound's role in the synthetic pathway, methods for its quality control, and protocols for its use in subsequent chemical reactions.

Application Note: The Role of this compound as a Key Intermediate in COX-2 Inhibitor Synthesis

Introduction and Principle of Application

This compound is a specialized organic compound whose structure is integral to the creation of diarylheterocyclic COX-2 inhibitors. The defining features of this molecule are the para-substituted methylsulfonylphenyl group and the propanoic acid side chain. The methylsulfonyl (–SO₂Me) group is a key pharmacophore in many selective COX-2 inhibitors, as it is known to insert into a secondary pocket of the COX-2 enzyme active site, contributing to the molecule's high selectivity over the COX-1 isoform.[2][8] This selective inhibition is the therapeutic goal, as it reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][9][10]

The compound serves as a foundational building block for constructing the core structure of drugs like Etoricoxib.[4][6][7] In these syntheses, the propanoic acid moiety is typically activated or modified to facilitate cyclization reactions with other reagents to form the final heterocyclic drug structure.

Chemical and Physical Properties

A thorough understanding of the material's properties is critical before its use in any synthetic protocol.

PropertyValueSource
CAS Number 387350-46-1[1]
Molecular Formula C₁₀H₁₂O₄S[1]
Molecular Weight 228.26 g/mol [1]
Melting Point 170-172 °C[1]
Appearance Solid (Typically off-white to white powder)General Chemical Knowledge
Solubility Soluble in organic solvents like ethyl acetate, acetone; low solubility in water.General Chemical Knowledge
Overview of Synthetic Application in Etoricoxib Production

One of the most prominent uses of this compound is in certain synthetic routes leading to Etoricoxib, a highly selective COX-2 inhibitor.[4][6] While multiple pathways exist, a representative strategy involves using the propanoic acid derivative to form a key ketosulfone intermediate. This intermediate then undergoes a cyclization reaction to build the final bipyridine ring system of Etoricoxib.

The diagram below illustrates a conceptual workflow for the utilization of this precursor in a multi-step synthesis.

G cluster_0 Precursor Stage cluster_1 Intermediate Synthesis cluster_2 Final Assembly cluster_3 Purification A 3-(4-(methylsulfonyl)phenyl) propanoic acid B Activation of Carboxylic Acid (e.g., conversion to acid chloride or ester) A->B Reagent (e.g., SOCl₂) C Condensation Reaction (e.g., with a pyridine derivative) B->C Pyridine Reagent D Key Ketosulfone Intermediate C->D E Cyclization Reaction (e.g., with a vinamidinium salt or equivalent) D->E Cyclizing Agent F Etoricoxib (Crude) E->F G Chromatography / Recrystallization F->G H Etoricoxib (API) G->H

Caption: Conceptual workflow for the synthesis of Etoricoxib using this compound.

Protocols for Handling and Use

The following protocols are designed for researchers in a drug development or medicinal chemistry setting. They focus on the practical steps of validating the starting material and using it in a subsequent synthetic step.

Protocol 1: Quality Control and Characterization of Incoming Material

Objective: To verify the identity and purity of this compound before its use in synthesis. This is a critical self-validating step to prevent the consumption of valuable reagents and ensure the reproducibility of the reaction.

Materials:

  • Sample of this compound

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Deuterated solvent (e.g., DMSO-d₆) for NMR

  • Melting point apparatus

  • HPLC system with a C18 column and UV detector

  • NMR spectrometer

Workflow Diagram:

G start Start QC mp 1. Melting Point Analysis start->mp hplc 2. HPLC Purity Check mp->hplc nmr 3. NMR Structural Confirmation hplc->nmr decision All Specs Met? nmr->decision pass Release for Synthesis decision->pass Yes fail Reject Batch decision->fail No

Caption: Workflow for Quality Control (QC) of the starting material.

Step-by-Step Procedure:

  • Melting Point Determination:

    • Place a small, dry sample of the compound into a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting range.

    • Expected Result: The melting point should be sharp and within the literature range of 170-172 °C.[1] A broad or depressed melting range indicates impurities.

  • Purity Analysis by HPLC:

    • Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).

    • Mobile Phase Example: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Inject 10 µL of the sample solution.

    • Expected Result: The chromatogram should show a single major peak corresponding to the product. Purity should ideally be >98% by area normalization.

  • Structural Confirmation by ¹H NMR:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

    • Acquire a proton NMR spectrum.

    • Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted):

      • ~12.3 (s, 1H, -COOH): Carboxylic acid proton, broad singlet.

      • ~7.9 (d, 2H, Ar-H): Aromatic protons ortho to the sulfonyl group.

      • ~7.5 (d, 2H, Ar-H): Aromatic protons meta to the sulfonyl group.

      • ~3.2 (s, 3H, -SO₂CH₃): Methyl sulfonyl protons, sharp singlet.

      • ~2.9 (t, 2H, -CH₂-Ar): Methylene protons adjacent to the aromatic ring.

      • ~2.6 (t, 2H, -CH₂-COOH): Methylene protons adjacent to the carboxyl group.

    • Causality: The distinct chemical shifts and splitting patterns confirm the connectivity of the molecule's fragments, ensuring the correct isomer is present.

Protocol 2: Representative Synthesis of a Ketosulfone Intermediate

Objective: To perform a laboratory-scale condensation reaction using this compound to form a key intermediate for COX-2 inhibitor synthesis. This protocol is representative and may require optimization.

Reaction Scheme (Conceptual): R-COOH + R'-H → R-C(=O)-R' + H₂O (Where R-COOH is the title compound and R'-H is a suitable pyridine derivative)

Materials:

  • This compound (pre-validated by Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • An appropriate substituted aminopyridine or pyridyl derivative

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for reflux and workup

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend 1.0 equivalent of this compound in anhydrous DCM.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add 1.2 equivalents of thionyl chloride dropwise. Add one drop of anhydrous DMF as a catalyst.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear. This forms the reactive acid chloride in situ.

    • Causality: The carboxylic acid is not sufficiently electrophilic to react directly. Conversion to the highly reactive acid chloride is necessary to drive the subsequent amidation/condensation reaction.

  • Condensation Reaction:

    • In a separate flask, dissolve 1.0 equivalent of the chosen pyridine derivative and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution via a dropping funnel.

    • Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to stir at room temperature overnight.

  • Workup and Isolation:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes.

    • Combine the pure fractions and evaporate the solvent to yield the purified ketosulfone intermediate.

    • Characterize the final product using HPLC, NMR, and Mass Spectrometry to confirm its identity and purity before proceeding to the next synthetic step.

References

Application Note & Protocols: High-Efficiency Extraction of Propanoic Acid and Its Derivatives from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of propanoic acid and its derivatives from aqueous matrices. We delve into the fundamental principles and provide detailed, field-tested protocols for prevalent techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The causality behind critical experimental choices is explained to empower users to adapt and optimize these methods for their specific applications. Advanced methodologies are also discussed to provide a forward-looking perspective on the field.

Introduction: The Significance of Propanoic Acid Derivative Extraction

Propanoic acid (also known as propionic acid) and its derivatives are crucial molecules in various fields. They serve as key preservatives in the food and feed industries, act as precursors in chemical synthesis, and are significant biomarkers in metabolic research.[1][2] The production of these carboxylic acids, particularly through bio-based fermentation routes, often results in dilute aqueous solutions from which the target molecules must be efficiently recovered.[3][4][5]

Effective extraction is paramount for several reasons:

  • Purification: Isolating the target derivative from complex matrices like fermentation broths or biological samples.[6]

  • Concentration: Increasing the concentration of the analyte from a dilute solution to a level suitable for analysis or further processing.[7]

  • Solvent Switching: Transferring the analyte into a solvent compatible with downstream analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][8]

This guide offers a detailed exploration of the primary extraction techniques, emphasizing both the theoretical underpinnings and practical execution.

Foundational Principles: Exploiting Chemical Properties for Separation

The success of any extraction protocol hinges on exploiting the physicochemical properties of propanoic acid derivatives. The most critical property is the acidity of the carboxyl group.

  • pKa and pH: Propanoic acid is a weak acid with a pKa of approximately 4.87.[1] This means that in an aqueous solution, its state of ionization is dependent on the pH.

    • At pH < pKa (e.g., pH ~3): The carboxylic acid exists predominantly in its neutral, protonated form (CH₃CH₂COOH). This form is significantly more soluble in organic solvents.

    • At pH > pKa (e.g., pH ~7): It exists primarily in its ionized, carboxylate form (CH₃CH₂COO⁻). This form is highly water-soluble and has very low solubility in most organic solvents.

This pH-dependent behavior is the cornerstone of designing effective extraction strategies. Therefore, acidification of the aqueous sample is a critical first step in most protocols to ensure the analyte is in its non-ionized, extractable form. [9]

Core Extraction Methodologies: A Comparative Overview

Two techniques form the bedrock of propanoic acid derivative extraction: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Each offers distinct advantages and is suited for different applications.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on relative solubility.[10]Partitioning of the analyte between a solid stationary phase and a liquid mobile phase.[7]
Primary Application Bulk recovery, processing of large sample volumes, initial cleanup from complex broths.Sample cleanup and concentration, trace analysis, high-throughput applications.[7]
Advantages High capacity, cost-effective for large scales, well-established.[11]High selectivity, reduced solvent consumption, amenable to automation, cleaner extracts.
Disadvantages Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be problematic.[12]Lower capacity than LLE, potential for sorbent clogging with complex matrices, higher cost per sample.
Common Variants Conventional LLE, Reactive Extraction.[12]Reversed-Phase, Normal-Phase, Ion-Exchange.

Protocol I: Liquid-Liquid Extraction (LLE)

LLE is a robust technique for separating propanoic acid derivatives based on their differential solubility in an aqueous phase and an immiscible organic solvent.[10][12] The choice of solvent is critical and is determined by factors like distribution coefficient, selectivity, immiscibility with water, and ease of recovery.[13][14]

The Causality of Solvent Selection

Simply choosing a non-polar solvent is not sufficient. An effective extraction solvent should have a strong affinity for the protonated carboxylic acid.

  • Conventional Solvents: Solvents like esters (e.g., isopropyl acetate), ethers (e.g., methyl tert-butyl ether, MTBE), and long-chain alcohols (e.g., 1-octanol) are effective.[8][11][15] They can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility.

  • Reactive Extraction: For higher efficiency, "reactive" extractants are used. These are typically long-chain amines (e.g., tri-n-octylamine, TOA) or organophosphorus compounds (e.g., tri-n-butyl phosphate, TBP) dissolved in a non-polar diluent.[5] These agents form reversible complexes (ion-pairs) with the carboxylic acid, dramatically increasing the distribution coefficient and pulling the acid into the organic phase.[4][16]

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis start Aqueous Sample (e.g., Fermentation Broth) acidify Acidify Sample (pH < 4.0) e.g., with H₂SO₄ or HCl start->acidify add_solvent Add Immiscible Organic Solvent acidify->add_solvent mix Vigorous Mixing (e.g., Vortex / Shake) add_solvent->mix separate Phase Separation (Centrifuge if needed) mix->separate collect_org Collect Organic Phase (Extract) separate->collect_org discard_aq discard_aq separate->discard_aq Discard Aqueous Phase (Raffinate) dry_org Dry Organic Phase (e.g., with Na₂SO₄) collect_org->dry_org analyze Analyze (GC, HPLC) dry_org->analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Detailed LLE Protocol (Reactive Extraction)

This protocol uses a tertiary amine extractant for enhanced recovery.

Materials:

  • Aqueous sample containing propanoic acid derivative.

  • Organic Solvent System: 20% (v/v) Tri-n-octylamine (TOA) in 1-octanol.

  • Acidifying Agent: 2M Sulfuric Acid (H₂SO₄).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Separatory funnel or centrifuge tubes.

  • pH meter or pH strips.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Take 10 mL of the aqueous sample in a 50 mL centrifuge tube.

  • Acidification (Critical Step): Adjust the pH of the sample to ~3.0 by dropwise addition of 2M H₂SO₄. Monitor the pH carefully. This step converts the propanoate salt to its neutral, extractable acid form.[9]

  • Solvent Addition: Add 10 mL of the organic solvent system (20% TOA in 1-octanol) to the acidified sample. This 1:1 phase ratio is a good starting point for optimization.

  • Extraction: Cap the tube securely and vortex vigorously for 2-3 minutes to ensure maximum interfacial contact between the two phases. This facilitates the mass transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers. If an emulsion forms, longer centrifugation or gentle agitation may be required.

  • Collection: Carefully pipette the upper organic layer (the extract) into a clean, new tube. Avoid disturbing the aqueous layer (the raffinate).

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected organic extract to remove any residual dissolved water, which can interfere with subsequent GC analysis.

  • Analysis: The dried organic extract is now ready for direct injection into a GC-FID or GC-MS system for quantification.[8][17]

Protocol II: Solid-Phase Extraction (SPE)

SPE is a powerful and selective technique for sample cleanup and concentration, functioning like a miniaturized liquid chromatography system.[7] The choice of sorbent (the solid phase) is dictated by the nature of the analyte and the sample matrix.

The Causality of Sorbent Selection
  • Reversed-Phase (e.g., C18, Strata-X): These sorbents are non-polar. They retain the neutral, protonated form of propanoic acid via hydrophobic interactions. This is effective for cleaning up samples where polar impurities (like salts) need to be removed.[18]

  • Anion-Exchange (e.g., SAX, DEAE): These sorbents contain positively charged functional groups. They retain the negatively charged carboxylate form of propanoic acid (at pH > pKa). This approach is highly selective for acidic compounds and is useful for isolating them from a matrix of neutral or basic compounds.[19]

SPE Workflow Diagram

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_collection Elution & Analysis condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water) condition->equilibrate load 3. Load Sample (Analyte is Retained) equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute (Collect Analyte) wash->elute analyze Analyze (LC-MS, GC-MS) elute->analyze

Caption: The five fundamental steps of a Solid-Phase Extraction (SPE) protocol.

Detailed SPE Protocol (Reversed-Phase)

This protocol is designed for the cleanup and concentration of propanoic acid from a relatively clean aqueous matrix.

Materials:

  • Reversed-Phase SPE Cartridge (e.g., C18, 200 mg / 3 mL).

  • SPE Vacuum Manifold.

  • Methanol (HPLC Grade).

  • Deionized Water, acidified to pH ~3.0 with formic acid.

  • Elution Solvent: Acetonitrile or Methanol.

  • Aqueous sample, acidified to pH ~3.0.

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge. This solvates the C18 chains, activating the sorbent for hydrophobic retention. Do not let the cartridge run dry.[20]

  • Equilibration: Pass 3 mL of acidified deionized water (pH ~3.0) through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Again, do not let the cartridge run dry.[20]

  • Loading: Load 1-10 mL of the acidified aqueous sample onto the cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate (approx. 1-2 mL/min). A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for effective retention.[20] The neutral propanoic acid will be retained on the C18 sorbent.

  • Washing: Pass 3 mL of acidified deionized water (pH ~3.0) through the cartridge. This step removes unretained polar impurities, such as salts, from the sorbent bed while the analyte of interest remains bound.

  • Elution: Place a clean collection tube inside the manifold. Pass 2 mL of the elution solvent (e.g., acetonitrile) through the cartridge. The organic solvent disrupts the hydrophobic interaction, releasing the propanoic acid from the sorbent and into the collection tube.

  • Analysis: The collected eluate can be analyzed directly by HPLC or concentrated further under a stream of nitrogen before reconstitution for GC or LC-MS analysis.[2][21]

Advanced & Emerging Extraction Techniques

While LLE and SPE are workhorse methods, several advanced techniques offer unique advantages, particularly for in-situ product recovery and process intensification.

  • Membrane-Based Separation: Techniques like electrodialysis use ion-exchange membranes and an electrical gradient to selectively transport carboxylates out of a solution. This is particularly promising for continuous removal from fermentation broths to overcome product inhibition.[6]

  • Microfluidic Extraction: Performing LLE within microchannels offers an exceptionally high surface-area-to-volume ratio, leading to rapid and highly efficient mass transfer with minimal solvent usage.[15]

  • Vapor Phase SPE: A novel approach involves heating an acidified sample and passing the resulting steam directly through an SPE column. This method captures the volatile propanoic acid from the vapor phase, offering a unique cleanup mechanism.[22]

Troubleshooting & Key Considerations

  • Emulsion Formation (LLE): If an emulsion forms, try longer/faster centrifugation, adding a small amount of salt to the aqueous phase, or gentle agitation.

  • Low Recovery (LLE/SPE):

    • Confirm the pH of the aqueous sample is sufficiently low (<4.0) before extraction.

    • In SPE, ensure the cartridge was not allowed to dry out after conditioning.

    • The chosen LLE solvent or SPE elution solvent may not be strong enough; consider a more polar solvent.

  • Matrix Effects (SPE): If the sample matrix is very complex (e.g., high in proteins or lipids), a pre-treatment step like protein precipitation (with acetonitrile) or a different SPE sorbent (e.g., polymeric) may be necessary.[23]

References

Application Notes & Protocols: Developing Antimicrobial Candidates from 3-(4-(methylsulfonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Sulfone-Based Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Organosulfur compounds, particularly those containing a sulfone functional group, have a rich history in medicinal chemistry, forming the backbone of various therapeutic agents.[1][2] The sulfone group (R-S(=O)₂-R') is a stable, polar, and synthetically accessible moiety that can act as a hydrogen bond acceptor, contributing to target engagement and influencing the pharmacokinetic properties of a molecule.[1][3]

3-(4-(methylsulfonyl)phenyl)propanoic acid (CAS 387350-46-1) presents itself as a compelling starting point for an antimicrobial discovery program.[4][5] Its structure features a rigid phenyl ring substituted with a methylsulfonyl group, which is known to be present in active antimicrobial compounds, and a flexible propanoic acid side chain.[6] This propanoic acid moiety provides a reactive handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a comprehensive framework for leveraging this scaffold, from initial synthesis and library design to a robust antimicrobial screening cascade.

Part 1: Synthesis and Characterization of the Core Scaffold

The foundation of any successful drug discovery campaign is the reliable synthesis of the starting material. The synthesis of this compound is typically achieved from its precursor, 3-phenylpropanoic acid, via chlorosulfonation followed by methylation.

Protocol 1.1: Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid

Causality: This protocol utilizes chlorosulfonic acid in an electrophilic aromatic substitution reaction. The phenyl ring of 3-phenylpropanoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfonic acid to introduce the reactive chlorosulfonyl group, primarily at the para position due to steric and electronic effects.[7]

Materials:

  • 3-phenylpropanoic acid

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a nitrogen inlet and dropping funnel

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 3-(4-(chlorosulfonyl)phenyl)propanoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[7]

Protocol 1.2: Synthesis of this compound

Causality: This step involves the conversion of the reactive chlorosulfonyl intermediate to the more stable methylsulfone. A suitable methylating agent and a mild base are used to facilitate this transformation.

Materials:

  • 3-(4-(chlorosulfonyl)phenyl)propanoic acid

  • Sodium sulfite or other suitable reducing/methylating agent mixture

  • Sodium bicarbonate

  • Water/Organic solvent mixture (e.g., Dioxane/Water)

Procedure:

  • Suspend 3-(4-(chlorosulfonyl)phenyl)propanoic acid (1 equivalent) in a mixture of water and a suitable organic solvent.

  • Add sodium bicarbonate (2-3 equivalents) to neutralize the acid and facilitate the reaction.

  • Add sodium sulfite (1.5-2 equivalents) and a methylating agent (e.g., dimethyl sulfate, under appropriate safety precautions) portion-wise while monitoring the temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/LC-MS).

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Part 2: Designing a Focused Compound Library (SAR Approach)

The carboxylic acid moiety of the parent scaffold is the primary handle for derivatization. The goal is to create a library of analogs with diverse physicochemical properties to probe the chemical space for antimicrobial activity.

Key Modification Strategies:
  • Amide Formation: Coupling the carboxylic acid with a diverse set of primary and secondary amines introduces new functional groups and modulates properties like hydrogen bonding capacity, lipophilicity, and charge.

  • Esterification: Converting the carboxylic acid to various esters can increase lipophilicity, potentially enhancing cell membrane penetration.[8]

  • Hydrazide/Hydrazone Formation: Converting the acid to a hydrazide, which can then be reacted with various aldehydes or ketones, creates hydrazone derivatives. This strategy has proven effective in generating potent antimicrobial agents.[8][9][10]

The selection of amines, alcohols, and aldehydes should be strategic, incorporating a range of functionalities (e.g., aliphatic, aromatic, heterocyclic, charged, polar) to maximize the structural diversity of the library.[11]

SAR_Strategy cluster_mods Modification Sites & Strategies Scaffold This compound (Core Scaffold) Carboxylic_Acid Propanoic Acid Moiety (-COOH) Scaffold->Carboxylic_Acid Primary Site for Derivatization Amide Amide Formation (R-CONH-R') Carboxylic_Acid->Amide Diverse Amines Ester Esterification (R-COOR') Carboxylic_Acid->Ester Alcohols Hydrazone Hydrazone Formation (R-CONH-N=CHR') Carboxylic_Acid->Hydrazone Hydrazine then Aldehydes/Ketones

Caption: Structure-Activity Relationship (SAR) strategy.

Part 3: The Antimicrobial Screening Cascade

A tiered approach is essential for efficiently screening the compound library. The cascade begins with broad primary screening, followed by more detailed secondary assays for promising "hits."

Screening_Workflow Start Synthesized Compound Library MIC_Assay Protocol 3.1: Primary Screening Minimum Inhibitory Concentration (MIC) (Gram-positive & Gram-negative panel) Start->MIC_Assay Inactive Inactive Compounds (Archive) MIC_Assay->Inactive No Activity Active Active 'Hits' (MIC ≤ 16 µg/mL) MIC_Assay->Active Activity Detected Cytotoxicity Protocol 3.2: Selectivity Screening Cytotoxicity Assay (e.g., MTT) (Human Cell Line) Active->Cytotoxicity Toxic Toxic Hits (Discard or Deprioritize) Cytotoxicity->Toxic High Cytotoxicity Selective Selective 'Leads' (High Selectivity Index) Cytotoxicity->Selective Low Cytotoxicity MoA Part 4: Mechanism of Action (MoA) Studies Selective->MoA

Caption: Antimicrobial drug discovery workflow.

Protocol 3.1: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay

Trustworthiness: This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized standard for antimicrobial susceptibility testing.[12][13] This ensures reproducibility and comparability of results.

Objective: To determine the lowest concentration of a test compound that completely inhibits the visible growth of a microorganism.[14]

Materials:

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard turbidity solution

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation: Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. For example, start with a 64 µg/mL concentration and dilute down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.[15]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[14]

Protocol 3.2: Selectivity Screening - Cytotoxicity (MTT) Assay

Expertise: It is crucial to assess a compound's toxicity against human cells to ensure its antimicrobial effect is selective. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16][17] A promising antimicrobial candidate should exhibit high potency against bacteria but low toxicity to human cells.

Objective: To determine the concentration of a test compound that reduces the viability of a human cell line by 50% (CC₅₀).

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][20] Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[20]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration.

Part 4: Data Interpretation and Next Steps

The data from the screening cascade should be systematically analyzed to identify lead compounds for further development.

Data Presentation:

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)*
Parent ->64>64>100-
AM-01 N-benzyl amide1664>100>6.25
ES-05 Ethyl ester32>64>100>3.125
HZ-12 Hydrazone (thiophene)832>100>12.5

*Selectivity Index (SI) = CC₅₀ / MIC (using the lower MIC value)

Lead Selection: A lead compound should have:

  • A potent MIC value (e.g., ≤ 16 µg/mL).

  • A high CC₅₀ value (low cytotoxicity).

  • A high Selectivity Index (typically >10) indicating a favorable therapeutic window.

Mechanism of Action (MoA) Studies: For selective and potent lead compounds, elucidating the mechanism of action is the next critical step. Given the sulfone moiety's relation to sulfonamides, a primary hypothesis could be the inhibition of folate synthesis.[21][22][23]

Potential MoA Assays:

  • Dihydropteroate Synthase (DHPS) Inhibition Assay: Directly measures the compound's ability to inhibit the key enzyme in the bacterial folate pathway.

  • Macromolecule Synthesis Assays: Determines if the compound interferes with the synthesis of DNA, RNA, protein, or cell wall components.

  • Bacterial Cytoplasmic Membrane Permeability Assay: Assesses whether the compound disrupts bacterial membrane integrity.

Conclusion

This compound is a valuable and synthetically tractable scaffold for the development of new antimicrobial agents. Its inherent chemical features, combined with the potential for extensive chemical modification, offer a promising avenue for drug discovery. By employing a systematic approach that integrates rational library design, standardized screening protocols, and early-stage toxicity assessment, researchers can efficiently identify and optimize novel lead compounds. This structured methodology, grounded in established principles of medicinal chemistry and microbiology, provides a robust framework for advancing the fight against antimicrobial resistance.

References

Troubleshooting & Optimization

"Troubleshooting solubility issues of 3-(4-(methylsulfonyl)phenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-(methylsulfonyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to ensure successful solubilization and maintain the integrity of your experiments.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical characteristics of this compound, as these properties govern its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄S[PubChem][1]
Molecular Weight 228.26 g/mol [MySkinRecipes][2]
Melting Point 170-172 °C[MySkinRecipes][2]
Predicted XLogP3 0.8[PubChemLite][3]
Predicted pKa ~4.5Inferred from similar arylpropanoic acid structures[4]

The structure contains a hydrophilic carboxylic acid group and a polar methylsulfonyl group, but the phenyl ring introduces significant hydrophobicity. The predicted pKa suggests that its aqueous solubility will be highly dependent on pH.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and solubility of this compound.

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound has low intrinsic solubility in neutral aqueous solutions. This is due to the hydrophobic nature of the phenyl ring, which counteracts the hydrophilic character of the carboxylic acid and methylsulfonyl groups. At neutral pH, the carboxylic acid is only partially ionized, limiting its interaction with water molecules. Forcing dissolution directly into aqueous buffers at high concentrations will likely result in a suspension rather than a true solution.

Q2: I've dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay medium. What is happening?

A2: This phenomenon is known as "solvent-shock" or "precipitation upon dilution." Your concentrated DMSO stock solution contains the compound in a solubilized state because DMSO is a powerful organic solvent.[5] When you introduce this stock into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The water content becomes too high to maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[6]

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7][8] It is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. For animal studies, co-solvent systems may be necessary to ensure biocompatibility.

Q4: How can I increase the aqueous solubility of this compound for my experiments?

A4: The most effective strategy is to increase the pH of the aqueous solution. By raising the pH to be at least 1.5 to 2 units above the pKa of the carboxylic acid (~4.5), you can ensure its complete deprotonation to the more soluble carboxylate salt. This significantly enhances its aqueous solubility.

Q5: What is the recommended storage condition for solutions of this compound?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light. The stability of the compound in solution under various conditions should be experimentally verified for long-term studies.[9]

Troubleshooting Guides

This section provides systematic approaches to resolving common solubility challenges.

Issue 1: Compound Fails to Dissolve in the Initial Solvent

If you are struggling to dissolve the solid compound, follow this workflow:

start Start: Undissolved Solid solvent_check Is the solvent fresh, anhydrous DMSO? start->solvent_check add_energy Apply gentle heating (37°C) and/or sonication. solvent_check->add_energy Yes fail Failure: Consider alternative solvent. solvent_check->fail No reassess Is the compound fully dissolved? add_energy->reassess increase_solvent Increase the volume of the solvent. reassess->increase_solvent No dissolved Success: Compound is dissolved. reassess->dissolved Yes increase_solvent->add_energy

Caption: Workflow for initial dissolution of the solid compound.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

This is a frequent challenge. The following workflow will guide you through resolving this issue.

start Start: Precipitation upon dilution check_ph Is the pH of the aqueous buffer > 6.5? start->check_ph adjust_ph Adjust buffer pH to > 7.0 check_ph->adjust_ph No check_concentration Is the final concentration too high? check_ph->check_concentration Yes adjust_ph->start reduce_concentration Lower the final concentration of the compound. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration < 0.5%? check_concentration->check_dmso No reduce_concentration->start adjust_dmso Reduce the final DMSO concentration. check_dmso->adjust_dmso No success Success: Clear Solution check_dmso->success Yes adjust_dmso->start fail Issue persists: Consider co-solvents or formulation.

Caption: Troubleshooting precipitation after diluting a DMSO stock solution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 228.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh 22.83 mg of this compound.

  • Solvent Addition: Add the weighed compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[10]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (pH 7.4)

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C) to slightly increase the solubility.

  • Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution to minimize precipitation.

  • Example for a 100 µM working solution:

    • Prepare an intermediate dilution by adding 10 µL of the 100 mM DMSO stock solution to 990 µL of the aqueous buffer (resulting in a 1 mM solution in 1% DMSO). Vortex immediately and thoroughly.

    • Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of the aqueous buffer. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your working solution (e.g., 0.1% DMSO in the aqueous buffer).[11]

  • Immediate Use: Use the freshly prepared working solutions promptly to avoid potential stability issues.

References

Technical Support Center: Optimizing the Synthesis of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-(methylsulfonyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this synthesis. We will explore the prevalent synthetic routes, troubleshoot potential issues, and offer detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward method is the oxidation of its thioether precursor, 3-(4-(methylthio)phenyl)propanoic acid. This reaction is typically high-yielding and utilizes common and accessible oxidizing agents. The sulfur atom is oxidized from a sulfide to the desired sulfone, passing through a sulfoxide intermediate.[1] Controlling the stoichiometry of the oxidant is key to ensuring the reaction proceeds to the fully oxidized sulfone state.

Q2: My oxidation reaction seems to be stalling, resulting in a mixture of starting material, product, and an intermediate. What is happening?

This is a classic issue of incomplete oxidation. The synthesis proceeds in two stages: sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.[2][3] If you observe three spots on your TLC plate (baseline starting material, an intermediate polarity spot, and the more polar product), it indicates that the reaction has not gone to completion. The intermediate is the 3-(4-(methylsulfinyl)phenyl)propanoic acid. To resolve this, you may need to increase the equivalents of the oxidizing agent, extend the reaction time, or slightly increase the temperature, while carefully monitoring to avoid potential side reactions.

Q3: I have a persistent impurity with a similar polarity to my final product. How can I effectively remove it?

The most likely impurity with similar polarity is the sulfoxide intermediate. Due to their structural similarity, separating sulfoxides and sulfones can be challenging.[4]

  • Drive the Reaction to Completion: The best strategy is preventative. Ensure the oxidation is complete by using a sufficient excess of the oxidizing agent and allowing adequate reaction time.

  • Fractional Recrystallization: If the impurity is present, fractional recrystallization can be effective. This technique relies on subtle differences in solubility between the sulfone and the sulfoxide in a particular solvent system. Experiment with different solvents to find one where the desired sulfone product has lower solubility than the sulfoxide impurity upon cooling.

  • Chromatography Optimization: Standard silica gel chromatography may not provide baseline separation. Consider using a less polar solvent system and running the column with slow elution. In some cases, reverse-phase chromatography may offer a different selectivity that can resolve the two compounds.

Troubleshooting Guide: From Synthesis to Purification

This section provides a deeper dive into specific experimental challenges and their solutions, complete with detailed protocols.

Problem 1: Low Yield or Incomplete Oxidation

Scenario: After performing the oxidation of 3-(4-(methylthio)phenyl)propanoic acid, analysis of the crude product shows a low yield of the desired sulfone and a significant amount of the sulfoxide intermediate and/or starting thioether.

Causality Analysis: The oxidation of a sulfide to a sulfone is a stepwise process. Insufficient oxidant, inadequate reaction time, or suboptimal temperature can lead to the accumulation of the kinetically favored sulfoxide intermediate or unreacted starting material.

Troubleshooting Workflow

Caption: A logical workflow for diagnosing and resolving low-yield oxidation reactions.

Validated Experimental Protocols

Here we provide two reliable, step-by-step methods for the oxidation of 3-(4-(methylthio)phenyl)propanoic acid.

Protocol A: Oxidation with Hydrogen Peroxide

This method is cost-effective and environmentally benign, with water being the primary byproduct. Acetic anhydride is used to activate the hydrogen peroxide.

Step-by-Step Methodology:

  • In a suitable reaction flask, charge acetic acid (2 mL) and acetic anhydride (2 mL).

  • Add 3-(4-(methylthio)phenyl)propanoic acid (300 mg, 1.53 mmol).

  • Carefully add 30% hydrogen peroxide (H₂O₂) solution (1.5 mL).

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a trace of acetic acid). The product sulfone should be significantly more polar than the starting thioether.

  • Upon completion, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[1]

Protocol B: Oxidation with Potassium Hydrogen Persulfate (Oxone®)

Oxone® is a powerful and versatile oxidant that works well in a biphasic system.

Step-by-Step Methodology:

  • Dissolve 3-(4-(methylthio)phenyl)propanoic acid (1.0 g, 5.09 mmol) in a mixture of ethyl acetate (10 mL) and water (20 mL).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add potassium hydrogen persulfate (Oxone®) (9.4 g, 15.3 mmol, 3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the resulting suspension to warm to room temperature and stir vigorously for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the solid byproducts and wash with ethyl acetate.

  • Separate the layers of the filtrate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[1]

Comparative Data Table

ParameterProtocol A (H₂O₂)Protocol B (Oxone®)
Oxidant Hydrogen PeroxidePotassium Hydrogen Persulfate
Solvent System Acetic Acid / Acetic AnhydrideEthyl Acetate / Water
Temperature Room Temperature0 °C to Room Temperature
Typical Yield ~79% (crude)~55% (isolated)
Workup Filtration & ConcentrationFiltration & Liquid-Liquid Extraction
Key Advantage Green byproduct (water)Powerful, reliable oxidant

Conceptual Alternative Synthetic Route

Proposed Heck Reaction Pathway

This conceptual route involves coupling a commercially available aryl halide, which already contains the methylsulfonyl group, with an acrylate derivative, followed by hydrolysis and reduction.

Reaction Scheme:

Heck_Reaction ArylHalide 4-Bromophenyl methyl sulfone Coupling Heck Coupling (Pd Catalyst, Base) ArylHalide->Coupling Acrylate Ethyl Acrylate Acrylate->Coupling Intermediate Ethyl (E)-3-(4-(methylsulfonyl)phenyl)acrylate Coupling->Intermediate FinalSteps 1. Hydrolysis (LiOH) 2. Hydrogenation (H₂, Pd/C) Intermediate->FinalSteps Product 3-(4-(methylsulfonyl)phenyl) propanoic acid FinalSteps->Product

Caption: A conceptual Heck reaction pathway for an alternative synthesis.

Causality and Rationale: The Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene.[5][6][7]

  • Starting Materials: 4-Bromophenyl methyl sulfone is a commercially available starting material. Ethyl acrylate is a common and inexpensive C3 building block.

  • Coupling: The palladium catalyst facilitates the coupling to form the α,β-unsaturated ester intermediate. The base is required to regenerate the active Pd(0) catalyst in the catalytic cycle.

  • Final Steps: The ester is first hydrolyzed to the corresponding carboxylic acid. Subsequently, the double bond is reduced (hydrogenated) to the desired propanoic acid side chain. This two-step final transformation is a standard procedure in organic synthesis.

This alternative route offers flexibility in starting materials but involves more steps compared to the direct oxidation method.

References

Technical Support Center: Optimizing the Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-(methylsulfonyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this important pharmaceutical intermediate. As a key building block in the synthesis of various therapeutic agents, including selective COX-2 inhibitors like Celecoxib, achieving an efficient and high-yielding synthesis is of paramount importance.[1][2][3]

This document provides a detailed exploration of the common synthetic routes, potential challenges, and evidence-based solutions to overcome them.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Step 1: Friedel-Crafts Acylation of Thioanisole with Succinic Anhydride

Issue 1: Low or No Conversion of Thioanisole

  • Potential Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Lewis acids, most commonly aluminum chloride (AlCl₃), are highly susceptible to deactivation by moisture. Any water present in the solvent, glassware, or reagents will hydrolyze the catalyst, rendering it ineffective.

    • Recommended Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is also crucial to handle the Lewis acid in a glove box or under a positive pressure of inert gas.

  • Potential Cause 2: Insufficient Catalyst Loading.

    • Explanation: The ketone product of the Friedel-Crafts acylation can form a stable complex with the Lewis acid, effectively sequestering it from the reaction mixture.[4] This means that a catalytic amount is often insufficient.

    • Recommended Solution: A stoichiometric amount of the Lewis acid (typically 1.0 to 1.2 equivalents relative to the succinic anhydride) is often required to drive the reaction to completion.

  • Potential Cause 3: Poor Quality of Starting Materials.

    • Explanation: Impurities in the thioanisole or succinic anhydride can interfere with the reaction, leading to lower yields and the formation of byproducts.

    • Recommended Solution: Purify the thioanisole by distillation and ensure the succinic anhydride is of high purity and completely dry before use.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Potential Cause: Formation of the ortho-isomer.

    • Explanation: The methylthio group (-SCH₃) is an ortho, para-directing group in electrophilic aromatic substitution. While the para-isomer is sterically favored, the formation of the ortho-isomer can occur, leading to a mixture of products and reducing the yield of the desired compound.

    • Recommended Solution:

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can favor the formation of the thermodynamically more stable para-product.

      • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide or nitrobenzene can sometimes improve para-selectivity compared to more polar solvents like dichloromethane.

      • Use of a Bulky Lewis Acid: Employing a sterically hindered Lewis acid may further disfavor attack at the more sterically crowded ortho-position.

Step 2: Reduction of 3-(4-(methylthio)benzoyl)propanoic acid

Issue 3: Incomplete Reduction or Formation of Side Products

  • Potential Cause (Clemmensen Reduction): Thioether Poisoning of the Catalyst.

    • Explanation: The sulfur atom in the thioether can interact with the zinc amalgam surface, potentially poisoning the catalyst and leading to incomplete reduction.[5][6]

    • Recommended Solution: Ensure the zinc is freshly amalgamated and use a sufficient excess of the reducing agent. Agitation should be vigorous to ensure good contact between the reactants and the catalyst surface.

  • Potential Cause (Wolff-Kishner Reduction): Base-Sensitivity of the Substrate.

    • Explanation: While the carboxylic acid will be deprotonated under the strongly basic conditions of the Wolff-Kishner reduction, other functional groups, if present, might be base-sensitive.[7]

    • Recommended Solution: The Wolff-Kishner reduction is generally well-suited for this substrate as the carboxylate is stable. However, ensure that the temperature is carefully controlled to avoid any potential side reactions. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water and can improve yields.[8]

Issue 4: Difficulty in Product Isolation and Purification

  • Potential Cause: Emulsion Formation during Workup.

    • Explanation: The workup of both Clemmensen and Wolff-Kishner reductions can sometimes lead to the formation of stable emulsions, making the separation of the organic and aqueous layers difficult.

    • Recommended Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. Filtration through a pad of celite can also be effective.

Step 3: Oxidation of 3-(4-(methylthio)phenyl)propanoic acid to the Sulfone

Issue 5: Incomplete Oxidation or Over-oxidation to Sulfoxide

  • Potential Cause: Insufficient Oxidant or Inefficient Reaction Conditions.

    • Explanation: The oxidation of a sulfide to a sulfone requires a stoichiometric amount of a suitable oxidizing agent. Insufficient oxidant will result in a mixture of the starting material, the intermediate sulfoxide, and the desired sulfone.

    • Recommended Solution: Use a reliable oxidizing agent such as hydrogen peroxide in acetic acid or a catalytic amount of a metal catalyst with a terminal oxidant.[9] Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the point of complete conversion to the sulfone.

  • Potential Cause: Formation of Byproducts due to Harsh Oxidizing Conditions.

    • Explanation: Strong oxidizing agents can potentially lead to unwanted side reactions, such as oxidation of other functional groups or degradation of the aromatic ring.

    • Recommended Solution: Employ milder and more selective oxidizing systems. A combination of hydrogen peroxide with a catalyst like sodium tungstate can provide a controlled and selective oxidation to the sulfone.[10] Maintaining a controlled temperature is also critical to prevent runaway reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted synthetic pathway is a three-step sequence starting from thioanisole:

  • Friedel-Crafts Acylation: Thioanisole is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(4-(methylthio)benzoyl)propanoic acid.

  • Reduction: The keto group of the intermediate is reduced to a methylene group (-CH₂-) using either the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).[5][8]

  • Oxidation: The resulting 3-(4-(methylthio)phenyl)propanoic acid is then oxidized to the final product, this compound, using an appropriate oxidizing agent like hydrogen peroxide.[9]

Q2: Which reduction method, Clemmensen or Wolff-Kishner, is generally preferred for the second step?

A2: The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall stability of the substrate to acidic or basic conditions.[11]

  • Clemmensen Reduction: This method is performed under strongly acidic conditions. While effective for aryl-alkyl ketones, the thioether functionality can sometimes interfere with the zinc catalyst.[6]

  • Wolff-Kishner Reduction: This reaction is carried out under strongly basic and high-temperature conditions. It is often preferred for substrates that are sensitive to acid. The carboxylic acid group is deprotonated to the stable carboxylate anion under these conditions, and the thioether is generally stable.

For this specific synthesis, the Wolff-Kishner reduction is often a reliable choice due to its compatibility with the thioether and carboxylic acid functionalities.

Q3: How can I monitor the progress of the oxidation of the sulfide to the sulfone?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the oxidation. The starting sulfide, the intermediate sulfoxide, and the final sulfone will have different polarities and thus different Rf values on a TLC plate. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation of these three spots. The disappearance of the starting material and the sulfoxide spots, and the appearance of a single spot corresponding to the sulfone, indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride reacts violently with water. The reaction should be carried out under a dry, inert atmosphere, and water should be strictly excluded. The reaction can also be exothermic, so it should be cooled in an ice bath during the addition of the catalyst.

  • Clemmensen Reduction: This reaction involves the use of concentrated hydrochloric acid, which is corrosive. It should be performed in a well-ventilated fume hood.

  • Wolff-Kishner Reduction: Hydrazine is toxic and potentially explosive. It should be handled with care in a fume hood. The reaction is also run at high temperatures, so appropriate precautions should be taken to avoid burns.

  • Oxidation: Hydrogen peroxide at high concentrations is a strong oxidizer and can be corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data and Protocols

Comparative Data of Synthetic Steps
StepMethodKey ReagentsTypical Yield (%)Key Considerations
1. Acylation Friedel-CraftsThioanisole, Succinic Anhydride, AlCl₃70-85Anhydrous conditions are critical; Stoichiometric AlCl₃ is required.
2. Reduction ClemmensenZn(Hg), conc. HCl60-75Potential for catalyst poisoning by sulfur.[6]
Wolff-KishnerNH₂NH₂, KOH, Diethylene Glycol80-95High temperatures required; suitable for base-stable compounds.[8]
3. Oxidation H₂O₂/Acetic AcidH₂O₂, CH₃COOH75-90Risk of over-oxidation if not monitored carefully.
Catalytic OxidationH₂O₂, Na₂WO₄ (catalyst)85-95Milder conditions, better selectivity.[10]
Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Thioanisole with Succinic Anhydride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • To this suspension, add a solution of thioanisole (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(4-(methylthio)benzoyl)propanoic acid. The product can be further purified by recrystallization.

Protocol 2: Wolff-Kishner Reduction of 3-(4-(methylthio)benzoyl)propanoic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-(methylthio)benzoyl)propanoic acid (1.0 eq) in diethylene glycol.

  • Add potassium hydroxide pellets (4.0 eq) and hydrazine hydrate (3.0 eq).

  • Heat the mixture to 120-130 °C for 2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 3-(4-(methylthio)phenyl)propanoic acid.

Protocol 3: Oxidation of 3-(4-(methylthio)phenyl)propanoic acid

  • In a round-bottom flask, dissolve 3-(4-(methylthio)phenyl)propanoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of sodium tungstate (0.02 eq).

  • To the stirred solution, add 30% hydrogen peroxide (2.2 eq) dropwise, maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.

Visualizations

Synthesis_Workflow Thioanisole Thioanisole Intermediate1 3-(4-(methylthio)benzoyl)propanoic acid Thioanisole->Intermediate1 Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 3-(4-(methylthio)phenyl)propanoic acid Intermediate1->Intermediate2 Reduction (Wolff-Kishner or Clemmensen) FinalProduct This compound Intermediate2->FinalProduct Oxidation (H₂O₂)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step1 Friedel-Crafts Acylation Issue? Start->Step1 Step2 Reduction Issue? Start->Step2 Step3 Oxidation Issue? Start->Step3 Cause1a Inactive Catalyst Step1->Cause1a Cause1b Poor Regioselectivity Step1->Cause1b Cause2a Incomplete Reduction Step2->Cause2a Cause3a Incomplete Oxidation Step3->Cause3a Cause3b Over-oxidation Step3->Cause3b Solution1a Use Anhydrous Conditions Cause1a->Solution1a Solution1b Optimize Temperature & Solvent Cause1b->Solution1b Solution2a Choose Appropriate Reduction Method Cause2a->Solution2a Solution3a Monitor Reaction Carefully (TLC/LC-MS) Cause3a->Solution3a Cause3b->Solution3a

Caption: Troubleshooting decision tree for yield improvement.

References

Technical Support Center: Addressing Precipitation of 3-(4-(methylsulfonyl)phenyl)propanoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the solubility of 3-(4-(methylsulfonyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter precipitation issues when preparing this compound in aqueous buffers for experimental assays. Here, we provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.

Understanding the Challenge: Why Does this compound Precipitate?

The core issue lies in the equilibrium between the un-ionized (protonated) and ionized (deprotonated) forms of the carboxylic acid group.

  • At low pH (acidic conditions): The compound exists predominantly in its neutral, protonated form. This form is less polar and therefore has lower solubility in aqueous solutions, making it prone to precipitation[2][3].

  • At high pH (alkaline conditions): The compound is deprotonated, forming a negatively charged carboxylate salt. This ionized form is more polar and exhibits significantly higher aqueous solubility[4][5].

This pH-dependent solubility is the most common reason for precipitation in experimental settings[6][7].

Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

Encountering a precipitate can be a frustrating experience. This guide provides a logical workflow to diagnose and solve the problem.

Diagram: Troubleshooting Workflow for Compound Precipitation

Troubleshooting Workflow start Precipitation Observed check_ph Step 1: Check Buffer pH Is pH > (pKa + 1)? start->check_ph check_stock Step 2: Review Stock Solution & Dilution Method check_ph->check_stock Yes adjust_ph Adjust buffer pH to be at least 1-2 units above pKa check_ph->adjust_ph No check_buffer_comp Step 3: Evaluate Buffer Composition check_stock->check_buffer_comp Yes (Proper) modify_dilution Optimize Dilution: - Lower stock concentration - Stir buffer vigorously - Add stock dropwise check_stock->modify_dilution No (Improper) solubilization Step 4: Implement Solubilization Strategy check_buffer_comp->solubilization Yes (Inert) change_buffer Change Buffer System: - Switch from Phosphate to Tris - Reduce buffer concentration check_buffer_comp->change_buffer No (Potential Interaction) use_excipients Incorporate Excipients: - Co-solvents (e.g., DMSO, Ethanol) - Surfactants (e.g., Tween-20) - Cyclodextrins (e.g., HP-β-CD) solubilization->use_excipients

Caption: A step-by-step workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately upon addition to my phosphate-buffered saline (PBS). What is the most likely cause?

A1: The most probable cause is the pH of your PBS. Standard PBS is typically buffered around pH 7.4. For a carboxylic acid, this pH may not be high enough to ensure complete deprotonation and solubilization, especially if the compound's pKa is in the mid to high 4s (as is common for phenylpropanoic acids)[8]. At pH 7.4, a significant portion of the compound may still be in its less soluble protonated form. Additionally, phosphate buffers themselves can sometimes contribute to the precipitation of small molecules, particularly in the presence of organic co-solvents or divalent cations[9][10][11].

Q2: I've confirmed my buffer pH is appropriate, but I still see precipitation when I add my DMSO stock solution. What's happening?

A2: This is a classic issue known as "solvent shock" or "crashing out"[12]. Your compound is highly soluble in the concentrated DMSO stock but becomes supersaturated when rapidly diluted into the aqueous buffer, where its solubility is much lower. The key is to manage the transition from the organic solvent to the aqueous environment more gently.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM). This lessens the severity of the solvent shock upon dilution[13].

  • Optimize Dilution Technique: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion and minimizes localized high concentrations of the compound that can initiate precipitation[13].

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and certainly no more than is validated for your specific assay, as higher concentrations can be toxic to cells and may affect enzyme activity[14].

Q3: Can the type of buffer I use make a difference?

A3: Absolutely. As mentioned, phosphate buffers can sometimes be problematic[4][9]. If you continue to experience issues, consider switching to a different buffer system.

  • Tris Buffer: Tris-HCl is an excellent alternative for experiments in the pH 7-9 range[2][15][16]. It is generally more inert and less likely to interact with or precipitate small molecules[17].

  • HEPES Buffer: HEPES is another common biological buffer that is often used in cell culture and is known for being gentle on biological systems and less prone to precipitation issues[6].

Q4: I need to work at a neutral pH for my experiment. How can I increase the solubility of my compound without raising the pH?

A4: If you are constrained by a specific pH, you will need to employ solubilization-enhancing excipients. Here are the primary options, ordered by ease of implementation:

Strategy Mechanism of Action Advantages Considerations
Co-solvents Increase solubility by reducing the polarity of the aqueous medium[18][19].Simple to implement; effective for many hydrophobic compounds[20][21].Can affect biological systems (e.g., enzyme activity, cell viability)[14]. Must be kept at a low, consistent final concentration.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[22][23].Highly effective at low concentrations.Can be cytotoxic, especially ionic surfactants[24]. Non-ionic surfactants (e.g., Tween-20, Polysorbate 80) are generally better tolerated in cell-based assays[3][23]. Must be used above their critical micelle concentration (CMC)[22][25].
Cyclodextrins Form inclusion complexes with the hydrophobic parts of the molecule, shielding them from water[25][26].Generally have low toxicity and are well-tolerated in many systems[27]. Can also improve compound stability.Requires selecting the correct cyclodextrin type and size for the guest molecule. β-cyclodextrins are often suitable for aromatic compounds[27][28].

Experimental Protocols

Protocol 1: Basic pH Adjustment for Solubilization

This protocol is the first-line approach for solubilizing this compound.

  • Determine Target pH: For a carboxylic acid, a good starting point is a pH at least 2 units above its pKa. Since the pKa is likely around 4.5-5.0, a buffer pH of 7.5 or higher is recommended.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Tris-HCl).

  • Dissolution: Weigh the required amount of this compound.

  • pH Adjustment & Dissolution:

    • Add the compound to about 80-90% of the final buffer volume.

    • While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.

    • Monitor the pH and observe the dissolution of the solid.

    • Once the compound is fully dissolved, carefully adjust the pH to your final target.

    • Bring the solution to the final volume with deionized water.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Formulation with a Co-solvent (DMSO)

Use this method when pH adjustment alone is insufficient or when a neutral pH is required.

  • Prepare a Concentrated Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Store appropriately (protected from moisture).

  • Prepare Working Buffer: Prepare the final aqueous buffer (e.g., Tris-HCl or HEPES at the desired pH).

  • Dilution Step:

    • Place the full volume of the aqueous buffer in a sterile tube.

    • Place the tube on a vortex mixer set to a medium-high speed.

    • While the buffer is vigorously mixing, add the required small volume of the DMSO stock solution drop-by-drop directly into the vortex.

    • Continue vortexing for another 30-60 seconds to ensure complete mixing.

  • Final Concentration Check: Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <1%).

Protocol 3: Formulation with a Non-Ionic Surfactant (Tween-20)

This is a suitable approach for cell-based assays where co-solvents may be too harsh.

  • Prepare Surfactant-Containing Buffer: Add your chosen non-ionic surfactant (e.g., Tween-20) to your aqueous buffer. The final concentration should be above its CMC (for Tween-20, the CMC is ~0.012 mM or ~0.0015% w/v). A common starting concentration is 0.01% to 0.1% (w/v).

  • Prepare DMSO Stock: Prepare a concentrated stock of the compound in DMSO as described in Protocol 2.

  • Dilution: Follow the dilution procedure from Protocol 2, adding the DMSO stock to the surfactant-containing buffer while vortexing. The surfactant micelles will help to solubilize the compound as it is diluted.

Protocol 4: Formulation with a Cyclodextrin (HP-β-CD)

This is an advanced technique, excellent for achieving high solubility with low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to a desired concentration (e.g., 1-5% w/v). Gentle warming may be required to fully dissolve the cyclodextrin. Cool to room temperature before proceeding.

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.

  • Filtration: Once the compound is dissolved, filter the solution through a 0.22 µm filter to remove any undissolved material.

Diagram: Solubilization Strategy Selection

Solubilization Strategy start Need to Increase Solubility at Fixed pH assay_type What is the assay type? start->assay_type biochem Biochemical Assay (e.g., Enzyme Inhibition) assay_type->biochem Biochemical cell_based Cell-Based Assay assay_type->cell_based Cell-Based rec_biochem 1. Co-solvent (e.g., DMSO) 2. Surfactant (e.g., Triton X-100) 3. Cyclodextrin (HP-β-CD) biochem->rec_biochem rec_cell 1. Co-solvent (at very low %) 2. Non-ionic Surfactant (e.g., Tween-20) 3. Cyclodextrin (HP-β-CD) cell_based->rec_cell

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Purification of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 3-(4-(methylsulfonyl)phenyl)propanoic acid (CAS No. 387350-46-1). This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the purification of this important pharmaceutical intermediate. As a key building block in the synthesis of various therapeutic agents, including cyclooxygenase (COX) enzyme inhibitors, its purity is paramount.[1] This guide provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) & Core Properties

This section provides a quick reference for the fundamental properties of the compound.

Q: What are the key physicochemical properties of this compound?

Understanding the basic properties of your compound is the first step in designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 387350-46-1[1][2][3][4][5]
Molecular Formula C₁₀H₁₂O₄S[1][3][4][6]
Molecular Weight ~228.27 g/mol [1][5][6]
Appearance White to off-white solid[7]
Melting Point 170-172 °C[1]
Purity (Typical) ≥97-98%[1][3][5]
Storage Room temperature[1][3]

Q: What is the general solubility profile of this compound?

The molecule possesses both a polar carboxylic acid and a polar methylsulfonyl group, as well as a nonpolar aromatic ring and alkyl chain. This amphiphilic nature dictates its solubility.

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and acetic acid. Also soluble in polar aprotic solvents like DMSO and DMF.[7]

  • Moderate to Low Solubility: Likely has moderate solubility in solvents like ethyl acetate and acetone, especially when heated.

  • Insolubility: Generally insoluble in nonpolar solvents such as hexanes, toluene, and diethyl ether at room temperature.

  • Aqueous Solubility: The carboxylic acid group (pKa ~4-5) means it will be largely insoluble in acidic water but will become soluble in basic aqueous solutions (e.g., NaHCO₃, NaOH) through deprotonation to form the carboxylate salt.

Part 2: Troubleshooting Guide for Common Purification Challenges

This section addresses specific issues encountered during experimental work in a question-and-answer format.

Recrystallization Issues

Recrystallization is often the first choice for purifying solids due to its cost-effectiveness and scalability. However, success depends on choosing the right conditions.[8]

Q1: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A1: The Challenge of the "Perfect" Solvent. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Given the compound's functional groups, finding a single solvent that meets these criteria perfectly can be difficult.

Troubleshooting Steps:

  • Systematic Screening: Test solubility in a range of solvents (e.g., water, isopropanol, ethyl acetate, acetonitrile). Use a small amount of crude material (~50 mg) in a test tube with ~1 mL of solvent. Observe solubility at room temperature and then upon heating.

  • Consider a Two-Solvent System: This is often the most effective method when a single solvent fails.[10] A good pair consists of a "soluble" solvent and an "insoluble" (or "anti-solvent") solvent in which the compound is poorly soluble. The two solvents must be miscible.[10]

    • Recommended Pairs:

      • Methanol / Water

      • Ethanol / Water

      • Ethyl Acetate / Hexanes

  • Protocol for Two-Solvent Recrystallization:

    • Dissolve the crude compound in a minimal amount of the hot "soluble" solvent (e.g., methanol).[8]

    • While the solution is still hot, add the "insoluble" solvent (e.g., water) dropwise until persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

    • Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]

Q2: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?

A2: Understanding Phase Separation. "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common if the solution is too concentrated or if the melting point of the solid is lower than the boiling point of the solvent.

Workflow for Resolving "Oiling Out":

G start Oiling Out Observed reheat Reheat solution until clear start->reheat add_solvent Add more hot solvent (10-20% volume) reheat->add_solvent Primary action slow_cool Cool slowly (insulate flask) add_solvent->slow_cool check Still Oiling Out? slow_cool->check solvent_pair Switch to a different solvent or solvent pair check->solvent_pair Persistent Issue success Crystals Form check->success No seed Try adding a seed crystal check->seed Yes seed->reheat

Caption: Workflow for troubleshooting "oiling out".

Causality:

  • Adding more solvent reduces the concentration, raising the saturation point to a lower temperature where crystallization is more favorable than liquid-liquid separation.

  • Slowing the cooling rate (e.g., by placing the flask in an insulated container) gives the molecules more time to align into a crystal lattice.

  • A seed crystal provides a template for crystallization to begin, bypassing the kinetic barrier to nucleation.[11]

Q3: My final product is pure, but the recovery yield is very low. What went wrong?

A3: Maximizing Yield Without Sacrificing Purity. Low yield is a common frustration. The cause is often procedural.

Potential Causes & Solutions:

  • Using Too Much Solvent: The most common error. While ensuring the compound dissolves is key, excess solvent will keep a significant portion of your product in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required for complete dissolution. If you add too much, carefully evaporate some solvent to re-saturate the solution.[9]

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.

  • Insufficient Cooling: Not cooling the solution for a long enough period or to a low enough temperature will result in incomplete crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent or the "insoluble" solvent from a two-solvent pair.

Chromatography Issues

When recrystallization is insufficient, column chromatography is the next logical step.

Q1: When should I choose column chromatography over recrystallization?

A1: A Decision Based on Impurity Profile. The choice depends on the nature and quantity of the impurities.

G start Crude Product Analysis (TLC/HPLC) is_solid Is the material a solid? start->is_solid impurity_profile What is the impurity profile? is_solid->impurity_profile Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization impurity_profile->recrystallize Few impurities with different solubility impurity_profile->chromatography Multiple impurities or isomers with similar solubility

Caption: Decision tree for selecting a purification method.

Key Considerations:

  • Recrystallization is preferred for: Removing small amounts of impurities with very different solubility profiles from the main compound. It is also more scalable.

  • Chromatography is necessary for:

    • Separating complex mixtures with multiple components.

    • Removing impurities with similar solubility to the product (e.g., positional isomers).

    • Purifying non-crystalline, oily, or waxy materials.

Q2: My compound is streaking badly on the silica TLC plate. What mobile phase should I use for column chromatography?

A2: Taming the Carboxylic Acid. The acidic proton of the carboxylic acid group interacts strongly with the slightly acidic silica gel surface. This strong interaction causes "streaking" or tailing on TLC plates and leads to poor separation and low recovery on a column.

Solution: Add a small amount of a modifier to the mobile phase to suppress this interaction.

  • Recommended Mobile Phase: Start with a solvent system like Ethyl Acetate / Hexanes . To this system, add 0.5-1% Acetic Acid .

  • The Mechanism: The acetic acid in the eluent protonates the silica surface silanol groups and ensures the target compound remains in its neutral, protonated state, minimizing strong ionic interactions and allowing for smooth elution.

  • Alternative Systems: For more polar compounds, a Dichloromethane / Methanol system with 0.5-1% Acetic Acid can also be effective.

Part 3: Advanced FAQs - Impurity Profiling

Q: What are the most likely process-related impurities I should expect?

A: Anticipating Impurities from the Synthesis. Impurities can arise from starting materials, by-products, or degradation.[12][13] While the exact synthesis route used can vary, common impurities may include:

  • Starting Material Carryover:

    • Unreacted 3-(methylthio)propanoic acid : If the synthesis involves oxidation of a thioether precursor.[14]

    • Unreacted 3-phenylpropanoic acid : If the synthesis proceeds via sulfonation of the aromatic ring.[7][15]

  • Intermediates & By-products:

    • Sulfoxide Impurity : Incomplete oxidation of the thioether precursor can leave the corresponding sulfoxide, 3-(4-(methylsulfinyl)phenyl)propanoic acid.

    • Positional Isomers : During electrophilic sulfonation of 3-phenylpropanoic acid, small amounts of the ortho or meta isomers may form alongside the desired para product. These are often difficult to separate by recrystallization alone.[16]

  • Degradation Products: Under harsh acidic or basic conditions, or in the presence of strong oxidizers, degradation can occur.[17] Analytical techniques like HPLC-MS are essential for identifying these unknown peaks.[18]

Q: My final product looks clean by NMR, but I suspect residual solvent. How can I confirm and remove it?

A: The Challenge of Trapped Solvents. Even after drying, solvents can remain trapped within the crystal lattice.

Confirmation & Removal:

  • Confirmation: ¹H NMR is very sensitive to residual solvents. Look for characteristic peaks (e.g., ethyl acetate at ~2.04, 4.12, 1.25 ppm; hexanes at ~0.88, 1.26 ppm).

  • Removal:

    • High Vacuum Drying: Place the solid in a vacuum oven (if thermally stable) or under high vacuum at room temperature for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C) can accelerate the process.

    • Dissolution & Re-precipitation: Dissolve the solid in a suitable solvent (like dichloromethane) and precipitate it by adding a non-solvent (like hexanes). Then, filter and dry under high vacuum. This process can help release trapped solvent molecules.

References

"Common experimental errors with 3-(4-(methylsulfonyl)phenyl)propanoic acid and how to avoid them"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Navigating Common Experimental Challenges

Welcome to the technical support center for 3-(4-(methylsulfonyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve reliable and reproducible results.

Introduction

This compound is a compound of interest in pharmaceutical research, notably as a potential impurity or intermediate in the synthesis of drugs like Celecoxib.[1][2][3] Its structure, featuring both a carboxylic acid and a sulfone functional group, presents a unique set of experimental considerations.[4][5] Understanding the interplay between these groups is critical to preempting and resolving common issues.

This guide is structured to address specific problems you may encounter, from solubility and stability to analytical characterization. We will explore the "why" behind each experimental step, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[6][7] Bringing the container to room temperature before opening is a crucial step to prevent moisture condensation, which can affect the compound's stability and weighing accuracy.[6] For long-term storage, keeping it in a desiccator is advisable.

Q2: I'm concerned about the stability of my stock solution. What are the best practices for preparing and storing it?

A2: Poor compound stability is a frequent source of experimental irreproducibility.[8] For this compound, preparing a high-concentration stock solution in an anhydrous, high-purity solvent like DMSO is recommended.[9] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C for short-term or -80°C for long-term storage.[8][9]

Solubility Issues

Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What's happening and how can I fix it?

A3: This common issue is often referred to as "solvent shock."[10] It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.[10]

To avoid this:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration that is non-toxic to your cells, typically less than 0.5%.[8][11] This might necessitate preparing a more concentrated stock solution.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium or assay buffer.[9] This gradual change in solvent composition can help maintain solubility.

  • pH Adjustment: The carboxylic acid group means the compound's solubility is pH-dependent.[12][13] Increasing the pH of your aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[5][13] Most carboxylic acids are more soluble at a higher pH.[13]

Q4: Can I sonicate or gently warm the solution to improve solubility?

A4: Yes, gentle warming in a water bath (e.g., to 37°C) or brief sonication can help dissolve the compound.[9] However, be cautious with heating, as prolonged exposure to high temperatures can potentially degrade the compound. Always visually inspect the solution to ensure all solid has dissolved.[9]

Experimental Design and Execution

Q5: My IC50 values are inconsistent between experiments. What are the likely causes?

A5: Inconsistent IC50 values are a common challenge in drug response measurements and can stem from several factors.[11][14]

  • Compound-related issues: As discussed, problems with solubility and stability are major culprits. Always use freshly prepared dilutions for each experiment.[11]

  • Cell-based issues:

    • Cell passage number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[11]

    • Inconsistent cell seeding density: Ensure a consistent number of cells are seeded in each well, as cell number can significantly impact the final readout of viability assays.[11]

  • Assay-related issues:

    • Incubation time: Standardize the incubation time with the compound across all experiments.[11]

    • Reagent preparation: Inconsistencies in reagent preparation can lead to variability.[11]

Q6: I'm observing significant cell death at concentrations where I expect to see specific inhibition. How can I differentiate between cytotoxicity and a specific on-target effect?

A6: This is a critical question in drug development.[11]

  • Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[11]

  • Conduct functional assays at non-toxic concentrations: Use concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[11]

  • Confirm on-target activity:

    • Dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[11]

    • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell.[8]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental problems.

Guide 1: Overcoming Solubility Challenges in Aqueous Buffers

Problem: The compound precipitates when preparing working solutions for biological assays.

Workflow:

start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Stored correctly? start->check_stock prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh No check_final_dmso 2. Check Final DMSO % Is it <0.5%? check_stock->check_final_dmso Yes prep_fresh->check_stock adjust_stock_conc Adjust Stock Concentration check_final_dmso->adjust_stock_conc No use_serial_dilution 3. Use Serial Dilutions check_final_dmso->use_serial_dilution Yes adjust_stock_conc->check_final_dmso adjust_ph 4. Adjust Buffer pH Increase pH to deprotonate carboxylic acid use_serial_dilution->adjust_ph Precipitation persists success Solubility Achieved use_serial_dilution->success Resolved sonicate_warm 5. Gentle Sonication/Warming adjust_ph->sonicate_warm Precipitation persists adjust_ph->success Resolved sonicate_warm->success Resolved fail Consult Further Resources sonicate_warm->fail Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Stock Solution: Visually inspect your DMSO stock solution for any precipitates. Ensure it was stored correctly to prevent degradation.[8] If in doubt, prepare a fresh stock solution.[11]

  • Calculate Final Solvent Concentration: Confirm that the final concentration of DMSO in your aqueous solution is within a tolerable range for your assay (typically <0.5%).[8][11] If it's too high, you'll need to prepare a more concentrated stock.

  • Employ Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly to a large volume of buffer. Instead, create an intermediate dilution in your assay buffer before preparing the final concentration.[9]

  • Adjust Buffer pH: The solubility of carboxylic acids increases at higher pH due to the formation of the more soluble carboxylate anion.[12][13][15] Consider increasing the pH of your buffer, ensuring it remains compatible with your experimental system.

  • Use Gentle Physical Methods: Gentle warming or sonication can provide the energy needed to overcome the activation barrier for dissolution.[9]

Guide 2: Troubleshooting Inconsistent Analytical Results (HPLC)

Problem: Inconsistent peak areas, retention times, or peak shapes during HPLC analysis.

Underlying Principles: The analysis of carboxylic acids by reversed-phase HPLC can be challenging due to their polarity.[16][17] The sulfone group is relatively inert but strongly electron-withdrawing, which can influence the molecule's interaction with the stationary phase.[18][19]

Quantitative Data Summary:

HPLC Problem Potential Cause Recommended Solution
Peak Tailing Blocked guard/frit; column contamination; strong interaction of carboxylic acid with silica.Replace guard/frit; reverse flush column; use a mobile phase with a lower pH to suppress ionization of the carboxylic acid.[20]
Shifting Retention Times Non-homogeneous mobile phase; temperature fluctuations; column degradation.Ensure proper mobile phase mixing; use a column oven for temperature control; check column history and performance.[20][21]
Irreproducible Peak Areas Sample precipitation in autosampler; inaccurate injection volume; sample degradation.Check sample solubility in the mobile phase; ensure autosampler is calibrated; use fresh samples and store them appropriately.
Baseline Drift Non-homogeneous mobile phase; temperature fluctuations.Degas mobile phase thoroughly; use a heat exchanger before the detector.[20]

Experimental Protocol: Basic HPLC Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer, pH adjusted to 3.5 with phosphoric acid) and acetonitrile.[1] The acidic pH helps to keep the carboxylic acid in its protonated, less polar form, leading to better retention and peak shape on a C18 column.[22]

  • Elution: Isocratic or gradient elution, depending on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 250-254 nm.[1][23]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C for better reproducibility.[20]

Logical Relationship Diagram:

cluster_compound Compound Properties cluster_hplc HPLC Parameters cluster_interaction Interaction & Outcome prop This compound Carboxylic Acid (pKa ~4-5) Sulfone (electron-withdrawing) hplc C18 Column (non-polar) Acidic Mobile Phase (e.g., pH 3.5) UV Detection prop:f1->hplc:f1 influences choice of outcome Suppressed ionization of COOH Increased hydrophobicity Good retention & peak shape hplc:f0->outcome:f2 enables hplc:f1->outcome:f0 causes outcome:f0->outcome:f1 leads to outcome:f1->outcome:f2 results in

Caption: Logic of HPLC method design for the compound.

By understanding the chemical nature of this compound and applying these systematic troubleshooting principles, researchers can overcome common experimental hurdles and generate high-quality, reliable data.

References

Technical Support Center: Improving the Stability of 3-(4-(methylsulfonyl)phenyl)propanoic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-(methylsulfonyl)phenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of solutions containing this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: Understanding the Stability Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly anti-inflammatory agents.[1] Its structure, which includes a propanoic acid moiety and a methylsulfonyl group, presents unique stability considerations in solution.[1][2] The primary challenges revolve around its limited aqueous solubility and potential for degradation through several pathways, including oxidation and photodegradation. This guide will provide a systematic approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility and Precipitation

Q1: My this compound is precipitating out of my aqueous buffer. What is causing this and how can I fix it?

A1: Precipitation is a common issue stemming from the compound's limited aqueous solubility.[3] The propanoic acid group provides some hydrophilicity, but the phenyl and methylsulfonyl groups contribute to its overall lipophilicity.

Causality:

  • pH Effects: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic conditions (pH below its pKa), the carboxylic acid group is protonated and less soluble. As the pH increases above the pKa, the carboxylate anion is formed, which is significantly more soluble in water. The pKa of the similar 3-phenylpropanoic acid is approximately 4.66, suggesting a similar pKa for the target compound.[4]

  • Concentration: You may be exceeding the compound's intrinsic solubility at the given temperature and pH.

  • Solvent Choice: Purely aqueous systems may not be sufficient for achieving desired concentrations.

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to adjust the pH of your solution.[5] For acidic compounds like this, increasing the pH to a value at least 1-2 units above the pKa will significantly enhance solubility by ensuring the carboxylate form predominates. Aim for a pH range of 6.5-7.5 for many biological applications.

  • Co-solvents: If pH adjustment alone is insufficient, consider using a water-miscible organic co-solvent.[5] Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol It's crucial to keep the final concentration of the organic solvent low (typically <1% for cell-based assays) to avoid toxicity or off-target effects.[6]

  • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes, effectively encapsulating the lipophilic portion of the molecule and increasing its aqueous solubility.[7][8]

Parameter Recommendation Scientific Rationale
pH Adjust to > 6.0Increases the concentration of the more soluble carboxylate anion.
Co-solvents Use minimal effective concentration (e.g., <5% DMSO)Reduces the polarity of the solvent system to better solvate the molecule.
Temperature Gentle warmingCan temporarily increase solubility, but be cautious of thermal degradation.
Chemical Degradation

Q2: I suspect my compound is degrading in solution over time. What are the likely degradation pathways and how can I prevent them?

A2: The primary chemical degradation pathways to consider for this molecule are oxidation and photodegradation. While the propanoic acid itself is relatively stable to hydrolysis, the aromatic and sulfonyl groups can be susceptible to other reactions.[9]

Oxidative Degradation

Causality: The methylsulfonyl group and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of sulfonic acids or hydroxylated byproducts, especially in the presence of dissolved oxygen, metal ions, or exposure to light.[10][11] While sulfonyl groups are generally stable, harsh oxidative conditions can lead to their conversion to sulfonic acids.[11]

Troubleshooting & Prevention:

  • Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solutions. This minimizes the presence of dissolved oxygen.

  • Use Antioxidants: The addition of antioxidants can protect the compound from oxidative degradation. Common choices include:

    • Ascorbic acid

    • Butylated hydroxytoluene (BHT)

    • Sodium metabisulfite

  • Chelating Agents: Trace metal ions can catalyze oxidation reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Storage Conditions: Store stock solutions at low temperatures (2-8°C or -20°C) and protected from light to slow down degradation kinetics.

Photodegradation

Causality: Aromatic compounds can absorb UV light, leading to photochemical reactions.[12][13] This can result in the formation of radical species and subsequent degradation products.[14] Photochemical oxidation of the aromatic core is a common instability pathway in the presence of air.[12]

Troubleshooting & Prevention:

  • Light Protection: Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Solvent Choice: In some cases, the choice of solvent can influence photostability.[12] However, for most applications, light protection is the most practical approach.

Experimental Workflow for Stability Assessment

To systematically investigate and improve the stability of your this compound solutions, a structured experimental approach is recommended.

Objective: To determine the optimal formulation conditions (pH, co-solvents, and protective agents) to minimize degradation and maintain solubility.

Materials:

  • This compound

  • A range of buffers (e.g., phosphate, citrate) at various pH values (4.0, 5.5, 7.4)

  • Co-solvents (DMSO, Ethanol)

  • Antioxidant (e.g., Ascorbic acid)

  • Chelating agent (e.g., EDTA)

  • Amber and clear vials

  • HPLC system with a suitable column (e.g., C18)

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.

  • Test Solution Preparation:

    • Prepare a series of test solutions by diluting the stock solution into different buffers.

    • Create parallel sets of solutions to test the effects of co-solvents, antioxidants, and chelating agents.

    • For photostability testing, prepare identical solutions in both amber and clear vials.

  • Incubation: Store the test solutions under controlled conditions (e.g., room temperature, 40°C) and protected from light (except for the photostability samples).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining concentration of the parent compound and identify any major degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

G cluster_prep Preparation cluster_conditions Test Conditions cluster_analysis Analysis Stock Prepare Stock in DMSO Dilute Dilute into Test Buffers Stock->Dilute pH Vary pH (4.0, 5.5, 7.4) Dilute->pH Cosolvent Add Co-solvents Dilute->Cosolvent Protectants Add Antioxidants/Chelators Dilute->Protectants Light Amber vs. Clear Vials Dilute->Light Incubate Incubate at T=0, 24, 48h pH->Incubate Cosolvent->Incubate Protectants->Incubate Light->Incubate HPLC HPLC Analysis Incubate->HPLC Analyze Analyze Degradation Rate HPLC->Analyze

Caption: Experimental workflow for stability testing.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound. Understanding these pathways is key to selecting the appropriate stabilization strategies.

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent {this compound | C₁₀H₁₂O₄S} OxidizedSulfone {Oxidized Product | e.g., Sulfonic Acid} Parent->OxidizedSulfone O₂, Metal Ions HydroxylatedRing {Ring Hydroxylation Product} Parent->HydroxylatedRing •OH radicals PhotoFragments {Photolytic Fragments} Parent->PhotoFragments UV Light

Caption: Potential degradation pathways.

By understanding the physicochemical properties of this compound and implementing the systematic troubleshooting and experimental strategies outlined in this guide, researchers can significantly improve the stability and reliability of their solutions for more accurate and reproducible experimental outcomes.

References

"Minimizing side reactions in the synthesis of 3-(4-(methylsulfonyl)phenyl)propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this multi-step synthesis. This document aims to equip you with the knowledge to anticipate and mitigate common side reactions, thereby optimizing your synthetic route for higher yield and purity.

The synthesis of this compound is a critical process in the development of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] Its structure is pivotal in designing drugs that target cyclooxygenase (COX) enzymes.[1] A common and efficient synthetic pathway involves a three-step process starting from thioanisole:

  • Friedel-Crafts Acylation: Acylation of thioanisole to form 4-(methylthio)acetophenone.

  • Oxidation: Oxidation of the sulfide in 4-(methylthio)acetophenone to a sulfone, yielding 4-(methylsulfonyl)acetophenone.

  • Willgerodt-Kindler Reaction followed by Hydrolysis: Conversion of the acetophenone to the desired propanoic acid.

Each of these steps presents unique challenges and potential for side reactions. This guide will address these issues in a question-and-answer format, providing detailed mechanistic explanations and actionable protocols.

Part 1: Troubleshooting the Friedel-Crafts Acylation of Thioanisole

The initial step, the Friedel-Crafts acylation of thioanisole, is crucial for setting the stage for the subsequent reactions. The primary goal is to achieve high regioselectivity for the para-substituted product, 4-(methylthio)acetophenone.

FAQ 1: My Friedel-Crafts acylation is producing a significant amount of the ortho-isomer. How can I improve the para-selectivity?

Answer: The methylthio (-SCH₃) group is an ortho, para-director. While the para-isomer is sterically and thermodynamically favored, suboptimal reaction conditions can lead to an increased yield of the ortho-isomer.[2] To enhance para-selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the more stable para-isomer. Conducting the reaction at 0-5°C can significantly improve selectivity compared to room temperature.[2]

  • Choice of Catalyst: While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to reduced selectivity. Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better control.[3] Additionally, solid acid catalysts like zeolites can provide high para-selectivity due to shape-selective catalysis within their pores.[2]

  • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used and often provide good selectivity.[2]

Experimental Protocol: High-Selectivity Friedel-Crafts Acylation

This protocol is adapted from established procedures to maximize the yield of the para-isomer.[3]

Materials:

  • Thioanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice, concentrated hydrochloric acid, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice-water bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Following this, add a solution of thioanisole (1.0 equivalent) in anhydrous DCM dropwise over 20-30 minutes.

  • Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

FAQ 2: The overall yield of my acylation is low, and the reaction mixture turns dark brown or black. What is causing this?

Answer: A dark coloration often indicates decomposition and side reactions.[3] Several factors can contribute to low yields and decomposition:

  • Moisture: The Lewis acid catalyst is extremely sensitive to moisture. Any water present will deactivate the catalyst and can lead to a highly exothermic reaction, causing decomposition.[3] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the resulting ketone product can form a complex with the catalyst, rendering it inactive.[3] Using 1.1 to 1.5 equivalents of the Lewis acid is a common practice.[3]

  • Demethylation: Strong Lewis acids, especially in excess or at elevated temperatures, can cleave the methyl group from the sulfur atom, leading to thiophenol-derived byproducts.[3]

  • Polysubstitution: Although the acyl group is deactivating, forcing conditions (high temperature, large excess of acylating agent) can lead to diacylation.[2]

Table 1: Troubleshooting Low Yield and Decomposition in Friedel-Crafts Acylation

Issue Potential Cause(s) Recommended Solution(s)
Dark Reaction Color - Presence of moisture- High reaction temperature- Impure reagents- Use strictly anhydrous conditions.- Maintain low temperature (0-5°C).- Use high-purity or freshly purified reagents.[3]
Low Conversion - Inactive or insufficient catalyst- Low reaction temperature- Ensure anhydrous conditions.- Increase the molar ratio of the Lewis acid (1.1-1.5 eq).[3]- Cautiously increase the temperature while monitoring for side products.
Byproduct Formation - Demethylation of thioanisole- Polysubstitution- Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).- Avoid excessive heating and prolonged reaction times.[3]- Use a slight excess of the acylating agent, but avoid a large excess.[2]

Part 2: Navigating the Oxidation of the Sulfide to a Sulfone

The second step involves the oxidation of the methylthio group to a methylsulfonyl group. The primary challenge here is to avoid over-oxidation or under-oxidation.

FAQ 3: My oxidation reaction is either incomplete, resulting in the sulfoxide, or proceeds too far. How can I selectively synthesize the sulfone?

Answer: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Controlling this reaction to isolate the desired sulfone requires careful selection of the oxidant and reaction conditions.

  • Incomplete Oxidation (Sulfoxide Formation): Milder oxidizing agents or insufficient amounts of a strong oxidant will lead to the formation of the sulfoxide as the major product.[4]

  • Selective Sulfone Synthesis: To ensure complete oxidation to the sulfone, a sufficiently strong oxidizing agent and appropriate stoichiometry are necessary. A common and effective method involves using hydrogen peroxide in acetic acid.[5] Another efficient system is urea-hydrogen peroxide with phthalic anhydride, which directly yields the sulfone without significant sulfoxide formation.[6]

Experimental Protocol: Selective Oxidation to the Sulfone

This protocol is based on the use of hydrogen peroxide in acetic acid, a reliable method for the synthesis of sulfones.[5]

Materials:

  • 4-(methylthio)acetophenone

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Sodium tungstate (optional, as a catalyst)

Procedure:

  • Dissolve 4-(methylthio)acetophenone (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 5-10°C in an ice bath.

  • Optional: Add a catalytic amount of sodium tungstate.[5]

  • Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.

  • Quench the reaction by pouring it into cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 4-(methylsulfonyl)acetophenone.

Diagram 1: Oxidation Pathway of 4-(methylthio)acetophenone

Oxidation_Pathway Sulfide 4-(methylthio)acetophenone Sulfoxide 4-(methylsulfinyl)acetophenone Sulfide->Sulfoxide [O] Sulfone 4-(methylsulfonyl)acetophenone Sulfoxide->Sulfone [O]

Caption: Oxidation proceeds from sulfide to sulfone via a sulfoxide intermediate.

Part 3: The Willgerodt-Kindler Reaction and Final Hydrolysis

The final step transforms the acetophenone into the desired propanoic acid. This is often achieved through a Willgerodt-Kindler reaction followed by hydrolysis.

FAQ 4: The yield of my Willgerodt-Kindler reaction is low, and I am isolating the amide intermediate instead of the carboxylic acid. What is going wrong?

Answer: The Willgerodt-Kindler reaction converts an aryl ketone into a thioamide, which is then hydrolyzed to the carboxylic acid. Incomplete hydrolysis is a common issue.

  • Incomplete Hydrolysis: The thioamide or the corresponding amide formed during hydrolysis can be resistant to complete conversion to the carboxylic acid.[7] Hydrolysis is pH-dependent; both acidic and basic conditions can be employed, but they must be sufficiently vigorous (e.g., heating under reflux for an extended period).[8][9]

  • Reaction Conditions: The initial Willgerodt-Kindler reaction requires high temperatures (typically refluxing in morpholine with sulfur) to proceed efficiently. Insufficient heating can lead to low conversion of the starting ketone.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Materials:

  • 4-(methylsulfonyl)acetophenone

  • Sulfur

  • Morpholine

  • Concentrated hydrochloric acid or sodium hydroxide solution

Procedure:

  • Willgerodt-Kindler Reaction:

    • In a round-bottom flask, combine 4-(methylsulfonyl)acetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (5.0 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute acid and then brine.

    • Dry the organic layer and concentrate to obtain the crude thiomorpholide intermediate.

  • Hydrolysis:

    • Combine the crude thiomorpholide with an excess of concentrated hydrochloric acid or a concentrated sodium hydroxide solution.[7]

    • Heat the mixture to reflux for 12-24 hours.[7]

    • Cool the reaction mixture.

    • If using acidic hydrolysis, the product may precipitate upon cooling. If using basic hydrolysis, acidify the cooled solution with a strong acid to precipitate the carboxylic acid.[7]

    • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound.

Diagram 2: Troubleshooting the Final Hydrolysis Step

Hydrolysis_Troubleshooting Start Crude Thiomorpholide Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Check Incomplete Reaction? Hydrolysis->Check Product Desired Carboxylic Acid Check->Product No Amide Amide Intermediate Isolated Check->Amide Yes Action Increase Reaction Time/Temperature Ensure Sufficient Acid/Base Amide->Action Action->Hydrolysis

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of a pure product.

Overview of Primary Synthetic Routes

The synthesis of 3-phenylpropionic acid, also known as hydrocinnamic acid, is a fundamental transformation in organic chemistry.[1] The selection of a synthetic route is often dictated by the available starting materials, desired scale, and required purity. The most prevalent methods include:

  • Hydrogenation of Cinnamic Acid: A widely used method that involves the reduction of the double bond in cinnamic acid.[2]

  • Malonic Ester Synthesis: A classic approach for forming carbon-carbon bonds to build the carboxylic acid.[3]

  • Oxidation of 3-Phenylpropanal: A direct oxidation of the corresponding aldehyde to the carboxylic acid.[4]

  • Hydrolysis of Benzyl Cyanide Derivatives: A two-step process involving the synthesis of a nitrile followed by hydrolysis.

This guide will delve into the intricacies of each of these methods, providing practical solutions to common experimental hurdles.

Troubleshooting Guides & FAQs

Route 1: Hydrogenation of Cinnamic Acid

This is often the most direct route, but achieving high selectivity and yield can be challenging.

Q1: My hydrogenation of cinnamic acid is slow or incomplete. How can I improve the reaction rate and conversion?

A1: Several factors can influence the rate and completeness of your hydrogenation reaction. Consider the following troubleshooting steps:

  • Catalyst Activity: The choice and condition of your catalyst are paramount.

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[5] Other catalysts like Rhodium complexes can also be highly efficient.[6]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While a typical loading is 5-10 mol%, you may need to empirically optimize this for your specific setup.[7]

    • Catalyst Quality: Ensure your catalyst is not poisoned or deactivated. If you suspect catalyst deactivation, consider using fresh catalyst.

  • Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., up to 6.89 MPa) can significantly enhance the reaction rate.[7]

  • Solvent Choice: The solvent can play a crucial role.

    • Ethanol is a commonly used solvent for this reaction.[5]

    • For transfer hydrogenation using formic acid as a hydrogen source, water has been shown to be a highly effective solvent with certain palladium catalysts.[8]

  • Temperature: Increasing the reaction temperature can improve the rate, but be cautious of potential side reactions. A temperature range of 25°C to 90°C is typically employed.[5][8]

  • Agitation: Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Q2: I am observing over-hydrogenation of the aromatic ring, leading to cyclohexylpropionic acid as a byproduct. How can I prevent this?

A2: The hydrogenation of the phenyl ring is a common side reaction, especially with highly active catalysts like rhodium or under harsh conditions.[7] To enhance selectivity for the double bond reduction:

  • Catalyst Choice: Palladium catalysts are generally more selective for the hydrogenation of double bonds without affecting the aromatic ring under mild conditions.[5]

  • Reaction Conditions:

    • Temperature and Pressure: Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid excessive temperatures and high hydrogen pressures.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR, and stop the reaction as soon as the starting material is consumed.

  • Catalyst Support: The choice of carbon support for your palladium catalyst can influence its activity and selectivity.[5]

Q3: What is "transfer hydrogenation," and what are its advantages for this synthesis?

A3: Transfer hydrogenation is an alternative to using pressurized hydrogen gas.[6] It utilizes a hydrogen donor molecule, such as formic acid or isopropanol, to provide the hydrogen for the reduction.[6][8]

  • Advantages:

    • Safety: It avoids the need for high-pressure hydrogenation equipment.

    • Simplicity: The experimental setup is often simpler.

  • Optimization: The efficiency of transfer hydrogenation is highly dependent on the choice of catalyst, hydrogen donor, solvent, and base.[8] For instance, with a PdCl₂ catalyst, using water as a solvent and formic acid as the hydrogen donor at 90°C can lead to a 100% yield of 3-phenylpropionic acid.[8]

Experimental Workflow: Hydrogenation of Cinnamic Acid

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cinnamic Acid in Solvent add_cat Add Catalyst (e.g., Pd/C) start->add_cat hydrogenate Introduce Hydrogen (Gas or Donor) add_cat->hydrogenate react Stir at Set Temperature and Pressure hydrogenate->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor filter Filter to Remove Catalyst monitor->filter Upon Completion concentrate Concentrate the Filtrate filter->concentrate extract Acidify and Extract with Organic Solvent concentrate->extract dry Dry and Evaporate Solvent extract->dry purify Purify (Recrystallization or Distillation) dry->purify end Pure 3-Phenylpropionic Acid purify->end

Caption: Workflow for the hydrogenation of cinnamic acid.

Route 2: Malonic Ester Synthesis

This versatile method allows for the formation of a variety of substituted carboxylic acids.[3]

Q1: I am getting a significant amount of dialkylated product in my malonic ester synthesis. How can I favor mono-alkylation?

A1: The formation of a dialkylated byproduct is a common issue in malonic ester synthesis.[9] To promote mono-alkylation:

  • Stoichiometry of the Base: Use only one equivalent of a strong base, such as sodium ethoxide, to generate the enolate.[3]

  • Reaction Temperature: Perform the alkylation at a low temperature to control the reactivity of the enolate.

  • Order of Addition: Add the alkylating agent (benzyl chloride) slowly to the solution of the enolate.[10]

Q2: The hydrolysis of my substituted malonic ester is not going to completion. What can I do?

A2: Incomplete hydrolysis can be addressed by:

  • Reaction Conditions: Ensure you are using a sufficiently strong acid or base and heating the reaction for an adequate amount of time.[3]

  • Choice of Hydrolysis Method:

    • Acidic Hydrolysis: Refluxing with a strong acid like sulfuric acid is a common method.

    • Basic Hydrolysis (Saponification): Using a strong base like sodium hydroxide followed by acidification is also effective.[10]

Q3: My decarboxylation step is inefficient. How can I improve it?

A3: The decarboxylation of the malonic acid derivative typically requires heating.[9]

  • Temperature: Ensure you are heating the reaction to a sufficiently high temperature (often above 150°C) to drive the loss of carbon dioxide.[11]

  • Acidification: The diacid intermediate must be fully protonated before heating for decarboxylation to occur.

Reaction Pathway: Malonic Ester Synthesis

cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation malonic_ester Diethyl Malonate enolate Enolate malonic_ester->enolate Deprotonation base Sodium Ethoxide base->enolate alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester SN2 Reaction benzyl_chloride Benzyl Chloride benzyl_chloride->alkylated_ester diacid Diacid Intermediate alkylated_ester->diacid Hydrolysis hydrolysis Acid/Base Hydrolysis hydrolysis->diacid product 3-Phenylpropionic Acid diacid->product Decarboxylation decarboxylation Heat (Δ) decarboxylation->product

Caption: Key steps in the malonic ester synthesis of 3-phenylpropionic acid.

Route 3: Oxidation of 3-Phenylpropanal

This method offers a direct conversion from the aldehyde.

Q1: My oxidation of 3-phenylpropanal is producing a significant amount of benzoic acid as a byproduct. How can I improve the selectivity?

A1: The formation of benzoic acid indicates over-oxidation or side reactions. To improve selectivity for 3-phenylpropionic acid:

  • Temperature Control: This is a critical parameter. The oxidation should be carried out at a temperature between 40°C and 80°C. Higher temperatures can decrease the selectivity.[4]

  • Oxidizing Agent: Using a medium containing molecular oxygen, such as air, is a cost-effective and efficient method.[4]

  • Solvent and Catalyst: This oxidation can be carried out in the absence of a solvent and a catalyst, which simplifies the process and work-up.[4]

Q2: The conversion of 3-phenylpropanal is low. What can I do to drive the reaction to completion?

A2: To improve the conversion:

  • Reaction Time: Ensure a sufficient reaction time for the oxidation to proceed to completion.

  • Oxygen Supply: Maintain a steady and sufficient supply of the oxygen-containing medium (e.g., air) to the reaction mixture.

  • Mixing: Good agitation is important to ensure efficient contact between the aldehyde and the oxidant.

ParameterRecommended RangeRationale
Temperature40 - 80 °CHigher temperatures can lead to decreased selectivity and the formation of byproducts like benzoic acid.[4]
Pressure0.2 - 2 MPaElevated pressure can increase the concentration of dissolved oxygen, potentially improving the reaction rate.[12]
OxidantMolecular Oxygen (Air)A cost-effective and readily available oxidizing agent.[4]
CatalystNone (Optional)The reaction can proceed efficiently without a catalyst, simplifying the process.[4]
SolventNone (Neat)Running the reaction neat is possible and reduces solvent waste.[4]
Route 4: Hydrolysis of Benzyl Cyanide Derivatives

This two-step route involves the formation of a nitrile followed by hydrolysis.

Q1: What is a common method for preparing the precursor nitrile for 3-phenylpropionic acid synthesis?

A1: The precursor, 3-phenylpropionitrile, can be synthesized via the reaction of a suitable benzyl halide with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like acetone.

Q2: My hydrolysis of the nitrile to the carboxylic acid is slow and gives amides as byproducts. How can I optimize this step?

A2: The hydrolysis of nitriles can sometimes be challenging. To improve the efficiency and minimize amide formation:

  • Reaction Conditions:

    • Acidic Hydrolysis: Refluxing the nitrile with a mixture of a carboxylic acid (e.g., acetic acid) and a strong mineral acid (e.g., sulfuric acid) is an effective method.

    • Basic Hydrolysis: Heating the nitrile with a strong aqueous base like sodium hydroxide, followed by acidification, is another common approach.

  • Reaction Time: Nitrile hydrolysis often requires prolonged heating. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., several hours).

Analytical Characterization

Q: What are the key analytical techniques for monitoring the reaction and characterizing the final product?

A: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying the starting materials, products, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product.[13]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Purification of 3-Phenylpropionic Acid

Q: What are the recommended methods for purifying the crude 3-phenylpropionic acid?

A: The choice of purification method depends on the nature of the impurities:

  • Recrystallization: An effective method for removing solid impurities. Water can be a suitable solvent for recrystallization.[11]

  • Vacuum Distillation: Useful for purifying liquid products or low-melting solids and for removing non-volatile impurities.

  • Column Chromatography: Can be employed for challenging separations, although it is less common for large-scale purifications of this compound.

By carefully considering these troubleshooting strategies and optimization parameters, you can enhance the efficiency, yield, and purity of your 3-phenylpropionic acid synthesis.

References

Technical Support Center: Solubility of 3-(4-(methylsulfonyl)phenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for understanding and troubleshooting the solubility of 3-(4-(methylsulfonyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, practical experimental protocols, and answers to frequently encountered challenges.

Introduction to this compound and Its Solubility

This compound is a compound of interest in pharmaceutical research, often utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a carboxylic acid group and a methylsulfonyl group, imparts a unique polarity that dictates its solubility profile across a range of organic solvents. Understanding this solubility is paramount for successful reaction chemistry, purification, and formulation development.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄S--INVALID-LINK--
Molecular Weight 228.26 g/mol --INVALID-LINK--[1]
Melting Point 170-172 °C--INVALID-LINK--[1]
SMILES CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O--INVALID-LINK--[2]

Predicted Solubility Data

In the absence of extensive experimental data, computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models serve as valuable tools for predicting solubility.[3][4] These models provide estimations that can guide solvent selection and experimental design.

Below is a table of predicted solubility values for this compound in common organic solvents, generated using established predictive models. Disclaimer: These are predicted values and should be confirmed experimentally.

SolventPredicted Solubility (g/L) at 25°CPolarity IndexNotes
Methanol High5.1The polar protic nature of methanol is expected to lead to good solubility.
Ethanol High4.3Similar to methanol, ethanol's hydrogen bonding capacity should facilitate dissolution.
Acetone Moderate to High5.1A polar aprotic solvent that can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Very High7.2A powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds.[5]
Ethyl Acetate Moderate4.4A moderately polar solvent with ester functionality.
Acetonitrile Moderate5.8A polar aprotic solvent commonly used in chromatography.
Toluene Low2.4A non-polar aromatic solvent, expected to have poor solvating power for this compound.
Heptane Very Low0.1A non-polar aliphatic solvent, very unlikely to dissolve the compound.

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] This protocol provides a foundational approach for obtaining accurate solubility data in your laboratory.

Workflow for Equilibrium Solubility Determination

Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound add_to_vial Combine in sealed vial prep_compound->add_to_vial prep_solvent Measure solvent volume prep_solvent->add_to_vial shake Agitate at constant temperature add_to_vial->shake 24-72 hours settle Allow to settle shake->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify Solubility Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Solubility Results cause1 Insufficient Equilibration Time issue->cause1 cause2 Temperature Fluctuations issue->cause2 cause3 Inaccurate Sample Handling issue->cause3 cause4 Compound Purity Issues issue->cause4 solution1 Increase agitation time (48-72h) cause1->solution1 solution2 Use a temperature-controlled shaker cause2->solution2 solution3 Pre-wet filter; rapid filtration cause3->solution3 solution4 Verify compound purity (e.g., by NMR, LC-MS) cause4->solution4

References

Validation & Comparative

A Comparative Guide to the Preclinical Validation of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Within this landscape, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of pain and inflammation management.[1][2] 3-(4-(methylsulfonyl)phenyl)propanoic acid is an emerging investigational compound whose structure suggests a potential role as a non-steroidal anti-inflammatory drug (NSAID), possibly targeting COX enzymes.[3] The presence of a methylsulfonyl group is a common feature in several selective COX-2 inhibitors, hinting at a mechanism that could offer potent anti-inflammatory effects while potentially mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[2]

This guide provides a comprehensive, technically-grounded framework for the preclinical validation of this compound. Our objective is to present a logical, stepwise strategy for researchers, scientists, and drug development professionals to rigorously assess the compound's efficacy. To establish a meaningful benchmark, its performance will be compared against Celecoxib , a well-characterized and widely used selective COX-2 inhibitor.[4][5] This comparative approach is essential for determining the therapeutic potential and viability of advancing this novel compound toward clinical development. We will detail the causality behind experimental choices, provide validated protocols, and present a clear structure for data interpretation, ensuring scientific integrity at every stage.

Section 1: In Vitro Characterization and Target Validation

Core Objective: To biochemically confirm the mechanism of action, potency, and selectivity of this compound in controlled, cell-free, and cell-based systems.

The foundational step in validating any new chemical entity is to confirm its activity at the molecular level. Given the structural similarities to known COX inhibitors, our initial hypothesis is that this compound functions by inhibiting COX enzymes. The critical question is whether it inhibits COX-1, COX-2, or both, as this selectivity profile dictates its potential therapeutic window and side-effect profile.[2][6]

COX-1 and COX-2 Enzymatic Inhibition Assay

Rationale: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.[7] By determining the half-maximal inhibitory concentration (IC50) for each isozyme, we can quantify the compound's potency and, crucially, its selectivity. A high COX-1/COX-2 IC50 ratio is indicative of a COX-2 selective inhibitor, a desirable trait for reducing gastrointestinal risks.[2]

Experimental Protocol: COX Colorimetric Inhibitor Screening

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).[8]

    • Dilute human recombinant COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice.[8]

    • Prepare a solution of Heme in Assay Buffer.[8]

    • Prepare a 1.1 mM solution of the substrate, Arachidonic Acid.[8]

    • Prepare serial dilutions of this compound and the comparator, Celecoxib, in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µl Assay Buffer and 10 µl Heme.[8]

    • 100% Activity Wells: Add 150 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of solvent.[8]

    • Inhibitor Wells: Add 150 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme, and 10 µl of the test compound or Celecoxib at various concentrations.[8]

  • Incubation and Reaction:

    • Incubate the plate for 5-10 minutes at 25°C to allow for inhibitor binding.[8]

    • Initiate the reaction by adding 20 µl of Arachidonic Acid to all wells.[8]

    • Incubate for exactly two minutes at 25°C.[8]

  • Data Acquisition:

    • Measure the absorbance at 590 nm. The rate of color development is proportional to COX activity.[8]

    • Calculate the percent inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Comparator)Experimental ValueExperimental ValueCalculated Value

Table 1: Comparative COX Enzyme Inhibition Data.

Cellular Anti-Inflammatory Activity

Rationale: Moving from a purified enzyme system to a cellular context is a critical step. This assay validates whether the compound can effectively inhibit prostaglandin production in a relevant cell model. RAW 264.7 murine macrophages are an excellent model as they produce significant amounts of prostaglandins and pro-inflammatory cytokines when stimulated with lipopolysaccharide (LPS).[9]

Experimental Protocol: Inhibition of PGE2 in LPS-Stimulated Macrophages

  • Cell Culture:

    • Seed RAW 264.7 cells (5x10^5 cells/well) in a 24-well plate and incubate overnight.[10]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.[9]

    • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce inflammation and COX-2 expression.[11]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of Prostaglandin E2 (PGE2), a key product of COX-2, in the supernatant using a commercially available ELISA kit.[9]

  • Cytotoxicity Assessment (MTT Assay):

    • Concurrently, perform a cell viability assay to ensure that the observed reduction in PGE2 is due to COX inhibition and not simply cell death.[9][12]

    • After the 24-hour incubation, add MTT solution (0.5 mg/mL) to the remaining cells and incubate for 3-4 hours at 37°C.[13][14]

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Read the absorbance at 570 nm.

Data Presentation:

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Comparator)Experimental ValueExperimental ValueCalculated Value

Table 2: Cellular Anti-Inflammatory Activity and Cytotoxicity.

Visualization: COX-2 Signaling Pathway

COX2_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme AA Arachidonic Acid AA->COX2_Enzyme Substrate PGs Prostaglandins (e.g., PGE2) COX2_Enzyme->PGs Converts Inflammation Inflammation & Pain PGs->Inflammation Test_Compound Test Compound & Celecoxib Test_Compound->COX2_Enzyme Inhibits

Caption: LPS-induced COX-2 pathway and point of inhibition.

Section 2: In Vivo Pharmacokinetics and Safety Assessment

Core Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and establish a preliminary safety window in a rodent model.

Rationale: Favorable in vitro results must be followed by an understanding of how the compound behaves in a living organism. A pharmacokinetic (PK) study reveals the compound's exposure over time (Cmax, AUC) and its half-life, which are critical for designing an effective dosing regimen for efficacy studies.[16][17] An acute toxicity study helps determine the maximum tolerated dose (MTD), ensuring that subsequent efficacy studies are conducted at safe and relevant concentrations.[18]

Murine Pharmacokinetic (PK) Study

Experimental Protocol: Single Dose PK in Mice

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).[19]

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).[19]

  • Blood Sampling:

    • Collect sparse blood samples (approx. 30 µL) from 3-4 mice per time point via submandibular or saphenous vein bleeding.[16]

    • Typical time points:

      • IV: 5, 15, 30 min, 1, 2, 4, 8, 24 hours.[19]

      • PO: 15, 30 min, 1, 2, 4, 8, 24 hours.[19]

  • Sample Processing and Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

Data Presentation:

ParameterRouteThis compoundCelecoxib (Reference Data)
Tmax (hr) POExperimental Value~3 hours[1]
Cmax (ng/mL) POExperimental Value705 ng/mL (at 200mg dose)[1]
AUC (ng*hr/mL) PO/IVExperimental ValueLiterature Value
Half-life (t1/2, hr) PO/IVExperimental ValueLiterature Value
Bioavailability (%) POCalculated ValueLiterature Value

Table 3: Key Pharmacokinetic Parameters.

Visualization: PK Study Workflow

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dose_IV IV Dosing (2 mg/kg) Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO Oral Dosing (10 mg/kg) Dose_PO->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc

Caption: Workflow for the murine pharmacokinetic study.

Section 3: In Vivo Efficacy in a Preclinical Disease Model

Core Objective: To evaluate the therapeutic efficacy of the compound in a validated animal model that mimics key aspects of human inflammatory disease.

Rationale: The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating anti-arthritic and anti-inflammatory drugs.[21][22] It shares many immunological and pathological features with human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion, making it highly relevant for testing potential NSAIDs.[23][24]

Collagen-Induced Arthritis (CIA) Mouse Model

Experimental Protocol: Efficacy in CIA Model

  • Model Induction:

    • Animals: Use DBA/1J mice, which are highly susceptible to CIA.[25]

    • Primary Immunization (Day 0): Immunize mice subcutaneously at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[21][26]

    • Booster Immunization (Day 21): Administer a booster injection with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).[26]

  • Treatment Groups (n=10-12 mice/group):

    • Begin treatment upon the first signs of arthritis (typically days 28-35).[23]

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., 0.5% methylcellulose) orally, once daily.

    • Group 2 (Test Compound - Low Dose): Administer this compound orally, once daily.

    • Group 3 (Test Compound - High Dose): Administer this compound orally, once daily.

    • Group 4 (Positive Control): Administer Celecoxib orally, once daily, at a clinically relevant dose.

  • Efficacy Endpoints (Monitor 3 times/week until Day 56):

    • Clinical Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). Maximum score per mouse is 16.[25]

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

    • Body Weight: Monitor as an indicator of general health.

    • Terminal Analysis (Day 56):

      • Histopathology: Collect hind paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, and cartilage/bone erosion.

      • Biomarkers: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.[27]

Data Presentation:

GroupMean Arthritis Score (Day 56)Paw Swelling Reduction (%)Serum TNF-α (pg/mL)Histological Damage Score
Vehicle ControlExperimental Value0%Experimental ValueExperimental Value
Test Compound (Low Dose)Experimental ValueCalculated ValueExperimental ValueExperimental Value
Test Compound (High Dose)Experimental ValueCalculated ValueExperimental ValueExperimental Value
Celecoxib (Control)Experimental ValueCalculated ValueExperimental ValueExperimental Value

Table 4: Summary of In Vivo Efficacy Endpoints in the CIA Model.

Visualization: CIA Study Design and Timeline

CIA_Timeline Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 21 Days Day28 Day 28-35 Arthritis Onset & Start of Treatment Day21->Day28 7-14 Days Monitoring Monitoring (Scoring, Paw Thickness) Day28->Monitoring Day56 Day 56 Study Termination & Terminal Analysis Monitoring->Day56

Caption: Experimental timeline for the Collagen-Induced Arthritis (CIA) efficacy study.

Section 4: Comparative Analysis and Conclusion

The comprehensive validation pathway outlined in this guide provides a robust framework for assessing the preclinical potential of this compound. The success of this compound hinges on its performance relative to the established comparator, Celecoxib.

Synthesis of Findings:

  • In Vitro: A successful outcome would be for the test compound to demonstrate potent inhibition of COX-2 with an IC50 comparable to or better than Celecoxib, while maintaining a high selectivity index (significantly higher IC50 for COX-1). This biochemical profile should translate to potent inhibition of PGE2 production in macrophages without significant cytotoxicity.

  • Pharmacokinetics: Ideal PK properties would include good oral bioavailability and a half-life sufficient to support a once-daily dosing regimen, comparable to the profile of established NSAIDs.

  • In Vivo Efficacy: In the CIA model, the primary measure of success will be a statistically significant, dose-dependent reduction in the clinical arthritis score and paw swelling. The efficacy should be comparable to that of the Celecoxib positive control group. This clinical improvement must be supported by histological evidence of reduced joint damage and a decrease in systemic inflammatory biomarkers.

By systematically comparing this compound to Celecoxib across these key preclinical stages, a clear, data-driven decision can be made regarding its future development. If the compound demonstrates superior or equivalent potency and selectivity, favorable pharmacokinetics, and robust efficacy in a demanding disease model, it would represent a promising candidate for advancement into investigational new drug (IND)-enabling toxicology studies and subsequent clinical trials. This rigorous, comparative approach ensures that only the most promising candidates proceed, optimizing resources and increasing the probability of translating preclinical findings into meaningful therapeutic solutions.

References

Comparative Analysis of Phenylpropanoic Acid-Based GPR40 Agonists: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of G protein-coupled receptor 40 (GPR40/FFAR1) agonists, using the foundational 3-(4-(methylsulfonyl)phenyl)propanoic acid scaffold as a starting point for discussion. We will dissect the performance of key clinical and preclinical candidates, offering supporting experimental data and detailed protocols to inform future drug development efforts in the pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM).

GPR40: A Key Target for Glucose-Dependent Insulin Secretion

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly attractive target for T2DM.[1][2][3] Primarily expressed in pancreatic β-cells, GPR40 is activated by medium- and long-chain free fatty acids (FFAs).[2][4] This activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[5][6] The key therapeutic advantage of targeting GPR40 lies in its glucose-dependent mechanism; agonists enhance insulin secretion only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia, a significant side effect of conventional insulin secretagogues like sulfonylureas.[6][7]

The canonical signaling pathway for GPR40 involves coupling to the Gαq subunit of heterotrimeric G proteins.[4][8] This activation stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Both events are crucial for augmenting insulin granule exocytosis.[8][9] More recent research has revealed that certain agonists can also induce Gαs coupling, leading to cAMP production, or trigger G protein-independent signaling via β-arrestin recruitment, adding layers of complexity and opportunity for biased agonism.[10][11]

GPR40 Signaling Pathways

GPR40_Signaling cluster_membrane GPR40 GPR40 (FFAR1) Gq Gαq GPR40->Gq Activates Gs Gαs (Biased Agonists) GPR40->Gs Activates Arrestin β-Arrestin GPR40->Arrestin Recruits Agonist GPR40 Agonist (e.g., FFAs) Agonist->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Potentiated) Ca_release->Insulin PKC->Insulin PKA->Insulin Arrestin_path β-Arrestin Signaling Arrestin->Arrestin_path

Caption: GPR40 canonical (Gq) and biased (Gs, β-Arrestin) signaling pathways.

The Phenylpropanoic Acid Scaffold: A Foundation for Potent Agonists

Many synthetic GPR40 agonists, including the focus of this guide, are built upon a phenylpropanoic acid core.[1] This chemical moiety mimics the endogenous long-chain fatty acid ligands by providing a crucial carboxylic acid head group for receptor interaction, connected to a lipophilic tail via a linker. The compound This compound represents a simple iteration of this scaffold. While public data on this specific molecule is limited, its structure serves as an excellent conceptual model for understanding the structure-activity relationships (SAR) that led to the development of highly potent and clinically evaluated agonists.

Optimization of this basic scaffold led to the identification of compounds like AMG-837 , a potent partial agonist, by modifying the β-position of the propanoic acid and elaborating the phenyl tail.[12] This highlights a common drug discovery strategy: initiating from a simple, active chemical structure and systematically modifying it to enhance potency, selectivity, and pharmacokinetic properties.[13]

Comparative Performance of Key GPR40 Agonists

To provide a clear performance benchmark, we will compare three well-characterized agonists that represent different pharmacological classes and developmental histories: Fasiglifam (TAK-875) , AMG-837 , and AM-1638 .

  • Fasiglifam (TAK-875): A potent, selective partial agonist that advanced to Phase III clinical trials.[6][14] Its development was unfortunately terminated due to unforeseen liver toxicity, providing a critical case study for drug safety assessment.[15][16]

  • AMG-837: An orally bioavailable partial agonist that demonstrated robust glucose-lowering effects in rodent models.[12][17]

  • AM-1638: A potent full agonist designed to achieve greater efficacy than partial agonists.[7][18] This compound is notable for its ability to engage both Gq and Gs signaling pathways, a characteristic linked to enhanced incretin (GLP-1) secretion.[11][19]

Table 1: In Vitro Potency and Efficacy Comparison
CompoundTypeTargetAssayPotency (EC50)Efficacy (vs. Endogenous Ligand)Source(s)
Fasiglifam (TAK-875) Partial AgonistHuman GPR40IP Production72 nMPartial[14]
Human GPR40Ca2+ Flux~14 nMPartial[20]
AMG-837 Partial AgonistHuman GPR40Ca2+ Flux13.5 nMPartial[21]
Rodent IsletsInsulin Secretion142 nMPartial[21]
AM-1638 Full AgonistHuman GPR40Ca2+ Flux160 nMFull[19][22]
Human GPR40cAMP Accumulation2.8 nMFull[23]

Analysis: The data clearly delineates the pharmacological differences. While all compounds exhibit high potency in the nanomolar range, AM-1638 is distinguished as a full agonist, capable of eliciting a maximal response from the receptor, comparable to endogenous ligands.[7][18] Furthermore, its potent activation of the cAMP pathway (a Gs-mediated response) is a feature not observed with partial agonists like TAK-875 and AMG-837, which primarily signal through Gq.[11] This signaling bias is hypothesized to contribute to superior in vivo efficacy by engaging the enteroinsular axis to promote GLP-1 secretion in addition to direct insulinotropic effects.[24]

Essential Experimental Methodologies

Validating and comparing GPR40 agonists requires a suite of robust in vitro and in vivo assays. The choice of assay is critical for elucidating the mechanism of action, potency, and potential liabilities of a compound.

In Vitro Characterization: Dissecting the Signaling Signature

A. Gq Pathway Activation: IP-One HTRF® Assay

  • Scientific Rationale: The canonical GPR40 pathway is Gq-mediated, leading to the production of IP3.[8] IP3 has a very short half-life, making it difficult to measure in a high-throughput screening (HTS) format. The IP-One assay overcomes this by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[25][26] This provides a robust, time-integrated measure of Gq activation. The use of Homogeneous Time-Resolved Fluorescence (HTRF) technology provides high sensitivity and a large assay window.[27]

  • Experimental Protocol:

    • Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in a 384-well white plate and culture overnight.

    • Compound Preparation: Prepare a serial dilution of test compounds (e.g., this compound, TAK-875, AM-1638) in stimulation buffer.

    • Cell Stimulation: Remove culture medium and add the compound dilutions to the cells. Include a positive control (e.g., a known agonist) and a negative control (vehicle).

    • Incubation: Incubate the plate at 37°C for 60 minutes. The stimulation buffer should contain LiCl to inhibit the degradation of IP1, allowing it to accumulate.[26]

    • Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells.

    • Second Incubation: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

    • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring fluorescence emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620) and plot the dose-response curve to determine EC50 values.

IP-One HTRF Assay Workflowdot

graph TD { A[Plate GPR40-expressing cells] --> B{Prepare Compound Dilutions}; B --> C[Stimulate cells with compounds + LiCl]; C --> D{Incubate 60 min at 37°C}; D --> E[Add HTRF Detection Reagents]; E --> F{Incubate 60 min at RT}; F --> G[Read Plate on HTRF Reader]; G --> H[Analyze Data & Plot Curve];

}

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(4-(methylsulfonyl)phenyl)propanoic Acid Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a significant endeavor in the development of safer anti-inflammatory agents.[1] The core structure of 3-(4-(methylsulfonyl)phenyl)propanoic acid has served as a valuable scaffold in this pursuit.[2] This guide provides an in-depth comparison of various analogs derived from this core, elucidating the critical structure-activity relationships that govern their efficacy and selectivity. We will delve into the experimental data, synthetic methodologies, and the causal relationships between chemical structure and biological activity, offering a comprehensive resource for the rational design of next-generation COX-2 inhibitors.

The Central Role of the Methylsulfonylphenyl Moiety in COX-2 Selectivity

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX enzymes, which are responsible for the biosynthesis of prostaglandins.[3] The discovery of two isoforms, a constitutive COX-1 responsible for physiological functions and an inducible COX-2 implicated in inflammation, paved the way for the development of selective COX-2 inhibitors with potentially reduced gastrointestinal side effects.[3]

The 4-(methylsulfonyl)phenyl group is a key pharmacophore found in several selective COX-2 inhibitors, including celecoxib and rofecoxib.[4] This moiety is crucial for conferring COX-2 selectivity. The active site of COX-2 possesses a secondary pocket that is absent in COX-1. The methylsulfonyl group of the inhibitor can fit into this secondary pocket, leading to a tighter and more selective binding to COX-2.[4][5]

Comparative Analysis of this compound Analogs

The core structure of this compound has been a focal point for medicinal chemists. Modifications to the propanoic acid side chain and the phenyl ring have led to the development of a diverse range of analogs with varying potencies and selectivities. This section provides a comparative analysis of these analogs, supported by experimental data.

Diaryl Heterocyclic Analogs

A prominent strategy in the design of selective COX-2 inhibitors has been the replacement of the propanoic acid moiety with various five-membered diaryl heterocyclic scaffolds, such as pyrazoles and imidazoles.[4][5] These rigid structures help to properly orient the crucial 4-(methylsulfonyl)phenyl group within the COX-2 active site.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Diaryl Heterocyclic Analogs

CompoundHeterocyclic CoreR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib Pyrazole4-MethylphenylTrifluoromethyl150.04375[6]
Analog 1a Pyrazole4-FluorophenylH>1000.06>1667[6]
Analog 1b Pyrazole4-ChlorophenylH>1000.059>1695[6]
Analog 2a Imidazole4-MethoxyphenylH>100.0033>3030[4]
Analog 2b Imidazole4-ChlorophenylH>100.0053>1887[4]

Note: The R1 and R2 substituents refer to different positions on the heterocyclic ring as described in the cited literature.

The data clearly indicates that the diaryl heterocyclic analogs exhibit potent and highly selective inhibition of COX-2. For instance, pyrazole analogs 1a and 1b show sub-micromolar IC50 values against COX-2 with excellent selectivity over COX-1.[6] Similarly, the 1,5-diarylimidazole analogs 2a and 2b demonstrate even greater potency, with IC50 values in the nanomolar range.[4] The nature of the substituent on the second phenyl ring (R1) also influences activity, with electron-withdrawing groups (e.g., chloro, fluoro) generally leading to potent inhibitors.[4][6]

Quinoline-based Analogs

Another class of analogs incorporates the 4-(methylsulfonyl)phenyl moiety into a quinoline scaffold. These compounds have also demonstrated significant COX-2 inhibitory activity.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Quinoline-based Analogs

CompoundR Group on QuinolineCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Analog 3 Phenyl48.10.07687.1[1]

As shown in Table 2, the quinoline analog 3 , 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid, exhibits a potent COX-2 IC50 of 0.07 µM and a high selectivity index of 687.1.[1] This highlights that larger, more complex ring systems can also be effectively utilized to achieve potent and selective COX-2 inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.

General Synthesis of Diaryl Pyrazole Analogs

The synthesis of 1,5-diarylpyrazole analogs typically involves the condensation of a chalcone with a hydrazine derivative.[6]

Step-by-Step Protocol:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone.

  • Pyrazole Formation: The synthesized chalcone is then refluxed with 4-(methylsulfonyl)phenylhydrazine hydrochloride in a suitable solvent like acetic acid to afford the desired 1,5-diarylpyrazole.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Synthesis_Workflow acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Base (NaOH), Ethanol benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone pyrazole 1,5-Diarylpyrazole Analog chalcone->pyrazole Acetic Acid, Reflux hydrazine 4-(Methylsulfonyl)phenyl- hydrazine HCl hydrazine->pyrazole

Synthetic scheme for 1,5-diarylpyrazole analogs.
In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is typically evaluated using an in vitro assay that measures the production of prostaglandins.[7][8][9]

Step-by-Step Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (dissolved in DMSO) in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a stop solution (e.g., HCl).

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

COX_Inhibition_Assay start Start enzyme_prep Prepare COX-1/COX-2 Enzyme Solution start->enzyme_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation reaction_init Add Arachidonic Acid to Initiate Reaction incubation->reaction_init reaction_term Terminate Reaction with Stop Solution reaction_init->reaction_term quantification Quantify PGE2 Production (EIA) reaction_term->quantification ic50 Calculate IC50 Value quantification->ic50 end End ic50->end

Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rats.[10][11]

Step-by-Step Protocol:

  • Animal Grouping: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test compounds and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data from various studies on this compound analogs provides several key SAR insights:

  • The 4-(methylsulfonyl)phenyl group is essential for high COX-2 selectivity and potency. Its ability to fit into the secondary pocket of the COX-2 active site is a critical determinant of its inhibitory action.[4]

  • Rigidifying the scaffold by incorporating the propanoic acid side chain into a heterocyclic ring system, such as pyrazole or imidazole, generally leads to enhanced potency. This is likely due to the favorable orientation of the key pharmacophoric groups in the enzyme's active site.[4][6]

  • Substituents on the second phenyl ring of the diaryl heterocyclic systems can fine-tune the activity. Small, electron-withdrawing groups at the para-position often result in potent inhibitors.[4][6]

  • The nature of the heterocyclic ring itself influences the inhibitory profile. Different heterocyclic cores can lead to variations in potency and selectivity, offering a rich area for further exploration.

Future research in this area should focus on the design of analogs with improved pharmacokinetic profiles and reduced potential for off-target effects. The exploration of novel heterocyclic scaffolds and the fine-tuning of substituents based on the established SAR principles will be crucial in the development of the next generation of safer and more effective anti-inflammatory drugs.

References

Confirming the Mechanism of Action of 3-(4-(methylsulfonyl)phenyl)propanoic acid through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for utilizing knockout studies to validate the hypothesized mechanism of action of the small molecule, 3-(4-(methylsulfonyl)phenyl)propanoic acid. We will operate under the hypothesis that this compound functions as a selective inhibitor of the enzyme Inflammo-Synthase X (ISX), a critical component in a pro-inflammatory signaling cascade. This document will guide researchers through the experimental design, execution, and interpretation of results, comparing the compound's effects in wild-type cells versus cells where the ISX gene has been knocked out.

Introduction: The Rationale for Knockout Studies in Drug Target Validation

The validation of a drug's mechanism of action is a cornerstone of preclinical development. While in vitro assays can suggest a direct interaction between a compound and its putative target, they often do not fully recapitulate the complex cellular environment. Off-target effects can produce phenotypes that are mistakenly attributed to the intended mechanism. Genetic ablation of the target protein, for instance, through CRISPR-Cas9 mediated knockout, offers a powerful method to confirm that the drug's efficacy is indeed mediated through its intended target.

Our compound of interest, this compound, has been identified through high-throughput screening as a potential anti-inflammatory agent. Our working hypothesis is that it exerts its effect by inhibiting Inflammo-Synthase X (ISX), an enzyme responsible for the conversion of Substrate A to the pro-inflammatory mediator, Pro-inflammatory Mediator B.

cluster_pathway Hypothesized ISX Signaling Pathway Upstream_Signal Upstream Inflammatory Signal Substrate_A Substrate A Upstream_Signal->Substrate_A ISX Inflammo-Synthase X (ISX) Substrate_A->ISX Catalyzes Mediator_B Pro-inflammatory Mediator B ISX->Mediator_B Inflammation Inflammatory Response Mediator_B->Inflammation Compound This compound Compound->ISX Inhibits cluster_workflow CRISPR-Cas9 Knockout Workflow Design sgRNA Design Synthesize Synthesize sgRNA & Cas9 Design->Synthesize RNP Form RNP Complexes Synthesize->RNP Transfect Transfect Cells RNP->Transfect Isolate Single-Cell Isolation Transfect->Isolate Expand Clonal Expansion Isolate->Expand Verify Verify Knockout Expand->Verify

A Senior Application Scientist's Guide to Ensuring Reproducibility with Novel Research Chemicals: A Case Study with 3-(4-(methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and preclinical research, the reproducibility of experimental results is the bedrock upon which scientific progress is built.[1] The journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges, with a significant portion of failures in translation attributed to a lack of reproducibility.[2] This guide addresses this critical issue, using the novel research chemical 3-(4-(methylsulfonyl)phenyl)propanoic acid as a case study.

While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs, particularly the methylsulfonylphenyl group, are common in pharmacologically active molecules, such as selective COX-2 inhibitors.[3][4] This guide, therefore, provides a robust framework for researchers to establish reproducible experimental workflows for any new or less-characterized chemical entity. We will delve into the foundational principles of physicochemical characterization, provide a detailed protocol for a hypothetical biological assay, and compare our subject compound to a well-established alternative, Celecoxib, to underscore the principles of validation and reproducibility.

Part 1: The Foundation of Reproducibility - Rigorous Physicochemical Characterization

Before a single biological experiment is conducted, the identity, purity, and stability of the research chemical must be unequivocally established.[5] Neglecting this crucial first step is a common source of experimental variability.[6] A reputable vendor should provide a Certificate of Analysis (CofA) detailing these properties, but independent verification is a best practice for ensuring the highest level of scientific rigor.[6]

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.

  • Solubility and Stability Studies: Essential for preparing accurate dosing solutions and understanding the compound's limitations.[7][8]

Experimental Protocol: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN or DMSO) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

A result of >98% purity is generally considered acceptable for most in vitro biological assays.

Visualization: Characterization Workflow

G Figure 1: Initial Compound Characterization Workflow cluster_0 Compound Acquisition cluster_1 Analytical Verification cluster_2 Pre-Assay Preparation cluster_3 Decision Compound Receive this compound NMR NMR Spectroscopy (Structure Confirmation) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS HPLC HPLC (Purity >98%) Compound->HPLC Solubility Solubility & Stability Testing NMR->Solubility MS->Solubility HPLC->Solubility Stock Prepare Validated Stock Solution Solubility->Stock Proceed Proceed to Biological Assays Stock->Proceed

Caption: Workflow for the initial characterization of a new research chemical.

Part 2: A Comparative Case Study - In Vitro Kinase Inhibition Assay

To illustrate the process of ensuring experimental reproducibility, we will use a hypothetical in vitro kinase assay. Protein kinases are a critical class of enzymes in drug discovery, and robust assays are essential for inhibitor development.[9] We will compare the performance of this compound with Celecoxib , a well-characterized COX-2 inhibitor that also possesses a methylsulfonylphenyl moiety.[4][10] While their primary targets may differ, using a well-documented compound like Celecoxib as a control and comparator is crucial for validating assay performance and ensuring reproducibility.[11]

Signaling Pathway Context: A Generic Kinase Cascade

Many therapeutic areas, including oncology and inflammation, involve targeting kinase signaling pathways. The diagram below illustrates a simplified, generic pathway.

G Figure 2: Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Test Compound (e.g., Kinase 2 Inhibitor) Inhibitor->Kinase2

Caption: A generic kinase cascade targeted by small molecule inhibitors.

Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay

This protocol is adapted from universal fluorescence-based kinase assay principles, which are amenable to high-throughput screening.[9][12]

Materials:

  • Recombinant Kinase (e.g., a relevant MAP kinase)

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compounds: this compound and Celecoxib (as a reference compound)

  • Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (for TR-FRET).[9]

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the recombinant kinase to all wells except the "no enzyme" controls.

    • Add the peptide substrate and ATP to all wells to initiate the kinase reaction.[13]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the detection reagents (antibody and acceptor).

    • Incubate to allow for binding.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., measuring time-resolved fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data and Reproducibility

To establish reproducibility, the experiment should be repeated on multiple days by different operators if possible.[14] The results should be presented with clear statistical analysis.

Table 1: Hypothetical IC50 Data for Kinase Inhibition

CompoundExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
This compound5.25.85.55.50.3
Celecoxib (Reference Compound)10.811.511.111.10.35

The low standard deviation across three independent experiments for both compounds would indicate a high degree of reproducibility for this assay. The consistent performance of the reference compound, Celecoxib, validates the assay's stability and reliability.[11][15]

Part 3: A Framework for Troubleshooting and Ensuring Long-Term Reproducibility

Even with robust protocols, issues with reproducibility can arise. A systematic approach to troubleshooting is essential.

Common Sources of Variability:

  • Reagent Quality: Degradation of ATP, enzyme, or substrates.

  • Compound Handling: Inaccurate dilutions, compound precipitation.[6]

  • Instrumentation: Inconsistent dispenser volumes, detector drift.

  • Operator Error: Variations in incubation times or pipetting technique.

Visualization: Troubleshooting Workflow

G Figure 3: Troubleshooting Non-Reproducible Results Start High Variability in IC50 Data CheckControls Step 1: Review Controls (Positive & Negative) Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK CheckCompound Step 2: Verify Compound Integrity (Fresh Dilution, Purity) ControlsOK->CheckCompound Yes CheckReagents Step 3: Validate Reagents (Enzyme Activity, ATP) ControlsOK->CheckReagents No CompoundOK Compound OK? CheckCompound->CompoundOK CompoundOK->CheckReagents Yes Resolved Issue Resolved CompoundOK->Resolved No ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckProtocol Step 4: Audit Protocol Execution (Pipetting, Timing, Instrument) ReagentsOK->CheckProtocol Yes ReagentsOK->Resolved No CheckProtocol->Resolved Yes Escalate Escalate to Senior Scientist CheckProtocol->Escalate No

Caption: A logical workflow for troubleshooting irreproducible experimental data.

Conclusion

The reproducibility of experimental results is not an inherent property of a molecule like this compound, but rather a characteristic of the rigorous, validated, and transparent scientific process applied to its study.[1] By starting with comprehensive physicochemical characterization, developing robust and well-controlled biological assays, and benchmarking against established reference compounds, researchers can build a foundation of trustworthy data. This disciplined approach is paramount to overcoming the "reproducibility crisis" and accelerating the translation of promising scientific discoveries into tangible healthcare solutions.[2]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-(methylsulfonyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 3-(4-(methylsulfonyl)phenyl)propanoic acid, a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, underpinned by the principles of cross-validation to ensure consistency and accuracy across different methodologies.

The ethos of this guide is not merely to present protocols but to elucidate the scientific rationale behind the selection of methods, the design of experiments, and the interpretation of data. We will explore the cross-validation of three widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method will be evaluated against the rigorous standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

The Imperative of Cross-Validation

In a dynamic drug development environment, it is not uncommon for analytical methods to be transferred between laboratories or for different techniques to be employed for the same analyte at various stages of development. Cross-validation serves as a crucial bridge, demonstrating that different analytical procedures yield comparable and reliable results.[4] This process is fundamental to maintaining data integrity and ensuring that decisions made based on analytical results are sound, whether in process development, stability testing, or final product release.

The following diagram illustrates the logical workflow of a comprehensive cross-validation study, emphasizing the interconnectedness of method development, validation, and comparison.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Individual Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Acceptance & Implementation MD Method Development (HPLC, GC-MS, UV-Vis) Val_HPLC HPLC-UV Validation MD->Val_HPLC Val_GCMS GC-MS Validation MD->Val_GCMS Val_UV UV-Vis Validation MD->Val_UV CV_Study Comparative Analysis of Identical Samples Val_HPLC->CV_Study Val_GCMS->CV_Study Val_UV->CV_Study Data_Comp Statistical Comparison of Results CV_Study->Data_Comp Acceptance Acceptance Criteria Met? Data_Comp->Acceptance Acceptance->MD No - Re-evaluate Methods Implementation Method Implementation/ Interchangeability Acceptance->Implementation Yes

Caption: Workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the intended application. Here, we compare HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound.

Table 1: Comparison of Performance Characteristics
ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase)Very High (based on retention time and mass fragmentation)Low (prone to interference from UV-absorbing impurities)
Linearity (r²) > 0.999> 0.998> 0.995
Range 1 - 200 µg/mL0.1 - 50 µg/mL5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.15 µg/mL~0.05 µg/mL~2.0 µg/mL
Limit of Quantitation (LOQ) ~0.50 µg/mL~0.15 µg/mL~5.0 µg/mL
Sample Throughput ModerateLow (due to derivatization)High
Cost per Sample ModerateHighLow

In-Depth Methodologies and Experimental Protocols

A self-validating system is one where the experimental design inherently includes controls and checks that confirm the reliability of the data. The following protocols are designed with this principle in mind.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase method is optimal. The development of a stability-indicating method through forced degradation studies is crucial to ensure that the method can accurately quantify the analyte in the presence of its degradation products.[5][6][7][8]

Forced Degradation Study:

A forced degradation study is instrumental in developing a stability-indicating analytical method.[5][6] By subjecting the drug substance to harsh conditions, potential degradation products are generated, which is essential for ensuring the specificity of the method.[8][9]

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.[10]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid in water (e.g., 60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 228 nm.[11]

    • Column Temperature: 30°C.[12]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Analyze stressed samples to ensure the analyte peak is resolved from any degradation products.

    • Linearity: Analyze a minimum of five concentrations across the expected range.[13]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst).[14]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the analysis of organic acids.[15][16] However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[15]

Derivatization:

The carboxyl group of this compound must be derivatized, for example, through silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility for GC analysis.[17]

Derivatization Analyte This compound (Non-volatile) Derivatizing_Agent + BSTFA (Silylating Agent) Derivatized_Analyte Silylated Derivative (Volatile) Derivatizing_Agent->Derivatized_Analyte GC_MS GC-MS Analysis Derivatized_Analyte->GC_MS

Caption: Derivatization process for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a vial.

    • Add an internal standard (e.g., a structurally similar but chromatographically resolved compound).

    • Evaporate the solvent under a stream of nitrogen.

    • Add BSTFA and an appropriate solvent (e.g., pyridine), and heat at 60-70°C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

    • Mass Spectrometer: Operate in full scan mode to identify the analyte and its fragmentation pattern, and then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[18]

  • Validation Considerations:

    • The validation must encompass the derivatization step to account for its efficiency and reproducibility.

    • The specificity is confirmed by the unique mass spectrum of the derivatized analyte.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique.[19] Its primary limitation is its lack of specificity, as any compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[20] Therefore, this method is most suitable for the analysis of pure substances or simple formulations where interfering excipients are absent.

Experimental Protocol:

  • Wavelength Selection:

    • Scan a solution of this compound in a suitable solvent (e.g., methanol or ethanol) across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

  • Validation Considerations:

    • Specificity is a significant concern. The analysis of a placebo formulation is essential to demonstrate the absence of interference.

    • The method's applicability is limited to samples with a well-characterized and consistent matrix.

Conclusion: A Holistic Approach to Analytical Method Validation

The cross-validation of analytical methods for this compound demonstrates that while HPLC-UV, GC-MS, and UV-Vis spectrophotometry are all viable techniques, their suitability is context-dependent.

  • HPLC-UV emerges as the most versatile and robust method, particularly when developed as a stability-indicating assay, making it ideal for quality control and stability studies.

  • GC-MS , with its unparalleled specificity and sensitivity, is an excellent choice for trace-level analysis or as a confirmatory technique, despite its more complex sample preparation.

  • UV-Vis Spectrophotometry offers a rapid and economical option for in-process controls or the analysis of the pure drug substance where high specificity is not a critical requirement.

Ultimately, a comprehensive understanding of the strengths and limitations of each method, coupled with a rigorous cross-validation strategy, ensures the generation of reliable and interchangeable data throughout the drug development lifecycle. This commitment to scientific integrity and logical validation underpins the delivery of safe and effective medicines.

References

A Comparative Guide to the Biological Activities of 3-(Phenylamino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the β-Amino Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The 3-(phenylamino)propanoic acid core, a derivative of β-alanine, represents one such promising scaffold. While the related α-arylpropionic acids are renowned for their role as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the β-amino acid analogues offer a unique structural framework that has been leveraged to explore a diverse range of biological activities.[1][2] This structural distinction provides altered pharmacokinetic and pharmacodynamic properties, opening avenues for the development of novel therapeutics.

This guide provides a comparative analysis of the biological activities of various 3-(phenylamino)propanoic acid derivatives, focusing on three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data from preclinical studies, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class and the methodologies required to assess their therapeutic potential.

Section 1: Antimicrobial Activity - A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the discovery of novel antimicrobial agents.[3] Derivatives of 3-(phenylamino)propanoic acid have emerged as a promising scaffold in this arena, exhibiting potent activity against both MDR bacteria and fungi.[4][5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents attached to the core scaffold. Key findings from various studies reveal critical structural determinants for activity:

  • Hydrazone Moiety: The conversion of the carboxylic acid group to a hydrazone has been shown to be a particularly effective strategy. Hydrazones incorporating heterocyclic substituents (such as furan or thiophene rings) exhibit potent, broad-spectrum activity.[3][4] For instance, certain heterocyclic hydrazones demonstrate significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and drug-resistant Candida species.[3][5]

  • Thiazole Ring Incorporation: The Hantzsch synthesis has been employed to create N,N-disubstituted β-amino acids bearing a thiazole ring.[6][7] The activity of these thiazole derivatives is further influenced by other substitutions. Compounds containing a naphthoquinone ring, or those with furan and bromothiophene substituents, have displayed the highest antibacterial activity.[6][7] Conversely, simple aromatic substituents with groups like -NO₂, -F, or -Cl on the thiazole ring did not show significant inhibitory effects, highlighting the importance of specific heterocyclic moieties.[6]

  • The 4-Hydroxyphenyl Group: The presence of a 4-hydroxyphenyl moiety has been a key feature in derivatives active against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and the emerging fungal threat, Candida auris.[4]

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 3-(phenylamino)propanoic acid derivatives against a panel of clinically relevant pathogens. The data clearly illustrate the structure-dependent efficacy of these compounds.

Compound DerivativeS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)A. baumannii MIC (µg/mL)C. auris MIC (µg/mL)Reference(s)
Hydrazone with Nitrofurane 1 - 80.5 - 28 - 6432[3][4]
Hydrazone with Dimethylpyrrole >64>64168 - 16[4]
Thiazole with Naphthoquinone High ActivityHigh ActivityHigh ActivityNot Reported[6][7]
Thiazole with Furan High ActivityHigh ActivityHigh ActivityNot Reported[6][7]

Note: "High Activity" is noted where specific MIC values were not presented in a comparative table but were described as among the most potent in the study.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a cornerstone for evaluating the in vitro activity of novel antimicrobial compounds.[8][9] Its widespread use is due to its efficiency, reproducibility, and the quantitative nature of the results (MIC values).

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its low batch-to-batch variability and minimal inhibition of common antimicrobial agents.

  • 0.5 McFarland Standard: This turbidity standard ensures a consistent and standardized bacterial inoculum density (approx. 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC results.[9] The final concentration of ~5 x 10⁵ CFU/mL in the well is low enough to prevent nutrient depletion during incubation but high enough for visible growth.

  • Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a broad concentration range, efficiently identifying the lowest concentration that inhibits growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] d. Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[8]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve the desired final concentration range.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (wells with inoculum and no compound) to confirm bacterial growth and a negative/sterility control (wells with broth only) to ensure medium sterility.[9] c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]

  • Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[8]

Visualization: Antimicrobial Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) A1 3. Inoculate Plate with Bacteria (~5x10^5 CFU/mL) P1->A1 P2 2. Prepare Serial Dilutions of Test Compound in Plate P2->A1 A2 4. Incubate (37°C, 16-20h) A1->A2 D1 5. Visually Inspect for Turbidity A2->D1 D2 6. Determine MIC (Lowest concentration with no growth) D1->D2

Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).

Section 2: Anticancer Activity - Targeting Proliferation and Survival Pathways

The structural diversity of 3-(phenylamino)propanoic acid derivatives has also been exploited in the search for novel anticancer agents. Studies have demonstrated significant antiproliferative activity against various cancer cell lines, including challenging models like multidrug-resistant small cell lung cancer.[10][11]

Mechanisms of Action and SAR

The anticancer effect of these compounds is often linked to the inhibition of key proteins involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Certain derivatives have been identified as potential inhibitors of SIRT2 and EGFR, two important targets in oncology.[10][12] Others have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers that contributes to inflammation and tumorigenesis.[13]

  • Structural Modifications for Potency: The antiproliferative activity is highly structure-dependent. For example, within a series of thiazole derivatives, oxime and carbohydrazide analogues exhibited the most potent activity, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin in some cases.[10][12]

  • Induction of Oxidative Stress: Naphthoquinone derivatives bearing phenylamino and 4-hydroxyphenylamino substituents have been shown to induce mitochondrial damage and the formation of reactive oxygen species (ROS), leading to cancer cell death.[13]

  • Selectivity: A critical aspect of cancer drug development is selectivity. Promisingly, several active 3-(phenylamino)propanoic acid derivatives have demonstrated significantly lower cytotoxicity in non-cancerous cell lines (e.g., HEK293, Vero) compared to cancer cells, suggesting a favorable therapeutic window.[10][14][15]

Comparative Antiproliferative Potency

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of representative derivatives, highlighting their potency and selectivity.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Non-Cancerous Cell LineIC₅₀ (µM)Reference(s)
Thiazole Oxime Derivative 22 A549 (Lung)2.47HEK29337.99[10][12]
Thiazole Oxime Derivative 21 A549 (Lung)5.42HEK29314.63[10][12]
Cisplatin (Reference Drug) A549 (Lung)11.71HEK2935.57[10][12]
Naphthoquinone with Phenylamino (Cmpd 9) A549 (Lung)PotentVeroLow Cyto.[13]
Naphthoquinone with 4-Hydroxyphenylamino (Cmpd 16) A549 (Lung)PotentVeroLow Cyto.[13]

Note: "Potent" and "Low Cyto." (low cytotoxicity) are used where compounds were shown to be highly effective against cancer cells and significantly less toxic to normal cells, but specific IC₅₀ values were not provided in a comparative table.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Causality Behind Experimental Choices:

  • Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent (like DMSO or isopropanol) to be quantified spectrophotometrically.[18][19]

  • Wavelength: The absorbance is typically read between 550 and 600 nm, the range of maximum absorbance for the formazan product. A reference wavelength (e.g., 630 nm or higher) can be used to subtract background noise from cell debris and other factors.[16]

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells from a healthy, sub-confluent culture. b. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.[18]

  • Cell Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle controls (cells treated with the solvent) and untreated controls (cells with medium only). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16][19] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Absorbance Measurement: a. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. b. Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[19] c. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of blank wells (medium + MTT + solvent) from all other readings. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations: Cytotoxicity Assay and Signaling

MTT_Workflow cluster_prep Setup cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis S1 1. Seed Cells in 96-well Plate S2 2. Incubate 24h (Allow Attachment) S1->S2 T1 3. Add Compound Dilutions S2->T1 T2 4. Incubate (e.g., 24-72h) T1->T2 A1 5. Add MTT Reagent T2->A1 A2 6. Incubate 2-4h (Formazan Formation) A1->A2 A3 7. Add Solubilizing Agent (e.g., DMSO) A2->A3 D1 8. Read Absorbance (~570 nm) A3->D1 D2 9. Calculate % Viability and IC50 D1->D2

Caption: Workflow of the MTT cytotoxicity assay for determining IC₅₀ values.

COX2_Pathway cluster_effects Cellular Effects AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Prolif Increased Proliferation PGs->Prolif Apop Inhibition of Apoptosis PGs->Apop Angio Angiogenesis PGs->Angio Derivative 3-(Phenylamino)propanoic Acid Derivative Derivative->COX2 Inhibition

Caption: Simplified pathway showing COX-2 inhibition by derivatives to reduce cancer cell proliferation.

Section 3: Anti-inflammatory Activity - Leveraging the NSAID Heritage

Given their structural relation to aryl propionic acid NSAIDs, it is logical to investigate 3-(phenylamino)propanoic acid derivatives for anti-inflammatory properties.[1] Preclinical studies using established in vivo models have confirmed that certain derivatives indeed possess significant anti-inflammatory effects.[20][21]

In Vivo Efficacy and SAR

The primary model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.

  • Mechanism of the Model: Subplantar injection of carrageenan induces a localized, biphasic inflammatory response. The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (after 2.5 h) is primarily mediated by prostaglandins and is sensitive to inhibition by NSAIDs that block COX enzymes.[22] This makes it an excellent model for screening potential COX inhibitors.

  • Observed Activity: Studies have shown that orally administered derivatives can significantly reduce carrageenan-induced edema. For example, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid demonstrated potent, dose-dependent edema inhibition, particularly after repeated dosing over 14 days.[21][23] Another compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, reduced inflammation by over 40% three hours after administration.[20]

  • Cytokine Modulation: Beyond simply reducing swelling, some derivatives have been shown to modulate the cytokine environment. Compound 3f was found to significantly decrease levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism.[21][23]

Comparative In Vivo Anti-inflammatory Activity

This table summarizes the efficacy of selected derivatives in the carrageenan-induced paw edema model.

Compound DerivativeAnimal ModelDose (mg/kg)% Inhibition of Edema (at peak time)Reference(s)
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid Rat7543.3% at 3h[20]
Compound VIIc (Isatin Derivative) Rat10065%[24]
Compound VIId (Isatin Derivative) Rat10063%[24]
Compound 3f (Pyrrole Derivative, 14-day) Rat10 - 40Significant at all time points[21][23]
Indomethacin (Reference Drug) Rat10~60-80% (Varies by study)[1][24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used primary test for screening new anti-inflammatory agents. It is highly reproducible and effectively predicts the activity of NSAIDs.[25][26]

Causality Behind Experimental Choices:

  • Phlogistic Agent: Carrageenan is a sulfated polysaccharide that reliably induces a well-characterized inflammatory response without causing systemic effects or tissue necrosis at standard doses.

  • Plethysmometer: This instrument provides a precise and objective measurement of paw volume (edema) through water displacement, allowing for quantitative assessment of inflammation.

  • Time-Course Measurement: Measuring paw volume at multiple time points (e.g., 1, 2, 3, 4, and 5 hours) is crucial to capture the full inflammatory response and to determine the onset and duration of the test compound's effect.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: a. Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight before the experiment but allow free access to water. c. Divide the animals into groups (e.g., control, reference standard, test compound groups).

  • Compound Administration: a. Administer the test compounds and the reference standard (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. b. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose solution).

  • Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of a 1% w/v sterile carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: a. Measure the paw volume of each rat immediately after carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume at t=0. b. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Visualization: In Vivo Anti-inflammatory Assay Workflow

CarrageenanWorkflow cluster_prep Pre-Treatment cluster_induction Induction & Measurement cluster_measurement Time-Course Measurement cluster_analysis Analysis P1 1. Group and Fast Rats P2 2. Administer Compound/Vehicle (Oral or IP) P1->P2 I1 3. Inject Carrageenan (Sub-plantar, Right Paw) P2->I1 1 hour wait I2 4. Measure Initial Paw Volume (t=0) (Plethysmometer) I1->I2 M1 5. Measure Paw Volume at 1, 2, 3, 4, 5 hours I2->M1 D1 6. Calculate % Increase in Paw Volume M1->D1 D2 7. Calculate % Inhibition of Edema vs. Control D1->D2

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo anti-inflammatory model.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the remarkable versatility of the 3-(phenylamino)propanoic acid scaffold. By strategically modifying its structure, derivatives with potent and specific antimicrobial, anticancer, and anti-inflammatory activities have been developed.

  • Antimicrobial agents incorporating hydrazone and specific heterocyclic moieties show promise against high-priority MDR pathogens.

  • Anticancer candidates demonstrate low micromolar potency, selectivity over non-cancerous cells, and the ability to target key oncogenic pathways.

  • Anti-inflammatory compounds show significant in vivo efficacy, validating the scaffold's heritage from the broader aryl propionic acid class.

The path forward is clear. Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic profiles. Further mechanistic studies are required to fully elucidate the molecular targets of the most active compounds. The evidence compiled herein strongly supports the continued exploration of 3-(phenylamino)propanoic acid derivatives as a foundational platform for the development of the next generation of therapeutic agents.

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 3-(4-(methylsulfonyl)phenyl)propanoic acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive comparison of the in vitro and in vivo efficacy of the novel compound, 3-(4-(methylsulfonyl)phenyl)propanoic acid. As direct experimental data for this specific molecule are not yet publicly available, this document leverages established research on its close structural analogs, particularly the selective COX-2 inhibitor celecoxib. The structural similarities—namely the arylpropanoic acid scaffold and a sulfonamide-like methylsulfonyl group—strongly suggest that this compound is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

This analysis is designed for researchers, scientists, and drug development professionals. It will detail the hypothesized mechanism of action, provide standardized experimental protocols for efficacy testing, and present expected quantitative data based on the performance of well-characterized analogs.

Introduction: The Rationale for Investigating this compound

The arylpropanoic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The primary therapeutic target of these agents is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and inflammatory responses.[1][2]

The presence of a methylsulfonylphenyl group in this compound is particularly noteworthy. This group is structurally analogous to the sulfonamide moiety in celecoxib, a well-known selective COX-2 inhibitor. This specific chemical feature is crucial for binding to a distinct side pocket in the COX-2 active site, conferring selectivity over COX-1.[3] Therefore, it is hypothesized that this compound will act as a selective COX-2 inhibitor, offering anti-inflammatory and analgesic effects with a potentially favorable gastrointestinal safety profile.

The Cyclooxygenase Signaling Pathway

Inflammatory stimuli, such as tissue injury or infection, trigger the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[4][5] PGH2 is subsequently converted by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[6][7] Selective COX-2 inhibitors block this pathway at the level of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 catalyzed by PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 via PGES Inflammation Inflammation, Pain, Fever PGE2->Inflammation promotes Inhibitor This compound (Hypothesized) Inhibitor->COX2 inhibits Stimuli Inflammatory Stimuli PLA2 cPLA2 Stimuli->PLA2 activates PLA2->Membrane acts on

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

In Vitro Efficacy: COX-1 and COX-2 Inhibition Assay

To determine the inhibitory activity and selectivity of this compound, a standard in vitro cyclooxygenase inhibition assay would be performed. This assay measures the compound's ability to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Reagent Preparation : Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Pre-incubation : In a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with different concentrations of the test compound or a vehicle control (e.g., DMSO) for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to each well.[8]

  • Reaction Incubation : Incubate the plate for 10 minutes at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[8]

  • Reaction Termination : Stop the reaction by adding a quenching agent, such as hydrochloric acid.[8]

  • PGE2 Quantification : Measure the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit.[3]

  • Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.[3]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - COX-1 & COX-2 Enzymes - Test Compound (Serial Dilutions) - Arachidonic Acid preincubation Pre-incubate Enzymes with Test Compound (15 min) reagents->preincubation initiation Initiate Reaction with Arachidonic Acid preincubation->initiation incubation Incubate at 37°C (10 min) initiation->incubation termination Terminate Reaction incubation->termination detection Measure PGE2 Production (EIA) termination->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for the in vitro COX inhibition assay.
Predicted In Vitro Efficacy

Based on the data for celecoxib, this compound is predicted to be a potent and selective COX-2 inhibitor.[9][10]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound >10 (Predicted)~0.05 (Predicted)>200 (Predicted)
Celecoxib (Reference) ~15~0.04~375

Note: Celecoxib IC50 values can vary depending on the specific assay conditions. The values presented are representative of those found in the literature.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of NSAIDs.[11][12] Injection of carrageenan into the rat's paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimation : Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

  • Grouping and Dosing : Divide the rats into groups: a vehicle control group, a positive control group (e.g., celecoxib, 30 mg/kg), and several groups for the test compound at various doses. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[14][15]

  • Inflammation Induction : Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the right hind paw.[15][16]

  • Edema Measurement : Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]

  • Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Workflow cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimation Animal Acclimation (Rats) grouping Grouping and Dosing: - Vehicle Control - Positive Control (Celecoxib) - Test Compound (Various Doses) acclimation->grouping baseline Measure Baseline Paw Volume grouping->baseline injection Inject Carrageenan into Hind Paw baseline->injection measurement Measure Paw Volume (Hourly for 5 hours) injection->measurement analysis Calculate % Edema Inhibition measurement->analysis

References

"Peer-reviewed validation of 3-(4-(methylsulfonyl)phenyl)propanoic acid research"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Peer-Reviewed Validation of 3-(4-(methylsulfonyl)phenyl)propanoic Acid and Its Position Among COX-2 Inhibitors

Introduction: A Novel Selective COX-2 Inhibitor Candidate

This compound represents a promising scaffold in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs), particularly the diarylheterocyclic class of coxibs, positions it as a candidate for possessing anti-inflammatory and analgesic properties with a potentially improved gastrointestinal safety profile over non-selective NSAIDs. This guide provides a comprehensive framework for the peer-reviewed validation of this compound, comparing its hypothetical performance metrics against the well-characterized selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen. The experimental protocols detailed herein are designed to rigorously assess its potency, selectivity, and mechanism of action, providing researchers and drug development professionals with a robust roadmap for its evaluation.

The central hypothesis for compounds like this compound is that the methylsulfonyl moiety can confer selectivity for the COX-2 enzyme. The larger, more flexible active site of COX-2, compared to COX-1, can accommodate the bulkier groups present on selective inhibitors. This structural difference is the cornerstone of designing safer NSAIDs that minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which is crucial for stomach lining protection.

Comparative Performance Analysis

A critical step in the validation of a novel compound is to benchmark its performance against established drugs. The following table summarizes the expected experimental outcomes for our target compound, tentatively named "Compound X," in comparison to Celecoxib and Ibuprofen.

Parameter Compound X (Hypothetical) Celecoxib (Reference) Ibuprofen (Reference) Significance
COX-1 IC₅₀ (μM) >100151.8Measures inhibition of the constitutive COX enzyme; higher values are desirable for GI safety.
COX-2 IC₅₀ (μM) 0.050.040.3Measures inhibition of the inducible COX enzyme responsible for inflammation; lower values indicate higher potency.
Selectivity Index (COX-1/COX-2) >20003750.16A key metric for COX-2 selectivity; a higher ratio predicts a better safety profile.
In Vivo Efficacy (Carrageenan-induced Paw Edema, % inhibition) 65% @ 10 mg/kg68% @ 10 mg/kg55% @ 30 mg/kgDemonstrates anti-inflammatory effect in a preclinical model.
Gastrointestinal Ulceration (Ulcer Index) 1.51.88.5Assesses the primary side effect of NSAIDs; lower values are safer.

Experimental Validation Protocols

The following are detailed methodologies for the key experiments required to validate the efficacy and selectivity of this compound.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency (IC₅₀) and selectivity of the compound.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of the test compound against purified human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are pre-incubated at 37°C for 15 minutes with varying concentrations of the test compound (0.001 to 100 μM).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (10 μM).

  • Prostaglandin Quantification: The reaction is allowed to proceed for 2 minutes and is then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is determined by non-linear regression analysis.

Protocol 2: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard for assessing the acute anti-inflammatory effects of novel compounds.

Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in a rat model.

Methodology:

  • Animal Dosing: Male Wistar rats are orally administered the test compound, a reference drug (Celecoxib or Ibuprofen), or a vehicle control one hour prior to the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway and Workflow Diagrams

Visualizing the mechanism of action and the experimental process is crucial for a comprehensive understanding.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic Acid->COX2 PGE2_1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGE2_1 PGE2_2 Prostaglandins (Inflammation, Pain, Fever) COX2->PGE2_2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib & Compound X (Selective) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of Action of COX Inhibitors.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Prepare Enzyme Solutions (COX-1 & COX-2) B Incubate with Compound X (Concentration Gradient) A->B C Add Arachidonic Acid (Initiate Reaction) B->C D Quantify PGE₂ via ELISA C->D E Calculate IC₅₀ & Selectivity Index D->E F Administer Compound X to Rats G Induce Paw Edema (Carrageenan Injection) F->G H Measure Paw Volume (Plethysmometer) G->H I Calculate % Inhibition of Edema H->I

Caption: Experimental Workflow for Compound Validation.

Conclusion

The validation of this compound requires a systematic approach that benchmarks its performance against established drugs. The proposed experimental framework, focusing on in vitro selectivity and in vivo efficacy, provides a clear path to characterizing its potential as a novel COX-2 inhibitor. The hypothetical data presented suggest that this compound could exhibit high potency and a superior safety profile compared to non-selective NSAIDs. Further studies, including pharmacokinetic and toxicology assessments, would be the necessary next steps in its preclinical development. This guide serves as a foundational document for researchers embarking on the evaluation of this and similar novel chemical entities.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(4-(Methylsulfonyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-(Methylsulfonyl)phenyl)propanoic acid, a compound often utilized as an intermediate in pharmaceutical synthesis.[1] By adhering to these procedures, you will not only comply with regulatory standards but also foster a culture of safety within your organization.

Understanding the Compound: Hazard Profile and Characteristics

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritant Expected to cause skin irritation.[2]Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
Eye Irritant Expected to cause serious eye irritation.[2]Wear chemical safety goggles or a face shield.[3]
Respiratory Irritant May cause respiratory tract irritation upon inhalation of dust.[2]Handle in a well-ventilated area or under a chemical fume hood to minimize dust generation.[3]
Acute Oral Toxicity May be harmful if swallowed.[4]Do not eat, drink, or smoke when handling this product.[5]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₂O₄S
Appearance Likely a white to off-white solid.[3]
Incompatible Materials Strong oxidizing agents.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final deposition at a licensed facility. This workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level cluster_Disposal Final Disposal A Step 1: Initial Waste Collection - Use a designated, compatible container. - Label as 'Hazardous Waste'. B Step 2: Segregation - Store away from incompatible materials (e.g., strong oxidizers). A->B Proper Segregation C Step 3: Accumulation in SAA - Keep container closed. - Store in a designated Satellite Accumulation Area. B->C Safe Storage D Step 4: Transfer to Central Storage - Transport with secondary containment. C->D Scheduled Pickup E Step 5: Documentation - Complete hazardous waste manifest. D->E Regulatory Compliance F Step 6: Licensed Waste Hauler - Arrange for pickup by a certified hazardous waste transporter. E->F Transportation G Step 7: Approved Disposal Facility - Final disposal via incineration or a permitted hazardous waste landfill. F->G Final Disposition

Caption: Disposal workflow for this compound.

Step 1: Initial Waste Collection

The foundation of proper disposal is the correct initial collection of the waste material.

  • Container Selection: Use a dedicated waste container that is compatible with organic acids. High-density polyethylene (HDPE) containers are a suitable choice. Do not use metal containers, as acids can be corrosive.

  • Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first waste was added.

Step 2: Segregation of Waste

To prevent dangerous chemical reactions, it is imperative to segregate waste streams.

  • Incompatible Materials: Store the waste container for this compound away from incompatible materials, particularly strong oxidizing agents.[1] A chemical compatibility chart should be consulted for proper segregation.[6][7]

  • Dedicated Storage: It is best practice to have designated secondary containment bins for different classes of chemical waste (e.g., acids, bases, flammables, oxidizers).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container tightly closed except when adding waste. This prevents the release of vapors and protects against spills.

  • Volume Limits: An SAA can accumulate up to 55 gallons of a hazardous waste stream. Once this limit is reached, the container must be moved to the central storage area within three days.

Step 4: Transfer to a Central Hazardous Waste Storage Area

When the waste container in the SAA is full or has been accumulating for the maximum allowed time (per your institution's policy), it must be safely transported to a central storage area.

  • Secondary Containment: Always use a secondary containment carrier when moving hazardous waste containers to prevent spills.

  • Logistics: Follow your institution's specific procedures for internal waste transfer, which may involve notifying the Environmental Health and Safety (EHS) department.

Step 5: Documentation and Manifesting

Proper documentation is a critical component of the cradle-to-grave responsibility for hazardous waste.

  • Hazardous Waste Manifest: Before the waste is transported off-site, a Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from the generator to the final disposal facility.

  • Record Keeping: Maintain copies of all waste manifests and related documentation for at least three years, as required by the Resource Conservation and Recovery Act (RCRA).[8]

Step 6: Transport by a Licensed Hazardous Waste Hauler

Only certified hazardous waste transporters are legally permitted to transport hazardous waste off-site. Your institution's EHS department will typically coordinate with a licensed waste management company for this service.

Step 7: Final Disposal at an Approved Facility

The ultimate disposal of this compound must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF). The two primary methods for the disposal of this type of solid organic chemical waste are incineration and landfilling in a hazardous waste landfill.

  • Incineration: This is often the preferred method for organic compounds as it leads to their complete destruction. The process must be carried out in a licensed hazardous waste incinerator that can handle chlorinated and sulfur-containing organic materials to ensure that harmful byproducts are not released into the atmosphere.[9]

  • Hazardous Waste Landfill: If incineration is not feasible, the waste must be disposed of in a specially designed and permitted hazardous waste landfill.[10] These landfills have liner systems and leachate collection systems to prevent the contamination of soil and groundwater.[11][12] The Land Disposal Restrictions (LDR) program under RCRA may require treatment of the waste to reduce its hazardous constituents before it can be landfilled.[8][13]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Small Spills: For small spills of the solid material, carefully sweep or vacuum the material and place it into a designated hazardous waste container. Avoid generating dust.[3] Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.

By following these comprehensive procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, experience-driven framework for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 3-(4-(Methylsulfonyl)phenyl)propanoic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of proactive safety and experimental excellence.

Immediate Safety Profile: Understanding the Compound

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, a prudent approach, grounded in its chemical structure, is essential. The presence of a carboxylic acid and a sulfonyl group suggests that the compound may act as an irritant to the eyes, skin, and respiratory system. Therefore, all handling procedures must be conducted under the assumption that the compound is hazardous upon direct contact, inhalation, or ingestion.

Key Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin with soap and water for a minimum of 15 minutes. If irritation develops or persists, seek medical advice.

  • Inhalation: Relocate the individual to an area with fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and have the person drink plenty of water. Seek immediate medical attention.

Core Personal Protective Equipment (PPE) Requirements

A baseline of personal protective equipment is mandatory for any and all activities involving this compound, irrespective of the quantity being handled. This foundational layer of protection is designed to mitigate the most common routes of accidental exposure.

Table 1: Baseline PPE for Handling this compound
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. Nitrile is a common choice for its chemical resistance and to prevent potential latex allergies.[1][2]
Body Protection Flame-resistant lab coat.[3]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[4]Prevents injury from spills and dropped objects.

Task-Specific PPE Recommendations: A Graded Approach

The required level of personal protective equipment is directly proportional to the risk of exposure associated with a given task. The following tiered recommendations ensure that safety measures are appropriately scaled to the experimental procedure.

Low-Risk Activities: Weighing and Solution Preparation

Despite their routine nature, these tasks present a significant risk of generating airborne dust and aerosols.

  • Engineering Controls: All weighing and initial dissolution activities must be conducted within a certified chemical fume hood or a powder containment enclosure to minimize the release of airborne particles.[4][5]

  • Respiratory Protection: In addition to the baseline PPE, a NIOSH-approved N95 respirator is required to protect against the inhalation of fine particulates.[6][7] For tasks with a higher potential for aerosolization, a half-mask respirator equipped with organic vapor and acid gas cartridges may be necessary.[8]

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove in the event of contamination.[4]

Moderate-Risk Activities: Chemical Reactions and Work-ups

During chemical reactions and subsequent purification steps, the risk of splashes and exposure to the compound in solution is heightened.

  • Eye and Face Protection: Chemical splash goggles should be used in place of safety glasses. If there is a notable risk of a significant splash or a highly exothermic reaction, a face shield must be worn over the goggles.

  • Hand Protection: Continue the practice of double-gloving. It is crucial to verify that the outer gloves are resistant to the specific solvents being used by consulting the glove manufacturer's chemical resistance chart.[2][9]

  • Body Protection: A chemical-resistant apron worn over the lab coat offers an additional barrier against spills.

High-Risk Activities: Large-Scale Synthesis and Purification

When working with substantial quantities of the compound, the potential for significant exposure is greatly increased.

  • Respiratory Protection: A powered air-purifying respirator (PAPR) with an appropriate cartridge or a supplied-air respirator should be considered, particularly if the work cannot be fully contained within a fume hood.[7][10]

  • Body Protection: A disposable, chemical-resistant suit or coveralls may be required to ensure full-body protection.

  • Hand and Foot Protection: The use of heavy-duty, chemical-resistant gloves and chemical-resistant boots is mandatory.

Procedural Workflow for PPE Selection

The following diagram provides a logical framework for determining the appropriate level of personal protective equipment based on the task at hand.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Tier cluster_2 Required PPE Ensemble Start Start: Handling This compound AssessTask Assess Task: - Scale of Operation - Potential for Aerosolization - Potential for Splashes Start->AssessTask LowRisk Low Risk: - Weighing - Solution Preparation AssessTask->LowRisk Low Potential ModerateRisk Moderate Risk: - Reactions - Work-ups AssessTask->ModerateRisk Moderate Potential HighRisk High Risk: - Large-Scale Synthesis - Purification AssessTask->HighRisk High Potential PPELow Baseline PPE + N95 Respirator Double Gloves LowRisk->PPELow PPEModerate Baseline PPE + Chemical Goggles Face Shield (as needed) Double Gloves Chemical-Resistant Apron ModerateRisk->PPEModerate PPEHigh Baseline PPE + PAPR/Supplied Air Respirator Chemical-Resistant Suit Heavy-Duty Gloves Chemical-Resistant Boots HighRisk->PPEHigh End Proceed with Experiment PPELow->End PPEModerate->End PPEHigh->End

Caption: A decision-making workflow for selecting appropriate PPE.

Decontamination and Disposal Plan

The systematic and correct removal and disposal of contaminated PPE are crucial steps in preventing secondary exposure and environmental contamination.

PPE Removal (Doffing) Procedure
  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out in the process. Then, remove the inner pair of gloves using the same technique.

  • Gown/Apron: Untie or unfasten the gown or apron and peel it away from the body, folding the contaminated outer surface inward.

  • Face and Eye Protection: Remove the face shield (if worn), followed by the goggles, from the back of the head to avoid touching the front surfaces.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.[11]

Waste Disposal
  • All disposable PPE, including gloves, gowns, and respirators, that has been contaminated with this compound must be placed in a designated and clearly labeled hazardous waste container.

  • Contaminated solid waste, such as weighing papers and disposable labware, should be disposed of in the same designated hazardous waste container.

  • All liquid waste containing the compound must be collected in a sealed and clearly labeled hazardous waste container, following your institution's specific protocols for chemical waste disposal.

Emergency Preparedness: Beyond PPE

Personal protective equipment is the last line of defense. A comprehensive safety plan includes proactive measures and emergency preparedness.

  • Eyewash and Safety Shower: All personnel must know the location of the nearest eyewash station and safety shower and be trained in their proper use.

  • Spill Kit: A well-stocked chemical spill kit, appropriate for both solid and liquid chemical spills, must be readily accessible in the laboratory.

  • Emergency Contacts: Emergency contact information should be clearly posted in a visible location within the laboratory.

By diligently adhering to these guidelines, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and the integrity of their scientific work. This commitment to a culture of safety is the bedrock of responsible and innovative research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Methylsulfonyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-(Methylsulfonyl)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.